N-ethylcarbamoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO/c1-2-5-3(4)6/h2H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLHXSBKGRJXHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60488724 | |
| Record name | Ethylcarbamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41891-13-8 | |
| Record name | Ethylcarbamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethylcarbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-ethylcarbamoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of N-ethylcarbamoyl chloride (CAS No. 41891-13-8), a key reagent in organic synthesis. This document collates available data on its physical and chemical characteristics, reactivity, and synthesis, alongside standardized experimental protocols for its analysis. It is intended to serve as a valuable resource for professionals in research and development.
Core Chemical Properties
This compound is a reactive organic compound belonging to the carbamoyl chloride class. Its utility in chemical synthesis, particularly in the pharmaceutical and agrochemical industries, stems from the electrophilic nature of its carbonyl carbon, making it an effective agent for introducing the N-ethylcarbamoyl moiety into various molecular structures.[1]
Physical and Chemical Data
| Property | Value | Source(s) |
| CAS Number | 41891-13-8 | [1][2][3] |
| Molecular Formula | C₃H₆ClNO | [1][2][3] |
| Molecular Weight | 107.54 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid or oil | [1] |
| Density | 1.101 g/cm³ (Note: This value is also reported for the related N-ethyl-N-methylcarbamoyl chloride and should be confirmed experimentally) | [1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Solubility | Slightly soluble in benzene and methanol; Soluble in chloroform, dichloromethane, and DMSO.[4] It is expected to be soluble in a range of nonpolar organic solvents. | [1] |
| Stability | Moisture sensitive | |
| IUPAC Name | This compound | [2][3] |
| InChI Key | PJLHXSBKGRJXHA-UHFFFAOYSA-N | [3] |
Synthesis and Reactivity
Synthesis Pathway
This compound is typically synthesized through the reaction of ethylamine with phosgene or a phosgene equivalent, such as triphosgene. The use of triphosgene, a solid, is generally preferred for safety and ease of handling. The reaction involves the nucleophilic attack of the amine on a carbonyl carbon of the phosgene source, followed by the elimination of hydrogen chloride.
References
An In-depth Technical Guide to N-ethylcarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-ethylcarbamoyl chloride, a key reagent in synthetic chemistry. The document details its chemical and physical properties, applications in medicinal chemistry and drug development, and protocols for its use in synthesis.
Core Chemical and Physical Properties
This compound is a reactive organic compound utilized as a building block in the synthesis of more complex molecules. Its properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 107.54 g/mol | [1][2] |
| Molecular Formula | C₃H₆ClNO | [1][2] |
| CAS Number | 41891-13-8 | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | Carbamic chloride, ethyl-; Ethylcarbamyl chloride | [1] |
| Monoisotopic Mass | 107.0137915 Da | [1] |
| Physical Description | Colorless to very light yellow liquid | [3] |
Role in Medicinal Chemistry and Drug Development
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. The N-ethylcarbamoyl moiety it provides is a key structural feature that can significantly influence a molecule's pharmacological profile and efficacy[4].
The compound's primary utility stems from the high reactivity of its electrophilic carbonyl chloride group. This group readily undergoes nucleophilic substitution reactions with amines and alcohols, allowing for the attachment of the N-ethylcarbamoyl group to a wide range of molecular scaffolds[4]. This reactivity is fundamental to building complex drug molecules and pharmaceutical intermediates.
Key applications include:
-
Synthesis of Benzamide Derivatives: It is used to create benzamide precursors for various therapeutic agents[4].
-
Oncology and Neurology: The N-ethylcarbamoyl group is integral to the structure of therapeutic agents in these fields[4]. For instance, certain derivatives have demonstrated potent cytotoxic activity against human breast cancer cells (MCF-7) and are used in synthesizing Hsp90 inhibitors for cancer therapy[4].
-
Rivastigmine Synthesis: A closely related compound, N-ethyl-N-methylcarbamoyl chloride, is a critical intermediate in the synthesis of Rivastigmine, a medication for treating Alzheimer's and Parkinson's disease dementia[3][5].
Beyond pharmaceuticals, it also serves as a precursor in the agrochemical industry for producing pesticides and herbicides[4].
Experimental Protocols
The following sections detail a representative synthetic protocol for the acylation of a secondary amine using a carbamoyl chloride, a common application for this class of reagents.
A prevalent synthetic route involves the acylation of secondary amines with substituted benzoyl chlorides to produce N-ethyl-N-(ethylcarbamoyl)benzamides. This is often a straightforward, one-step process performed using a base catalyst in an organic solvent[4].
This protocol describes the synthesis of carbamates from carbamoyl chlorides and alcohols, catalyzed by zinc chloride. This method has been applied to the gram-scale synthesis of the FDA-approved drug Rivastigmine[5].
Materials:
-
N-Ethyl-N-methylcarbamoyl chloride (or other carbamoyl chloride)
-
Aromatic or aliphatic alcohol
-
Zinc chloride (catalyst)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate in the anhydrous solvent.
-
Addition of Reagents: Add N-ethyl-N-methylcarbamoyl chloride to the solution, followed by the zinc chloride catalyst.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude product via column chromatography to yield the final carbamate.
Safety and Handling
This compound and related compounds are hazardous and must be handled with appropriate safety precautions.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed[1].
-
Corrosivity: Causes severe skin burns and eye damage[1][6]. May be corrosive to metals[6].
-
Carcinogenicity: Suspected of causing cancer[1].
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood[6][7].
-
Wear appropriate personal protective equipment (PPE), including impervious gloves, protective clothing, and safety goggles or a face shield[6].
-
Avoid breathing dust, mists, or vapors[6].
-
Wash hands and face thoroughly after handling[6].
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong bases, oxidizers, alcohols, and amines[8].
References
- 1. This compound | C3H6ClNO | CID 12321963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS No- 41891-13-8 | Simson Pharma Limited [simsonpharma.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 41891-13-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. fishersci.com [fishersci.com]
A Technical Guide to the Synthesis and Characterization of N-ethylcarbamoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of N-ethylcarbamoyl chloride, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines detailed experimental protocols, presents key data in a structured format, and offers visual representations of the synthesis and characterization workflows.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of ethylamine with a phosgene equivalent, such as triphosgene. This method is preferred over the direct use of highly toxic phosgene gas.[1] The reaction proceeds via the nucleophilic attack of the ethylamine on a carbonyl group of triphosgene, which acts as a solid, safer source of phosgene.
A detailed experimental protocol for a laboratory-scale synthesis is provided below.
Experimental Protocol: Synthesis of this compound using Triphosgene
Materials:
-
Ethylamine solution (e.g., 2 M in THF)
-
Triphosgene
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with a slurry of sodium bicarbonate (2.0 eq.) and triphosgene (0.4 eq.) in anhydrous dichloromethane.
-
The mixture is cooled to 0-5 °C using an ice bath.
-
A solution of ethylamine (1.0 eq.) in anhydrous dichloromethane is added dropwise to the stirred slurry over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3-4 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is filtered to remove the sodium chloride byproduct and any unreacted sodium bicarbonate.
-
The filtrate is then concentrated under reduced pressure to yield crude this compound as an oil.
-
Purification can be achieved by vacuum distillation.
Safety Precautions: The reaction should be carried out in a well-ventilated fume hood. Triphosgene is a toxic substance and should be handled with extreme care. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
Synthesis Workflow
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key analytical techniques and expected results.
Physical Properties
The physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃H₆ClNO |
| Molecular Weight | 107.54 g/mol [2][3] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 88-89 °C @ 40 Torr |
| Density | 1.101 g/cm³ |
Spectroscopic Data
Spectroscopic analysis provides detailed structural information.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the ethyl group, coupled to each other. A broad singlet for the amine proton (NH) is also anticipated.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. An experimental ¹³C NMR spectrum is available.[3]
| Carbon Atom | Chemical Shift (δ, ppm) |
| CH₃ | ~15 |
| CH₂ | ~36 |
| C=O | ~150 |
2.2.2. Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption (cm⁻¹) |
| N-H | 3300-3500 (broad) |
| C-H | 2850-3000 |
| C=O | 1730-1750 (strong) |
| C-N | 1180-1360 |
| C-Cl | 600-800 |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragment ions.
| m/z | Proposed Fragment |
| 107 | [M]⁺• |
| 72 | [M - Cl]⁺ |
| 57 | [CH₃CH₂NCO]⁺ |
| 44 | [CH₃CH₂NH]⁺• |
| 29 | [CH₃CH₂]⁺ |
Characterization Workflow
References
An In-depth Technical Guide to N-ethylcarbamoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-ethylcarbamoyl chloride, a key reagent in synthetic chemistry. It covers its chemical properties, synthesis, reactivity, and significant applications in the pharmaceutical and agrochemical industries. This document is intended to serve as a detailed resource for professionals engaged in chemical research and development.
Chemical Identity and Properties
This compound, as per the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is the standardized name for this compound.[1] It belongs to the class of organic compounds known as carbamoyl chlorides, which are characterized by the R₂NC(O)Cl functional group.[2] These compounds are valuable intermediates in organic synthesis due to the high reactivity of the electrophilic carbonyl chloride group.[2] this compound is a moisture-sensitive, colorless to pale yellow liquid that is soluble in nonpolar organic solvents.[2]
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 41891-13-8 | [1][2] |
| Molecular Formula | C₃H₆ClNO | [1][2] |
| Molecular Weight | 107.54 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.101 g/cm³ | [2] |
| InChI Key | PJLHXSBKGRJXHA-UHFFFAOYSA-N | [1] |
| SMILES | CCNC(=O)Cl | [1] |
Synthesis and Experimental Protocols
Carbamoyl chlorides are typically synthesized by reacting a corresponding amine with phosgene or a phosgene equivalent like triphosgene.[3] The following is a representative experimental protocol for the synthesis of a structurally similar compound, which can be adapted for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on the synthesis of N-ethyl-N-methylcarbamoyl chloride and is adapted for this compound.
Materials:
-
Ethylamine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Water
-
Nitrogen gas supply
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)
Procedure:
-
A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen inlet is charged with sodium bicarbonate and dichloromethane.
-
Triphosgene is carefully added to the slurry under a nitrogen atmosphere.
-
The mixture is cooled to 10-15°C using an ice bath.
-
A solution of ethylamine in dichloromethane is added dropwise to the reaction mixture over a period of 2 hours, maintaining the temperature between 10-15°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the sodium chloride byproduct.
-
The filtrate is then concentrated under reduced pressure to yield this compound as a liquid.
Safety Precautions: Phosgene and its equivalents like triphosgene are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.
Chemical Reactivity and Applications
The primary reactivity of this compound is centered on the electrophilic carbonyl carbon. This allows it to readily undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols.[2] This reactivity makes it a crucial building block for introducing the N-ethylcarbamoyl moiety into more complex molecules.[2]
Caption: General Nucleophilic Substitution Reaction of this compound.
Role in Pharmaceutical Synthesis
This compound is a vital intermediate in the synthesis of various pharmaceutical agents.[2] The N-ethylcarbamoyl group can significantly influence the pharmacological profile of a molecule.[2] It is used in the synthesis of:
-
Benzamide derivatives: These serve as precursors for a range of therapeutic agents.[2]
-
Hsp90 Inhibitors: Heat shock protein 90 (Hsp90) is a molecular chaperone that is a target in cancer therapy. This compound is used in the synthesis of some Hsp90 inhibitors.[2]
-
Rivastigmine: A related compound, N-ethyl-N-methylcarbamoyl chloride, is a key intermediate in the synthesis of Rivastigmine, a drug used to treat dementia associated with Alzheimer's and Parkinson's diseases.[4][5]
Caption: Simplified Hsp90 Inhibition Pathway.
Role in Agrochemical Synthesis
This class of compounds also serves as precursors in the production of agrochemicals.[2] For instance, they are used in the synthesis of thiocarbamate herbicides through reaction with thiols.[2]
Synthetic Workflow
The general utility of this compound as a synthetic intermediate can be visualized in the following workflow.
References
In-Depth Technical Guide: N-ethylcarbamoyl chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-ethylcarbamoyl chloride, with a focus on its solubility in organic solvents, key experimental protocols, and its role in synthetic chemistry. This document is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and agrochemical industries.
Core Topic: Solubility of this compound
Carbamoyl chlorides, as a class of compounds, are generally characterized by their sensitivity to moisture and their solubility in nonpolar organic solvents.[1] this compound aligns with this general trend.
Quantitative Solubility Data
Exhaustive searches for specific quantitative solubility data (e.g., g/100 mL or mol/L) for this compound in common organic solvents did not yield precise numerical values. This suggests that such data may not be widely published or may be considered proprietary by commercial suppliers. However, based on available information for analogous compounds and general principles of organic chemistry, a qualitative assessment of its solubility can be made.
The following table summarizes the available qualitative solubility information for this compound and related carbamoyl chlorides in various organic solvents.
| Solvent Family | Specific Solvents | Solubility Profile of Carbamoyl Chlorides | Citation |
| Halogenated Solvents | Dichloromethane, Chloroform | Generally soluble. | [2] |
| Ethers | Diethyl ether | Generally soluble. | [2] |
| Aromatic Hydrocarbons | Toluene | Generally soluble in nonpolar organic solvents. | [1] |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Dimethylcarbamoyl chloride is soluble in acetone. | [3] |
| Polar Protic Solvents | Ethanol, Methanol | Diethylcarbamoyl chloride is soluble in water (reactive). Dimethylcarbamoyl chloride is soluble in ethanol. | [3][4] |
| Aqueous Solvents | Water | Reacts with water and moisture. | [5] |
It is crucial to note that this compound is highly reactive with water and other protic solvents, leading to hydrolysis.[5] Therefore, any experiments involving this compound should be conducted under anhydrous conditions.
Experimental Protocols
General Protocol for Determining Solubility of a Liquid in Organic Solvents
This protocol outlines a general method for qualitatively and semi-quantitatively determining the solubility of a liquid compound like this compound in various organic solvents.
Objective: To determine the approximate solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
A selection of anhydrous organic solvents (e.g., dichloromethane, diethyl ether, toluene, acetone, ethanol)
-
Small, dry test tubes or vials with caps
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
Safety goggles, gloves, and lab coat
Procedure:
-
Dispense 1 mL of the chosen anhydrous organic solvent into a dry test tube.
-
Using a micropipette, add a small, measured volume (e.g., 10 µL) of this compound to the solvent.
-
Cap the test tube and vortex the mixture for 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of insolubility, such as cloudiness, phase separation, or the presence of undissolved droplets.
-
If the initial volume dissolves completely, continue to add incremental volumes of this compound (e.g., 10 µL at a time), vortexing after each addition.
-
Record the total volume of this compound that can be added before saturation is reached (i.e., when the solution becomes cloudy or phase separation occurs).
-
Repeat this procedure for each of the selected organic solvents.
-
The results can be reported qualitatively (e.g., "soluble," "sparingly soluble," "insoluble") or semi-quantitatively (e.g., "soluble up to approximately X µL in 1 mL of solvent").
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
This compound is corrosive and a suspected carcinogen; appropriate personal protective equipment (PPE) must be worn.
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the carbamoyl chloride.
Synthesis of Ureas from this compound
This compound is a key reagent in the synthesis of N,N'-disubstituted ureas, which are important motifs in many biologically active molecules.
Objective: To synthesize an N-ethyl-N'-substituted urea via the reaction of this compound with a primary or secondary amine.
Reaction Scheme: R¹R²NH + Cl-C(=O)NHEt → R¹R²N-C(=O)NHEt + HCl
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline or diethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
-
A non-nucleophilic base (e.g., triethylamine or pyridine) to act as an HCl scavenger
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine and the non-nucleophilic base in the anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Dissolve this compound in the same anhydrous solvent and place it in a dropping funnel.
-
Add the this compound solution dropwise to the stirred amine solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.
-
The reaction mixture is then typically worked up by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of Carbamates from this compound
This compound can also be used to synthesize carbamates through its reaction with alcohols or phenols. Carbamates are another important class of compounds with applications in pharmaceuticals and materials science.
Objective: To synthesize an O-alkyl/aryl N-ethylcarbamate from the reaction of this compound with an alcohol or phenol.
Reaction Scheme: R-OH + Cl-C(=O)NHEt → R-O-C(=O)NHEt + HCl
Materials:
-
This compound
-
An alcohol or phenol
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or toluene)
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol and the base in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Add the this compound solution dropwise to the stirred alcohol/phenol solution.
-
Allow the reaction to proceed at room temperature until completion.
-
The workup and purification procedures are similar to those described for the synthesis of ureas.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily used for the introduction of the N-ethylcarbamoyl moiety to create ureas and carbamates. While specific quantitative solubility data remains elusive, its general solubility in nonpolar organic solvents is a key characteristic that enables its use in a variety of reaction conditions. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound effectively and safely in their synthetic endeavors. It is imperative to handle this compound with appropriate safety precautions due to its reactivity and potential health hazards.
References
N-ethylcarbamoyl chloride reactivity with nucleophiles
An In-depth Technical Guide on the Reactivity of N-ethylcarbamoyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS: 41891-13-8) is a reactive chemical intermediate belonging to the carbamoyl chloride class of compounds.[1] Its utility in organic synthesis, particularly in the pharmaceutical and agrochemical industries, stems from the electrophilic nature of its carbonyl carbon, which readily undergoes reaction with a wide array of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound, detailing its reaction mechanisms, relative reactivity with various nucleophiles, and representative experimental protocols. Quantitative data from closely related analogs are presented to illustrate kinetic and thermodynamic trends.
Core Reactivity and Mechanistic Pathways
This compound, like other acyl chlorides, is highly susceptible to nucleophilic attack at the carbonyl carbon.[2] This high reactivity is due to the inductive electron-withdrawing effects of both the chlorine and nitrogen atoms, which impart a significant partial positive charge on the carbonyl carbon.
The reaction mechanism is highly dependent on the nature of the nucleophile and the solvent conditions. Two primary pathways are observed:
-
Nucleophilic Addition-Elimination: With strong, discrete nucleophiles such as amines, alcohols, and thiols, the reaction proceeds via a bimolecular, two-step addition-elimination mechanism.[3] The nucleophile first attacks the carbonyl carbon, forming a transient tetrahedral intermediate. This is followed by the elimination of the chloride leaving group and reformation of the carbonyl double bond. Reactions with amines, in particular, are believed to follow second-order kinetics.[4]
-
SN1-like Ionization Pathway: In solvolytic reactions, particularly with polar, non-nucleophilic solvents like water or aqueous mixtures, the mechanism tends to be SN1 in nature.[4][5] This pathway involves the rate-determining ionization of the carbamoyl chloride to form a stabilized acylium-like cation intermediate, which is then rapidly captured by the solvent molecule. Studies on analogous N,N-dialkylcarbamoyl chlorides provide substantial evidence for this dissociative mechanism under solvolytic conditions.[4]
Reactivity with Specific Classes of Nucleophiles
Amines: Formation of N-Substituted Ureas
Primary and secondary amines react vigorously with this compound to produce N,N'-disubstituted or trisubstituted ureas, respectively. The reaction is typically rapid and exothermic. Two equivalents of the amine are often used: one as the nucleophile and the second to act as a base, neutralizing the hydrogen chloride byproduct to form an ammonium salt.[2]
General Reaction: Et-NH-C(=O)Cl + 2 R₂NH → Et-NH-C(=O)NR₂ + R₂NH₂⁺Cl⁻
Alcohols and Phenols: Formation of Carbamates
Alcohols and phenols react to form N-ethylcarbamates (urethanes). These reactions are generally slower than those with amines and often require heating or the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl produced.
General Reaction: Et-NH-C(=O)Cl + R-OH + Pyridine → Et-NH-C(=O)OR + Pyridine·HCl
Water: Hydrolysis
This compound reacts readily with water in a hydrolysis reaction. The initial product is the unstable N-ethylcarbamic acid, which rapidly decarboxylates to yield ethylamine and carbon dioxide.[4] This reactivity necessitates that this compound be handled under anhydrous conditions to prevent decomposition.
General Reaction: Et-NH-C(=O)Cl + H₂O → [Et-NH-COOH] + HCl → Et-NH₂ + CO₂ + HCl
Thiols: Formation of Thiocarbamates
Thiols react in a manner analogous to alcohols to produce S-alkyl N-ethylthiocarbamates. These reactions are crucial in the synthesis of certain agrochemicals.[2] The reaction typically requires a base to deprotonate the thiol, increasing its nucleophilicity.
General Reaction: Et-NH-C(=O)Cl + R-SH + Base → Et-NH-C(=O)SR + Base·HCl
Quantitative Reactivity Data (Illustrative Examples)
Specific kinetic data for this compound is sparse in the literature. However, extensive studies on closely related N,N-dialkylcarbamoyl chlorides provide valuable insights into the expected reactivity trends. The following tables summarize solvolysis rate constants for these analogs. It is expected that this compound, a monosubstituted derivative, would exhibit reactivity that is sensitive to both steric and electronic effects, but its solvolysis is generally less studied than that of its disubstituted counterparts.[4]
Table 1: Solvolysis Rate Constants (k) for N,N-Dialkylcarbamoyl Chlorides at 25.0 °C
| Substrate | Solvent | Rate Constant (k, s⁻¹) | Reference |
|---|---|---|---|
| N,N-Dimethylcarbamoyl Chloride | 80% Ethanol | 1.1 x 10⁻⁵ | [4] |
| N,N-Diethylcarbamoyl Chloride | 80% Ethanol | 4.6 x 10⁻⁵ | [4] |
| N,N-Dimethylcarbamoyl Chloride | 100% Methanol | 1.5 x 10⁻⁵ | [4] |
| N,N-Diethylcarbamoyl Chloride | 100% Methanol | 9.9 x 10⁻⁵ |[4] |
Note: Data is for illustrative purposes to show trends. N,N-diethylcarbamoyl chloride solvolyzes 4-6 times faster than the dimethyl analog, suggesting sensitivity to the electron-donating and steric nature of the alkyl groups.[4]
Experimental Protocols (Representative)
The following protocols are representative examples for conducting reactions with this compound. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), as this compound is corrosive and a suspected carcinogen.[1]
Protocol 4.1: Synthesis of N,N'-diethylurea (Reaction with an Amine)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 2.0 M solution of ethylamine in THF (2.5 equivalents).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. A white precipitate of ethylamine hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Workup: Filter the reaction mixture to remove the ammonium salt. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N,N'-diethylurea.
Protocol 4.2: Synthesis of Ethyl N-ethylcarbamate (Reaction with an Alcohol)
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (5.0 equivalents), anhydrous pyridine (1.2 equivalents), and a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Addition: Add this compound (1.0 equivalent) to the solution via syringe.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Wash the solution sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography or distillation to yield pure ethyl N-ethylcarbamate.
Conclusion
This compound is a versatile reagent whose reactivity is dominated by the electrophilicity of its carbonyl group. It reacts readily with a host of nucleophiles, including amines, alcohols, water, and thiols, to produce ureas, carbamates, and thiocarbamates, respectively. The reaction mechanism can be tuned by the choice of nucleophile and solvent, shifting between a bimolecular addition-elimination pathway and a unimolecular SN1-like pathway. While quantitative kinetic data for this specific substrate is limited, analysis of its close analogs provides a robust framework for predicting its reactivity. The representative protocols and workflows provided herein offer a solid foundation for the practical application of this compound in synthetic chemistry.
References
- 1. This compound | C3H6ClNO | CID 12321963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 41891-13-8 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Electrophilic Heart of Synthesis: A Technical Guide to the N-Ethylcarbamoyl Chloride Carbonyl Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethylcarbamoyl chloride (NECC) is a versatile reagent in organic synthesis, prized for its reactive electrophilic carbonyl group. This technical guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic applications of NECC, with a particular focus on its role in drug discovery and development. This document offers a comprehensive resource for researchers leveraging this important synthetic building block, presenting key data in structured tables, detailing experimental protocols, and illustrating reaction mechanisms through clear diagrams.
Introduction
This compound belongs to the class of carbamoyl chlorides, which are characterized by the functional group R₂NC(O)Cl. The significance of NECC in organic synthesis stems from the high electrophilicity of its carbonyl carbon, making it a prime target for nucleophilic attack. This reactivity allows for the facile introduction of the N-ethylcarbamoyl moiety into a wide array of molecules, a common structural motif in many pharmaceuticals and agrochemicals. The N-ethylcarbamoyl group can significantly influence a molecule's pharmacological profile, affecting its efficacy and targeting capabilities.[1] This guide will explore the fundamental principles governing the reactivity of NECC and provide practical guidance for its use in the laboratory.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis. Key properties are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃H₆ClNO | [2] |
| Molecular Weight | 107.54 g/mol | [2] |
| CAS Number | 41891-13-8 | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | Not available | |
| Density | 1.101 g/cm³ | [1] |
| Solubility | Soluble in nonpolar organic solvents | [4] |
| Moisture Sensitivity | Sensitive to moisture, hydrolyzes to form N-ethylcarbamic acid and HCl | [1][4] |
The Electrophilic Carbonyl Group: Reactivity and Mechanism
The reactivity of this compound is dominated by the electrophilic character of its carbonyl carbon. The electron-withdrawing effects of the adjacent chlorine and nitrogen atoms create a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.
The general mechanism for the reaction of this compound with nucleophiles is a nucleophilic acyl substitution. This process typically proceeds through a two-step addition-elimination pathway, as illustrated in the diagram below.
While the addition-elimination mechanism is common, solvolysis reactions of dialkylcarbamoyl chlorides are often suggested to proceed through an SN1 mechanism.[5][6] This involves the initial formation of a carbamoyl cation intermediate, which is then attacked by the nucleophile.
Spectroscopic Evidence of Electrophilicity
Synthetic Applications in Drug Development
This compound is a key building block in the synthesis of numerous pharmaceutical compounds. Its ability to readily react with amines, alcohols, and thiols allows for the construction of ureas, carbamates, and thiocarbamates, respectively.[1]
Synthesis of Ureas
The reaction of this compound with primary or secondary amines is a common method for the synthesis of N,N'-substituted ureas. These reactions are typically rapid and high-yielding.
Synthesis of Carbamates
Carbamates are prevalent in medicinal chemistry, and their synthesis is often achieved through the reaction of this compound with alcohols or phenols. This reaction is fundamental in the synthesis of various therapeutic agents.[1] For example, a derivative, N-ethyl-N-methylcarbamoyl chloride, is a key intermediate in the synthesis of Rivastigmine, a medication used to treat Alzheimer's disease.[5]
Synthesis of Thiocarbamates
The reaction with thiols yields thiocarbamates, a class of compounds with applications in both pharmaceuticals and agrochemicals.[1]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of ureas and carbamates using this compound. Researchers should optimize these procedures for their specific substrates and scales.
General Procedure for the Synthesis of N-Aryl/Alkyl-N'-ethylureas
Materials:
-
This compound
-
Primary or secondary amine
-
Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
Dissolve the amine (1.0 eq.) and the base (1.1 eq.) in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq.) in the same solvent to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired urea.
General Procedure for the Synthesis of O-Aryl/Alkyl-N-ethylcarbamates
This protocol is adapted from a procedure for the synthesis of a Rivastigmine precursor.[8]
Materials:
-
This compound (or a suitable derivative like N-ethyl-N-methylcarbamoyl chloride)
-
Alcohol or phenol
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., acetonitrile)
Procedure:
-
To a solution of the alcohol or phenol (1.0 eq.) in acetonitrile, add the base (2.5 eq.).
-
Heat the mixture to 70-80 °C.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Maintain the reaction at 70-80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired carbamate.
Table 2: Example Reaction Conditions for Carbamate Synthesis
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-(1-dimethylaminoethyl) phenol | Ethylmethylcarbamoyl chloride | Potassium Carbonate | Acetonitrile | 70-80 | 70 | [8] |
Reaction Workflow and Logic
The decision to use this compound in a synthetic route is often dictated by the desired functional group and the availability of starting materials. The following diagram illustrates a typical workflow for a synthetic chemist employing this reagent.
Safety Considerations
This compound is a reactive and hazardous chemical. It is harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing cancer.[3] It is also moisture-sensitive and can decompose in the presence of water to release toxic gases.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile reagent for the introduction of the N-ethylcarbamoyl moiety in organic synthesis. Its highly electrophilic carbonyl group readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, providing efficient access to ureas, carbamates, and thiocarbamates. This reactivity has been extensively leveraged in the field of drug discovery and development. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is crucial for its safe and effective application in the synthesis of complex and biologically active molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C3H6ClNO | CID 12321963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 5. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 13Carbon NMR [chem.ch.huji.ac.il]
An In-depth Technical Guide to the Discovery and History of Caramoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, history, and synthesis of carbamoyl chlorides, a class of compounds that serve as crucial intermediates in the synthesis of a wide range of chemicals, from pharmaceuticals to agricultural products.
Introduction and Early History
Carbamoyl chlorides, functional groups with the general formula R₂NC(O)Cl, have a rich history dating back to the late 19th century. While the parent compound, H₂NCOCl, is notably stable compared to the analogous formyl chloride, the most widely studied and utilized are the N,N-disubstituted derivatives.[1] An interesting aspect of their history is the inconsistent nomenclature found in early literature, where they were often referred to as "carbamyl chlorides".[1]
The first documented synthesis of a carbamoyl chloride was that of N,N-dimethylcarbamoyl chloride by Michler and Escherich in 1879 . They prepared it by reacting dimethylamine with phosgene. This reaction remains a fundamental method for the preparation of N,N-disubstituted carbamoyl chlorides.
A significant milestone in the understanding of their reactivity came much later, with the first mechanistic study of a carbamoyl chloride hydrolysis being conducted by H. K. Hall in 1957 . Hall investigated the solvolysis of N,N-dimethylcarbamoyl chloride, laying the groundwork for future mechanistic studies.[1]
Key Synthetic Methodologies
The two primary methods for the synthesis of carbamoyl chlorides that have been developed and refined over time are the reaction of amines with phosgene and the addition of hydrogen chloride to isocyanates.
Synthesis from Amines and Phosgene
The reaction of a secondary amine with phosgene is a widely used method for the synthesis of N,N-disubstituted carbamoyl chlorides. The general reaction is as follows:
2 R₂NH + COCl₂ → R₂NC(O)Cl + [R₂NH₂]Cl[2]
This method is efficient but requires careful handling due to the high toxicity of phosgene. In laboratory and industrial settings, phosgene substitutes such as diphosgene or triphosgene are often used to mitigate safety concerns.
Synthesis from Isocyanates and Hydrogen Chloride
Monosubstituted carbamoyl chlorides can be prepared by the addition of hydrogen chloride to isocyanates. This reaction is typically reversible.[1][2]
RNCO + HCl ⇌ RNHCOCl[2]
Quantitative Data
The following tables summarize key quantitative data for selected carbamoyl chlorides based on historical and modern literature.
Table 1: Physical Properties of Selected Carbamoyl Chlorides
| Carbamoyl Chloride | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| N,N-Dimethylcarbamoyl chloride | C₃H₆ClNO | 107.54 | -33 | 167 |
| N,N-Diethylcarbamoyl chloride | C₅H₁₀ClNO | 135.60 | -32 | 186 |
| N,N-Diisopropylcarbamoyl chloride | C₇H₁₄ClNO | 163.65 | 59 | 141 (at 133 mbar)[3] |
| N,N-Dicyclohexylcarbamoyl chloride | C₁₃H₂₂ClNO | 243.77 | 84 | 135 (at 1.2 mbar)[3] |
| N-Phenylcarbamoyl chloride | C₇H₆ClNO | 155.58 | 60-62 | Decomposes |
Table 2: Reaction Conditions and Yields for the Synthesis of N,N-Disubstituted Carbamoyl Chlorides
| Amine | Reaction Conditions | Yield (%) | Reference |
| Diisopropylamine | Phosgene in chlorobenzene, 120°C | 93.6 | US4770820A[3] |
| Dicyclohexylamine | Phosgene in o-dichlorobenzene, 160°C | 94.9 | US4770820A[3] |
| N-trichloromethylthio-N-methylamine | Phosgene in benzene, 4-8°C | - | US4012436A[4] |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl | 20% Phosgene in toluene, 75-80°C | 99 | ChemicalBook[5] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of carbamoyl chlorides, adapted from the literature.
General Laboratory Synthesis of N-(α-Chlorobenzyl)carbaniloyl Chloride
This procedure is adapted from a method described for the reaction of an imine with phosgene.[6]
Materials:
-
N-benzylideneaniline (0.20 mol)
-
Benzene (100 ml)
-
12.5% solution of phosgene in benzene (0.22 mol)
-
Ice bath
Procedure:
-
A solution of 36.2 g (0.20 mol) of N-benzylideneaniline in 100 ml of benzene is prepared in a flask equipped with a stirrer.
-
The flask is cooled in an ice bath.
-
Over a period of 1 hour, 175 g of a 12.5% solution of phosgene in benzene is added to the stirred solution.
-
The reaction mixture is stirred for an additional hour.
-
If a precipitate of N-benzylideneaniline hydrochloride forms, it is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude N-(α-chlorobenzyl)carbaniloyl chloride can be recrystallized from hexane.
Expected Yield: 95% (crude)[6]
Industrial Synthesis of Dicyclohexyl Carbamoyl Chloride
This protocol is based on a patented industrial process.[3]
Materials:
-
Dicyclohexylamine (0.25 mol)
-
o-Dichlorobenzene (100 g)
-
Phosgene gas
-
Nitrogen gas
Procedure:
-
45.3 g (0.25 mol) of dicyclohexylamine is dissolved in 100 g of o-dichlorobenzene in a suitable reactor.
-
The solution is heated to 160°C.
-
Phosgene gas is passed into the hot solution until no further absorption is observed.
-
The reaction is held at the same temperature for 2 hours to ensure completion.
-
Excess phosgene is removed by bubbling nitrogen gas through the reaction mixture at approximately 100°C.
-
The product, dicyclohexyl carbamoyl chloride, is isolated by distillation.
Expected Yield: 94.9%[3]
Biological Significance and Applications
Carbamoyl chlorides are primarily valued as versatile synthetic intermediates and are not known to be involved in biological signaling pathways. Their main biological relevance stems from their use in the synthesis of a wide array of biologically active molecules.
Key Applications:
-
Pesticides: They are precursors to carbamate pesticides such as carbofuran and aldicarb.[2]
-
Herbicides and Fungicides: Carbamoyl chlorides are used in the development of various herbicides and fungicides.[1]
-
Pharmaceuticals: They are key building blocks in the synthesis of numerous pharmaceutical compounds.
-
Wound Care: A notable modern application is in dialkylcarbamoyl chloride (DACC)-impregnated dressings. These dressings employ a physical mechanism to bind and remove bacteria from wounds, thereby reducing the risk of infection without the use of chemical antimicrobial agents.
Conclusion
From their discovery in the late 19th century, carbamoyl chlorides have evolved into indispensable tools in synthetic chemistry. The foundational synthetic methods, primarily involving phosgene, have been refined over the decades to improve safety and efficiency. While not possessing direct biological signaling roles, their importance as precursors to a vast array of biologically active compounds, particularly in the agrochemical and pharmaceutical industries, is firmly established. The development of novel applications, such as in advanced wound care materials, demonstrates the continuing versatility and relevance of this class of compounds.
References
- 1. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 3. US4770820A - Process for the preparation of carbamoyl chlorides derived from secondary amines - Google Patents [patents.google.com]
- 4. US4012436A - Carbamoyl chlorides - Google Patents [patents.google.com]
- 5. carbamoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Safe Handling of N-ethylcarbamoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for N-ethylcarbamoyl chloride, a reactive chemical intermediate used in various synthetic processes. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling.
| Property | Value | Reference |
| Molecular Formula | C3H6ClNO | [1] |
| Molecular Weight | 107.54 g/mol | [1] |
| Appearance | Colorless to Very pale yellow clear liquid | [2] |
| Boiling Point | 89°C / 5.3kPa | [2] |
| CAS Number | 41891-13-8 |
Note: Some safety data sheets refer to the closely related N-Ethyl-N-methylcarbamoyl Chloride (CAS: 42252-34-6). The handling precautions for both are similar due to their structural and reactive similarities.
Hazard Identification and Classification
This compound is a hazardous substance that can cause severe health effects upon exposure.
| Hazard Class | GHS Classification | Hazard Statement |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
Data compiled from multiple sources.[1][3][4]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation.
| Protection Type | Specification | Rationale |
| Hand Protection | Impervious, chemical-resistant gloves (e.g., neoprene or viton). | Prevents skin contact, which can cause severe burns.[2][3] |
| Eye Protection | Tight-sealing safety goggles and a face shield. | Protects against splashes that can cause serious eye damage.[2][5] |
| Skin and Body Protection | Impervious protective clothing, including a lab coat, apron, and closed-toe shoes. Protective boots may be required for larger quantities. | Provides a barrier against skin exposure.[2][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (half or full facepiece, or self-contained breathing apparatus) should be used, especially when vapors or aerosols may be generated. | Protects against inhalation, which can cause respiratory irritation and toxicity.[3][5] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to minimize the risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Use a closed system whenever possible to minimize the generation of vapors or mists.[2]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands and face thoroughly after handling.[2]
-
Use corrosion-resistant equipment.[2]
-
Open containers carefully as they may be under pressure.[2]
Storage:
-
Store in a cool, dry, and dark place.[2]
-
Keep containers tightly closed and stored under an inert gas.[2]
-
Store in a corrosive-resistant container with a resistant inner liner.
-
Keep away from incompatible materials such as oxidizing agents, bases, and water.[2]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Inhalation | 1. Remove the victim to fresh air. 2. Keep the person at rest in a position comfortable for breathing. 3. Immediately call a POISON CENTER or doctor.[2] |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Gently wash the affected area with plenty of soap and water. 3. Immediately call a POISON CENTER or doctor.[2] |
| Eye Contact | 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Immediately call a POISON CENTER or doctor.[2] |
| Ingestion | 1. Rinse mouth. 2. Do NOT induce vomiting. 3. Immediately call a POISON CENTER or doctor.[2] |
| Spill | 1. Evacuate the area and ensure adequate ventilation. 2. Remove all sources of ignition.[6] 3. Absorb the spill with a suitable inert material (e.g., dry sand, earth, or sawdust). Do not use water.[2][6] 4. Collect the absorbed material in a suitable, closed container for disposal.[3] |
Reactivity and Incompatibilities
This compound is a reactive compound and can undergo hazardous reactions.
-
Reactivity with Water: Decomposes in contact with water, liberating toxic and corrosive gases such as hydrogen chloride.[2][6]
-
Incompatible Materials: Strong oxidizing agents, bases, and alcohols.[2][5]
-
Hazardous Decomposition Products: Upon combustion or decomposition, it can produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride.[2][3]
Experimental Protocols
Detailed experimental protocols for toxicological studies are not available in the provided safety data sheets. The hazard classifications are based on standardized testing, but the specific methodologies are not detailed in these documents. Researchers should consult specialized toxicological databases for in-depth experimental details. One cited experimental use is in Ullmann-Type Coupling Reactions.
Visualizations
Logical Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
Potential Routes of Exposure and Target Organ Effects
Caption: Potential routes of exposure and target organ effects of this compound.
References
- 1. This compound | C3H6ClNO | CID 12321963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. N-Ethyl-N-methylcarbamoyl chloride | C4H8ClNO | CID 11240471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
In-Depth Technical Guide: Stability and Storage of N-Ethylcarbamoyl Chloride
For researchers, scientists, and professionals in drug development, the proper handling and storage of reactive chemical intermediates are paramount to ensuring experimental success, maintaining reagent integrity, and guaranteeing laboratory safety. N-Ethylcarbamoyl chloride, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is one such reagent that demands careful management due to its inherent reactivity. This technical guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound, supported by available data and generalized experimental protocols.
Core Chemical Stability and Reactivity
This compound is a member of the carbamoyl chloride family, which are acyl chlorides of carbamic acids. Its reactivity is primarily dictated by the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The compound is stable under strictly controlled anhydrous conditions.[1] However, it is highly sensitive to moisture and incompatible with a range of nucleophiles.
Thermal Decomposition: When heated to decomposition, this compound is expected to release hazardous substances including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.
Quantitative Data Summary
While specific, peer-reviewed quantitative kinetic data on the stability of this compound is scarce, the following tables summarize the qualitative stability information and recommended storage parameters compiled from various safety data sheets and chemical supplier information.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Specific recommendations vary by supplier, ranging from 2-8°C to <15°C.[4][6] | To minimize decomposition and maintain stability. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen).[4][6] | To prevent contact with atmospheric moisture. |
| Container | Keep container tightly closed.[6] Store in the original, corrosive-resistant container. | To prevent moisture ingress and reaction with the container material. |
| Environment | Store in a dry, dark, and well-ventilated area. | To protect from moisture, light-induced degradation, and to ensure safe dispersal of any potential vapors. |
| Incompatibilities | Water, strong bases, oxidizing agents, alcohols, and amines.[7] | To prevent vigorous and hazardous reactions. |
Table 2: Chemical Compatibility and Stability Profile
| Substance/Condition | Compatibility/Stability | Reaction Products |
| Water/Moisture | Highly unstable. Reacts vigorously. | N-Ethylcarbamic acid (transient), followed by Ethylamine, Carbon Dioxide, and Hydrochloric Acid. |
| Alcohols | Unstable. Reacts to form carbamates. | N-Ethylcarbamates and Hydrochloric Acid. |
| Amines | Unstable. Reacts to form ureas. | Substituted ureas and Hydrochloric Acid. |
| Strong Bases | Incompatible. Promotes rapid decomposition. | Varies depending on the base; rapid hydrolysis and other reactions. |
| Metals | May be corrosive to metals. | Metal chlorides and decomposition products. |
Table 3: Hazardous Decomposition Products
| Condition | Decomposition Product | Primary Hazard |
| Contact with Water | Hydrogen Chloride (HCl), Ethylamine, Carbon Dioxide (CO2) | Corrosive gas, flammable/toxic amine, asphyxiant. |
| Thermal Decomposition | Nitrogen Oxides (NOx), Carbon Monoxide (CO), Carbon Dioxide (CO2), Hydrogen Chloride (HCl) | Highly toxic gases, corrosive gas. |
Experimental Protocols
A specific, validated stability testing protocol for this compound is not publicly available. However, a general methodology for assessing the hydrolytic stability of a reactive acyl chloride can be designed. The following is a representative protocol that can be adapted for this purpose.
Representative Protocol: Assessing Hydrolytic Stability
Objective: To qualitatively and semi-quantitatively assess the rate of hydrolysis of this compound upon exposure to a controlled amount of water.
Methodology: This protocol is based on monitoring the change in pH resulting from the generation of hydrochloric acid during hydrolysis.
Materials and Equipment:
-
This compound
-
Anhydrous organic solvent (e.g., acetone, acetonitrile)
-
Deionized water
-
pH meter with a suitable electrode
-
Stir plate and magnetic stir bar
-
Temperature-controlled reaction vessel (e.g., jacketed beaker)
-
Dry nitrogen or argon supply
-
Syringes for liquid handling
Procedure:
-
Setup: Assemble the reaction vessel in a fume hood. Ensure the vessel is scrupulously dried and purged with an inert gas.
-
Solvent Addition: Add a known volume of the anhydrous organic solvent to the reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
pH Electrode Calibration: Calibrate the pH meter according to the manufacturer's instructions.
-
Initial pH: Place the pH electrode into the solvent and record the initial pH.
-
Reagent Addition: While stirring, inject a small, precise amount of this compound into the solvent to achieve a known concentration (e.g., 0.1 M).
-
Initiation of Hydrolysis: Inject a known, stoichiometric, or excess amount of deionized water into the reaction mixture to initiate the hydrolysis reaction.
-
Data Collection: Record the pH of the solution at regular time intervals. The frequency of readings should be high at the beginning of the reaction and can be decreased as the reaction slows.
-
Analysis: Plot the pH as a function of time. The rate of pH change is indicative of the rate of HCl generation and, therefore, the rate of hydrolysis. For a more quantitative analysis, the concentration of H+ can be calculated from the pH and plotted against time to determine the reaction rate.
Safety Precautions:
-
All manipulations of this compound must be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn.
-
Ensure all glassware is dry to prevent premature reaction.
-
Have an appropriate quenching agent and spill kit readily available.
Visualizations
Diagram 1: Hydrolysis Pathway of this compound
References
- 1. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 2. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 3. Carbamoyl chloride | 463-72-9 | Benchchem [benchchem.com]
- 4. N-Ethyl-N-methylcarbamoyl chloride | 42252-34-6 | FE23162 [biosynth.com]
- 5. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Ethyl-N-methylcarbamoyl Chloride 42252-34-6 | TCI Deutschland GmbH [tcichemicals.com]
- 7. Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds1,2 [mdpi.com]
N-Ethylcarbamoyl Chloride: A Technical Guide to its Mechanism of Action and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethylcarbamoyl chloride (C₃H₆ClNO) is an organic compound belonging to the carbamoyl chloride functional class.[1] These compounds are characterized by the R₂NC(O)Cl functional group.[1] The significance of this compound lies in its reactivity, which is centered on the electrophilic carbonyl chloride group.[1] This feature allows it to readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols.[1] Consequently, it serves as a critical synthon, or building block, in the production of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its utility is fundamental to constructing complex molecules and introducing the N-ethylcarbamoyl moiety, which can significantly influence the pharmacological profile and efficacy of therapeutic agents.[1]
Core Mechanism of Action: Nucleophilic Acyl Substitution
The primary mechanism of action for this compound is nucleophilic acyl substitution . The carbon atom of the carbonyl group (-C=O) is highly electrophilic. This is due to the electron-withdrawing effects of both the adjacent chlorine atom and the nitrogen atom. This electron deficiency makes the carbonyl carbon a prime target for attack by nucleophiles.[1]
The reaction typically proceeds through a two-stage addition-elimination mechanism:
-
Nucleophilic Addition: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group. This forms a tetrahedral intermediate where the oxygen atom carries a negative charge.
-
Elimination: The tetrahedral intermediate is unstable. The C=O double bond reforms, and in the process, the most stable leaving group, the chloride ion (Cl⁻), is expelled.
This sequence results in the substitution of the chloride with the attacking nucleophile, forming a new acylated product.
Caption: General mechanism of nucleophilic acyl substitution.
Reactions with Key Nucleophiles
The versatility of this compound is demonstrated by its reactions with various nucleophilic species.[1]
Reaction with Amines to Form Substituted Ureas
This compound reacts readily with primary and secondary amines to yield N,N'-substituted ureas. This reaction is fundamental in the synthesis of many biologically active molecules. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise form an ammonium salt with the reacting amine.[2][3]
Reaction: C₂H₅NHCOCl + R₂NH → C₂H₅NHCONR₂ + HCl
Caption: Mechanism of urea formation.
Reaction with Alcohols to Form Carbamates
When treated with alcohols or phenols, this compound forms N-ethylcarbamates, also known as urethanes.[1][4] This reaction is a cornerstone for creating the carbamate linkage found in many pharmaceuticals and for installing carbamate protecting groups in complex organic synthesis.[1][5][6] The reaction mechanism is analogous to that with amines.[7][8]
Reaction: C₂H₅NHCOCl + ROH → C₂H₅NHCOOR + HCl
Caption: Mechanism of carbamate formation.
Reaction with Water (Hydrolysis)
This compound is sensitive to moisture and undergoes hydrolysis in the presence of water.[1] The reaction initially forms an unstable N-ethylcarbamic acid intermediate, which rapidly decomposes to ethylamine and carbon dioxide.[9] This reactivity necessitates that syntheses using this compound be conducted under anhydrous conditions to prevent unwanted side reactions and degradation of the reagent.[1]
Reaction: C₂H₅NHCOCl + H₂O → [C₂H₅NHCOOH] → C₂H₅NH₂ + CO₂ + HCl
Caption: Hydrolysis and decomposition pathway.
Formation of Ethyl Isocyanate
Monosubstituted carbamoyl chlorides like this compound are known to be in equilibrium with their corresponding isocyanate and HCl, particularly in solution.[10] They can be prepared by the addition of HCl to an isocyanate.[10] The decomposition to ethyl isocyanate can be a competing reaction pathway or a deliberate synthetic step, depending on the reaction conditions. Ethyl isocyanate is itself a valuable and reactive intermediate.[11][12]
Reaction: C₂H₅NHCOCl ⇌ C₂H₅N=C=O + HCl
Caption: Equilibrium with Ethyl Isocyanate.
Quantitative Data and Physicochemical Properties
A summary of key data for this compound and a related, well-studied derivative is provided for reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 41891-13-8 | [1][13] |
| Molecular Formula | C₃H₆ClNO | [1][13] |
| Molecular Weight | 107.54 g/mol | [13] |
| IUPAC Name | this compound |[13] |
Table 2: Example Reaction Data for a Structurally Similar Carbamoyl Chloride The following data pertains to N-ethyl-N-methylcarbamoyl chloride (CAS 42252-34-6), a closely related compound, and is presented to illustrate typical reaction parameters and outcomes in this chemical class.
| Parameter | Value | Source |
|---|---|---|
| Reactants | N-ethylmethylamine, Triphosgene | [14] |
| Solvent | Toluene | [14] |
| Base | Triethylamine | [14] |
| Temperature | 0–5°C | [14] |
| Reaction Time | 12 hours | [14] |
| Yield | 70-75% | [14] |
| Purity (GC) | >98% |[14] |
Experimental Protocols
The following is a representative protocol for the synthesis of a carbamate using a carbamoyl chloride, based on procedures for the synthesis of Rivastigmine, which uses the closely related N-ethyl-N-methylcarbamoyl chloride.[15] This protocol can be adapted for reactions with this compound and various nucleophiles.
General Protocol for Reaction of this compound with a Phenolic Nucleophile
-
Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas (e.g., nitrogen) inlet. The apparatus must be dried to ensure anhydrous conditions.
-
Reagent Preparation: The phenolic substrate (1.0 eq.) is dissolved in a suitable anhydrous solvent (e.g., Tetrahydrofuran - THF). A strong base, such as potassium hydroxide (KOH, 1.1 eq.), is added to the solution to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Reaction Initiation: The mixture is stirred for a short period (e.g., 10 minutes) and then cooled to a reduced temperature (e.g., 10-15°C) under a nitrogen atmosphere.[15]
-
Addition of Carbamoyl Chloride: this compound (1.0 eq.), dissolved in a small amount of the anhydrous solvent, is added dropwise to the reaction mixture over a period of approximately 30 minutes, maintaining the reduced temperature.[15]
-
Reaction Progression: After the addition is complete, the mixture is stirred for another 30 minutes at the reduced temperature. The reaction is then allowed to warm to room temperature (25-35°C) and stirred for several hours (e.g., 5 hours) to ensure completion.[15]
-
Workup and Extraction: The reaction is quenched by pouring it into a flask of cold water (0-5°C).[15] The aqueous mixture is then extracted with an appropriate organic solvent (e.g., toluene).[15]
-
Purification: The combined organic layers are washed with an acidic solution (e.g., 20% aqueous HCl) and then with brine.[15] The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude carbamate product. Further purification can be achieved via column chromatography or recrystallization if necessary.
Caption: General experimental workflow for carbamate synthesis.
Applications in Drug Development and Synthesis
This compound and its derivatives are instrumental in several key areas:
-
Pharmaceutical Intermediates: It serves as a crucial building block in the synthesis of pharmaceuticals.[1] It is used to create benzamide derivatives, which are precursors to various therapeutic agents.[1] The N-ethyl-N-methyl analogue is famously used in the synthesis of Rivastigmine, a cholinesterase inhibitor for treating Alzheimer's disease.[14][16]
-
Agrochemicals: The reaction of carbamoyl chlorides with thiols is a key step in producing thiocarbamate herbicides.[1] For example, a close analog, N-cyclohexyl-N-ethylcarbamoyl chloride, is used to synthesize the herbicide Cycloate.[1]
-
Protecting Group Chemistry: While the compound is a reagent, the carbamate group it installs is one of the most common and effective protecting groups for amines.[5][6][17] Protecting an amine as a carbamate renders it non-nucleophilic, allowing other parts of a complex molecule to undergo reactions selectively.[5][6] The carbamate can then be removed under specific conditions to restore the amine functionality.[5][17]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing cancer.[13] It may also be corrosive to metals.
-
Handling: Work should be performed in a well-ventilated area, preferably a chemical fume hood.[18] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18] Avoid contact with skin, eyes, and clothing.[18] Due to its reactivity with water, it should be stored under an inert gas in a cool, dark, and tightly sealed container.[18]
Conclusion
This compound is a highly reactive and versatile chemical reagent whose mechanism of action is dominated by nucleophilic acyl substitution. Its ability to react predictably with a wide range of nucleophiles—most notably amines, alcohols, and thiols—makes it an invaluable tool for the synthesis of ureas, carbamates, and thiocarbamates. These functional groups are ubiquitous in medicinal chemistry and agrochemistry, cementing the role of this compound as a key intermediate for researchers and drug development professionals in the creation of complex and biologically active molecules. Proper understanding of its reactivity, handling requirements, and reaction mechanisms is essential for its safe and effective application in synthesis.
References
- 1. This compound | 41891-13-8 | Benchchem [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN102659631A - One-step synthesis of ethyl isocyanate - Google Patents [patents.google.com]
- 12. Ethyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 13. This compound | C3H6ClNO | CID 12321963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. N-Ethyl-N-methylcarbamoyl chloride | 42252-34-6 | Benchchem [benchchem.com]
- 15. 42252-34-6|N-Ethyl-N-methylcarbamoyl Chloride| Ambeed [ambeed.com]
- 16. nbinno.com [nbinno.com]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
- 18. tcichemicals.com [tcichemicals.com]
N-Ethylcarbamoyl Chloride: A Versatile Building Block for Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-ethylcarbamoyl chloride is a reactive chemical intermediate that serves as a crucial building block in a wide array of synthetic applications, particularly in the pharmaceutical and agrochemical industries. Its ability to readily introduce the N-ethylcarbamoyl moiety makes it an invaluable tool for the synthesis of ureas, carbamates, and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic utility, complete with detailed experimental protocols and quantitative data to support researchers in their work.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its safe handling and effective use in the laboratory.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₃H₆ClNO |
| Molecular Weight | 107.54 g/mol |
| CAS Number | 41891-13-8 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 89 °C / 5.3 kPa |
| Density | 1.101 g/cm³ (predicted) |
| Solubility | Soluble in nonpolar organic solvents. Reacts with water. |
| InChI Key | PJLHXSBKGRJXHA-UHFFFAOYSA-N |
Safety and Handling:
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[1] Personal protective equipment, including gloves, safety goggles, and a lab coat, is essential. It is harmful if swallowed and causes severe skin burns and eye damage.[1] It is also suspected of causing cancer.[1] Due to its reactivity with water, it should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the electrophilic nature of its carbonyl carbon, making it susceptible to nucleophilic attack by a variety of functional groups. This reactivity allows for the efficient construction of carbamate and urea linkages, which are prevalent in many biologically active molecules.
Synthesis of Carbamates
This compound reacts readily with alcohols and phenols to form N-ethylcarbamates. This reaction is fundamental in the synthesis of numerous pharmaceuticals and agrochemicals.
General Reaction Scheme: Carbamate Formation
Caption: General reaction of an alcohol or phenol with this compound to yield an N-ethylcarbamate.
Table 2: Examples of Carbamate Synthesis using N-Alkylcarbamoyl Chlorides
| Nucleophile (Alcohol/Phenol) | Carbamoyl Chloride | Product | Reaction Conditions | Yield (%) | Reference |
| (S)-3-(1-(Dimethylamino)ethyl)phenol | N-Ethyl-N-methylcarbamoyl chloride | Rivastigmine | Toluene, ZnCl₂, 110 °C, 13 h | 80 | [2] |
| p-Nitrophenol | N-Ethyl-N-methylcarbamoyl chloride | p-Nitrophenyl N-ethyl-N-methylcarbamate | Toluene, ZnCl₂, 110 °C | 87 | [2] |
| Phenol | N-Ethyl-N-methylcarbamoyl chloride | Phenyl N-ethyl-N-methylcarbamate | Toluene, ZnCl₂, 110 °C | 72 | [2] |
| p-Hydroxyacetophenone | N-Ethyl-N-methylcarbamoyl chloride | p-Acetylphenyl N-ethyl-N-methylcarbamate | Toluene, ZnCl₂, 110 °C | 73 | [2] |
| m-Hydroxyacetophenone | N-Ethyl-N-methylcarbamoyl chloride | m-Acetylphenyl N-ethyl-N-methylcarbamate | Toluene, ZnCl₂, 110 °C | 62 | [2] |
Synthesis of Ureas
The reaction of this compound with primary and secondary amines provides a direct route to unsymmetrical N,N'-disubstituted ureas. This transformation is crucial for the synthesis of various herbicides and other bioactive compounds.
General Reaction Scheme: Urea Formation
Caption: General reaction of a primary or secondary amine with this compound to form an unsymmetrical urea.
Table 3: Examples of Unsymmetrical Urea Synthesis using N-Alkylcarbamoyl Chlorides
| Amine | Carbamoyl Chloride | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | N-Carbomethoxydichloromethylthio-N-methylcarbamoyl chloride | N-(p-chlorophenyl)-N'-carbomethoxydichloromethylthio-N'-methylurea | Acetonitrile, 0 °C to RT, 1 h | - | [3] |
| Various primary and secondary amines | Isopropenyl carbamates (from carbamoyl chlorides) | Unsymmetrical ureas | Clean and irreversible reaction | High | [4] |
| Cbz-protected amines | In situ generated isocyanates from carbamoyl chloride precursors | Unsymmetrical ureas | 2-chloropyridine, trifluoromethanesulfonyl anhydride | High | [4] |
Experimental Protocols
This section provides detailed experimental procedures for key synthetic transformations involving N-alkylcarbamoyl chlorides.
Synthesis of Rivastigmine (Pharmaceutical Application)
Rivastigmine, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, is a prime example of a pharmaceutical synthesized using an N-alkylcarbamoyl chloride.[2]
Workflow: Synthesis of Rivastigmine
Caption: Synthetic workflow for the preparation of Rivastigmine.
Experimental Procedure: [2]
To a solution of (S)-3-(1-(dimethylamino)ethyl)phenol (1.0 eq) in anhydrous toluene are added N-ethyl-N-methylcarbamoyl chloride (1.2 eq) and zinc chloride (0.5 eq) under a nitrogen atmosphere. The reaction mixture is heated to 110 °C and stirred for 13 hours. After completion of the reaction, as monitored by thin-layer chromatography, the mixture is cooled to room temperature and quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Rivastigmine.
One-Pot Synthesis of O-Aryl Carbamates
This versatile method allows for the in situ generation of the carbamoyl chloride, avoiding the need to handle the sensitive reagent directly.[5]
Experimental Procedure: [5]
A solution of a secondary amine (1.0 eq) in a suitable solvent (e.g., pyridine) is treated with triphosgene (0.4 eq) at 0 °C. The mixture is stirred for 30 minutes, after which the corresponding phenol (1.0 eq) is added. The reaction is then heated to 110 °C and monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired O-aryl carbamate.
Synthesis of a Thiocarbamate Herbicide (Agrochemical Application)
N-alkylcarbamoyl chlorides are precursors to thiocarbamate herbicides, such as Thiobencarb. The following is a representative procedure for the synthesis of a thiocarbamate.
Experimental Procedure:
To a solution of a thiol (e.g., p-chlorobenzyl mercaptan, 1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in an inert solvent such as toluene at 0 °C is added N,N-diethylcarbamoyl chloride (1.0 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated. The aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude thiocarbamate, which can be further purified by distillation or chromatography.
Conclusion
This compound and its analogs are powerful and versatile reagents in modern organic synthesis. Their ability to efficiently form carbamate and urea linkages makes them indispensable building blocks for the creation of a wide range of valuable compounds, from life-saving pharmaceuticals to essential agrochemicals. A comprehensive understanding of their reactivity, coupled with careful handling and optimized reaction protocols, will continue to drive innovation in chemical and drug development.
References
- 1. This compound | C3H6ClNO | CID 12321963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4012436A - Carbamoyl chlorides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. cantera.org [cantera.org]
N-Ethylcarbamoyl Chloride in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-ethylcarbamoyl chloride and its derivatives are versatile reagents in medicinal chemistry, primarily utilized for the introduction of the ethylcarbamoyl moiety into molecules. This functional group can significantly influence the pharmacological properties of a compound, including its binding affinity, solubility, and metabolic stability. This guide provides an in-depth overview of the applications of this compound in the synthesis of therapeutic agents, supported by experimental data and protocols.
Chemical and Physical Properties
This compound is a reactive acyl chloride. For the purpose of this guide, and due to its frequent use in prominent drug synthesis, data for the closely related and often used analog, N-ethyl-N-methylcarbamoyl chloride, is also included for comparison.
| Property | This compound | N-ethyl-N-methylcarbamoyl chloride |
| CAS Number | 41891-13-8[1] | 42252-34-6[2] |
| Molecular Formula | C₃H₆ClNO[1] | C₄H₈ClNO[2] |
| Molecular Weight | 107.54 g/mol [1] | 121.56 g/mol [2] |
| Appearance | Colorless to pale yellow liquid | Colorless to very light yellow liquid |
| Boiling Point | Not readily available | 89 °C at 40 mmHg[3] |
| Density | 1.101 g/cm³ | 1.11 g/cm³ at 20 °C |
| Solubility | Soluble in nonpolar organic solvents, reacts with water | Soluble in organic solvents, reacts with water |
| Purity (Typical) | >90%[1] | >98.0% (GC) |
Core Reactivity and Synthetic Applications
The primary utility of this compound in medicinal chemistry stems from the electrophilic nature of its carbonyl carbon. This allows for nucleophilic substitution reactions with a variety of functional groups, most commonly alcohols and amines, to form carbamates and ureas, respectively.[4] The carbamate and urea moieties are prevalent in a wide range of biologically active compounds.
Synthesis of Carbamates
The reaction of this compound with alcohols or phenols yields carbamates. This reaction is often catalyzed by a base to neutralize the HCl byproduct. Lewis acids, such as zinc chloride, have also been shown to catalyze this transformation, improving efficiency.[5]
Synthesis of Ureas
The reaction with primary or secondary amines leads to the formation of N,N'-substituted ureas. This is a common strategy for linking different molecular fragments in drug design.
Applications in Drug Discovery and Development
The N-ethylcarbamoyl group is a key structural feature in several therapeutic agents, particularly in the fields of neurology and oncology.
Neurodegenerative Diseases: The Case of Rivastigmine
A prominent example of the use of a related carbamoyl chloride is in the synthesis of Rivastigmine, a cholinesterase inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases. The key step in the synthesis involves the reaction of (S)-3-(1-hydroxyethyl)phenol with N-ethyl-N-methylcarbamoyl chloride.
Experimental Protocol: Synthesis of Rivastigmine
This protocol is adapted from the literature for the synthesis of racemic rivastigmine.
Reactants and Conditions:
| Reactant/Reagent | Molar Equivalent | Amount (for 0.3 mol scale) |
| α-m-Hydroxyphenylethyldimethylamine | 1.0 | 50.0 g |
| N-ethyl-N-methylcarbamoyl chloride | 1.6 | 58.3 g |
| Sodium hydroxide | 1.2 | 14.4 g |
| Acetonitrile | - | 250 ml |
| Temperature | - | 0 °C to room temperature |
| Reaction Time | - | 24 hours |
| Yield | - | 58% (of hydrochloride salt) |
Procedure:
-
α-m-Hydroxyphenylethyldimethylamine is suspended in acetonitrile.
-
N-ethyl-N-methylcarbamoyl chloride is added to the suspension.
-
The reaction mixture is cooled to 0°C.
-
Sodium hydroxide is added to the cooled solution.
-
The mixture is allowed to warm to room temperature and stirred for 24 hours.
-
The completion of the reaction is monitored by HPLC.
-
The reaction mixture is filtered to remove salts, and the filtrate is concentrated.
-
The pH of the concentrate is adjusted to 11, followed by extraction with ether and concentration to yield the crude product.
Oncology
Derivatives of this compound have shown promise as anticancer agents. For instance, N-ethyl-N-(ethylcarbamoyl)benzamide derivatives have demonstrated potent cytotoxic activity against human breast cancer cells (MCF-7). The carbamoyl moiety in these compounds can be crucial for their interaction with biological targets, such as microtubules or heat shock proteins like Hsp90.
While a detailed, publicly available protocol for a specific anticancer agent using this compound is not readily found, the general synthetic approach would involve the reaction of this compound with an appropriate amine- or alcohol-containing scaffold that has been designed to interact with a specific cancer target.
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the use of this compound in medicinal chemistry.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Conclusion
This compound is a valuable reagent for medicinal chemists, enabling the synthesis of a diverse range of biologically active molecules containing the carbamate or urea functional group. Its application in the development of drugs for neurodegenerative diseases and cancer highlights its importance in modern drug discovery. A thorough understanding of its reactivity, handling requirements, and synthetic applications is crucial for its effective use in the laboratory.
References
- 1. This compound | C3H6ClNO | CID 12321963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Ethyl-N-methylcarbamoyl chloride | C4H8ClNO | CID 11240471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Use of N-Ethylcarbamoyl Chloride in the Formation of Carbamate Linkages: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
The carbamate functional group is a cornerstone in the development of novel therapeutics and agrochemicals, prized for its unique chemical properties and biological activity. N-ethylcarbamoyl chloride serves as a critical reagent in the synthesis of these valuable compounds, offering a direct and efficient route to the formation of carbamate linkages. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the effective use of this compound in the creation of carbamate-containing molecules.
Applications in Drug Development and Medicinal Chemistry
The N-ethylcarbamoyl moiety is a significant structural feature in numerous therapeutic agents. Its incorporation into a molecule can substantially influence its pharmacological profile, affecting efficacy, stability, and target binding.[1] Notably, N-ethylcarbamoyl derivatives have demonstrated considerable promise as anticancer agents by disrupting microtubule dynamics, a key target in oncology.[1]
A prominent example of the application of a closely related compound, N-ethyl-N-methylcarbamoyl chloride, is in the synthesis of Rivastigmine , a leading therapeutic for the management of Alzheimer's disease.[2][3] This underscores the industrial and medicinal importance of carbamoyl chlorides in constructing complex and life-changing pharmaceuticals.
Safety and Handling of this compound
This compound is a reactive and hazardous chemical that requires careful handling to ensure laboratory safety.
Hazard Identification:
-
Harmful if Swallowed: Toxic upon ingestion.[5]
-
Suspected Carcinogen: May cause cancer.[5]
-
Reacts with Water: Contact with water can liberate toxic gas.[6]
Recommended Handling Procedures:
-
Always handle this compound in a well-ventilated fume hood.[6][7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][6][7]
-
Use a closed system whenever possible to minimize exposure.[7]
-
Store in a cool, dry, and dark place under an inert atmosphere.[7]
-
Keep away from incompatible materials such as strong bases, alcohols, and amines.[6]
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]
Reaction Mechanism and Experimental Workflow
The formation of a carbamate linkage from this compound and an alcohol proceeds via a nucleophilic acyl substitution reaction. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of the chloride leaving group, resulting in the formation of the carbamate and hydrochloric acid as a byproduct. The presence of a base is often required to neutralize the HCl produced.
A general workflow for this reaction is depicted below:
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of carbamates using N-substituted carbamoyl chlorides.
Protocol 1: One-Pot Synthesis of O-Aryl Carbamates
This procedure allows for the in-situ formation of the carbamoyl chloride, avoiding the handling of the sensitive reagent.
Procedure:
-
To a solution of a secondary amine (1.0 equiv.) and triphosgene (0.4 equiv.) in an appropriate solvent (e.g., toluene), add a base such as pyridine (2.0 equiv.) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to form the N-substituted carbamoyl chloride in situ.
-
Add the desired phenol (1.0 equiv.) to the reaction mixture.
-
Heat the reaction to the specified temperature (often 110 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Representative Yields for One-Pot Synthesis of O-Aryl Carbamates
| Amine | Phenol | Temperature (°C) | Time (h) | Yield (%) |
| Diethylamine | Phenol | 110 | 12 | 85 |
| Pyrrolidine | 4-Nitrophenol | 110 | 6 | 99 |
| Morpholine | 2-Chlorophenol | 110 | 18 | 78 |
Data adapted from S. E. Varjosaari, P. Suating, M. J. Adler, Synthesis, 2016, 48, 43-47.
Protocol 2: Zinc Chloride-Catalyzed Synthesis of Carbamates
This method utilizes zinc chloride as a catalyst to facilitate the reaction between a carbamoyl chloride and an alcohol.
Procedure:
-
Under a nitrogen atmosphere, add zinc chloride (0.5-1.0 equiv.) and the N-substituted carbamoyl chloride (1.0 equiv.) to anhydrous toluene.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the corresponding alcohol or phenol (1.0 equiv.) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 110 °C) and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and quench with water.
-
Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Table 2: Substrate Scope for Zinc Chloride-Catalyzed Carbamate Synthesis
| Carbamoyl Chloride | Alcohol/Phenol | Temperature (°C) | Time (h) | Yield (%) |
| N,N-Dimethylcarbamoyl chloride | Phenol | 110 | 10 | 85 |
| N,N-Dimethylcarbamoyl chloride | 4-Methoxyphenol | 110 | 11 | 87 |
| N-Ethyl,N-methylcarbamoyl chloride | Benzyl alcohol | 110 | 12 | 82 |
| N-Ethyl,N-methylcarbamoyl chloride | Cyclohexanol | 110 | 12 | 75 |
Data adapted from Gayke, M. S., et al. ACS Omega 2022, 7, 36017–36027.
Protocol 3: Synthesis of Rivastigmine
This protocol outlines a key step in the synthesis of the anti-Alzheimer's drug, Rivastigmine, using N-ethyl-N-methylcarbamoyl chloride.
Procedure:
-
Suspend (S)-3-(1-(dimethylamino)ethyl)phenol (1.0 equiv.) in a suitable solvent such as acetonitrile.
-
Add N-ethyl-N-methylcarbamoyl chloride (1.2-1.6 equiv.).
-
Cool the reaction mixture to 0 °C.
-
Add a base, such as sodium hydroxide (1.2 equiv.), to the cooled solution.
-
Allow the mixture to gradually warm to room temperature and stir for 24 hours.
-
Monitor the reaction completion by HPLC.
-
Filter the reaction mixture to remove any salts and concentrate the filtrate.
-
Adjust the pH of the concentrate to 11 with an aqueous NaOH solution and extract with a suitable organic solvent (e.g., ether).
-
Concentrate the organic extracts to yield the crude Rivastigmine base, which can be further purified by conversion to a salt and recrystallization.
Table 3: Example Conditions for Rivastigmine Synthesis
| Starting Phenol | Carbamoyl Chloride | Base | Solvent | Yield (%) |
| (S)-3-(1-(dimethylamino)ethyl)phenol | N-Ethyl-N-methylcarbamoyl chloride | NaOH | Acetonitrile | 58 |
| (S)-3-(1-(dimethylamino)ethyl)phenol | N-Ethyl-N-methylcarbamoyl chloride | K2CO3 | Acetonitrile | 66 |
Data adapted from patent literature.
Conclusion
This compound is a versatile and powerful reagent for the synthesis of carbamates, with significant applications in drug discovery and development. The protocols outlined in this document provide a foundation for researchers to effectively utilize this reagent in their synthetic endeavors. Adherence to strict safety protocols is paramount when working with this and other carbamoyl chlorides. The methodologies presented, from one-pot procedures to catalyzed reactions, offer a range of options to suit various synthetic strategies and substrate requirements.
References
- 1. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C3H6ClNO | CID 12321963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. research.usf.edu [research.usf.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 41891-13-8 | Benchchem [benchchem.com]
Application Notes and Protocols: N-ethylcarbamoyl Chloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-ethylcarbamoyl chloride and its derivatives in the synthesis of various agrochemicals. It is intended to serve as a resource for researchers and professionals involved in the development of new crop protection agents.
Introduction
This compound and its analogues are versatile chemical intermediates widely employed in the synthesis of a diverse range of agrochemicals. Their reactivity, primarily centered on the electrophilic carbamoyl chloride group, allows for the facile introduction of the N-alkyl or N,N-dialkyl carbamoyl moiety into various molecular scaffolds. This functional group is a key component in numerous commercially successful herbicides, insecticides, and fungicides. The reaction of N-alkylcarbamoyl chlorides with nucleophiles such as alcohols, thiols, and amines leads to the formation of carbamates, thiocarbamates, and ureas, respectively, which are the core structural motifs of many pesticides.
Applications in Agrochemical Synthesis
This compound derivatives are instrumental in the synthesis of several classes of agrochemicals. Below are examples of prominent agrochemicals synthesized using these building blocks.
Herbicide Synthesis
Thiobencarb: A selective thiocarbamate herbicide used extensively in rice cultivation for the control of grasses and some broadleaf weeds. It is synthesized from an N,N-dialkylthiocarbamoyl chloride.
Fentrazamide: A tetrazolinone herbicide effective against a variety of weeds in rice. Its synthesis involves the reaction of an N-alkyl-N-cycloalkylcarbamoyl chloride with a tetrazolinone derivative.
Insecticide Synthesis
Carbofuran: A broad-spectrum carbamate insecticide that has been used to control a wide range of insect pests on various crops. Its synthesis involves the formation of a carbamate ester from a phenolic precursor. While the direct use of this compound is less common for carbofuran itself (which is a methylcarbamate), the underlying chemistry is analogous.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and efficacy of agrochemicals derived from this compound and its analogs.
Table 1: Synthesis of Agrochemicals
| Agrochemical | Starting Materials | Product | Yield (%) | Reference |
| Carbofuran | 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, Methylcarbamoyl chloride | 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate | 97% | [1] |
| Diethylthiocarbamoyl chloride | Tetraethylthiuram disulfide, Chlorine | Diethylthiocarbamoyl chloride | 94-95% | [2] |
Table 2: Efficacy of Selected Agrochemicals
| Agrochemical | Target Pest/Weed | Efficacy Metric | Value | Reference |
| Thiobencarb | Echinochloa crus-galli (Barnyard grass) | Application Rate for effective control | 0.75 - 1.5 kg a.i./ha | [3] |
| Fentrazamide | Echinochloa crus-galli (Barnyard grass) | Application Rate for effective control | 105 - 120 g/ha | |
| Carbofuran | Various aquatic invertebrates | 48-h LC50 | 0.33 - 86 µg/L | [4] |
| Carbofuran | Various freshwater fish | 48-96 h LC50 | 80 - 4800 µg/L | [4] |
Experimental Protocols
Synthesis of Carbofuran
This protocol describes the synthesis of Carbofuran from 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran and methylcarbamoyl chloride.
Materials:
-
2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran
-
Methylcarbamoyl chloride (MCC)
-
Suitable solvent (e.g., ether)
-
Triethylamine (catalyst)
Procedure:
-
Dissolve 16.6 parts (by mass) of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran in 14 parts (by mass) of ether.[1]
-
To this solution, add 0.1 parts (by mass) of triethylamine.[1]
-
Slowly add 5.8 parts (by mass) of methyl isocyanate (a precursor to or used in place of methylcarbamoyl chloride in some syntheses) to the mixture.[1] Alternatively, methylcarbamoyl chloride can be added dropwise to the 7-hydroxy compound at 55 °C.[1]
-
Stir the mixture at room temperature. A white crystalline product will precipitate.[1]
-
Separate the solid crystals by filtration.
-
The resulting solid is Carbofuran, with a reported yield of up to 97%.[1]
Synthesis of Diethylthiocarbamoyl Chloride (Precursor for Thiobencarb)
This protocol describes the synthesis of diethylthiocarbamoyl chloride, a key intermediate for thiocarbamate herbicides like Thiobencarb.
Materials:
-
Tetraethylthiuram disulfide
-
Chlorine gas
-
Cooling bath
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and gas inlet tube, charge 74 g (0.25 mole) of dry, molten (70 °C) tetraethylthiuram disulfide.[2]
-
Stir the molten mass vigorously and introduce chlorine gas below the surface of the liquid.[2]
-
Maintain the reaction temperature at 70-75 °C by controlling the chlorine addition rate and using a cooling bath.[2]
-
After about 6 g of chlorine has been absorbed, lower the temperature to 50-55 °C for the remainder of the chlorination.[2]
-
Continue chlorine addition until a total of 18 g (0.25 mole) has been absorbed, indicated by weight gain. Sulfur will begin to precipitate near the end of the reaction.[2]
-
The crude product consists of two layers. Separate the upper layer of diethylthiocarbamoyl chloride.
-
Purify the product by vacuum distillation (b.p. 80–85°C/1 mm).[2]
-
The expected yield is 71–72 g (94–95%).[2]
Mechanisms of Action and Signaling Pathways
Carbamate Insecticides: Acetylcholinesterase Inhibition
Carbamate insecticides, such as Carbofuran, exert their toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.
References
Application Notes and Protocols for Reactions with N-Ethylcarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for reactions involving N-ethylcarbamoyl chloride. This versatile reagent is instrumental in the synthesis of a wide range of organic compounds, most notably in the development of pharmaceuticals and agrochemicals. The following sections detail safety precautions, key reaction protocols, and quantitative data to facilitate the effective and safe use of this compound in a laboratory setting.
Safety and Handling
This compound is a corrosive and moisture-sensitive liquid that requires careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
Hazard Summary:
| Hazard Statement | Description | Precautionary Measures |
| H314 | Causes severe skin burns and eye damage.[1] | Wear protective gloves, clothing, eye, and face protection.[1] |
| H302 | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[1] |
| H351 | Suspected of causing cancer.[1] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1] |
| Moisture Sensitive | Reacts with water, potentially releasing corrosive HCl gas. | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). |
First Aid Measures:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for reactions involving this compound.
General Reaction Mechanism
The reactions of this compound with nucleophiles proceed through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the chloride ion to form the final product.
Application in the Synthesis of Carbamates
This compound is a key reagent for the synthesis of carbamates through its reaction with alcohols or phenols. A notable application is in the synthesis of Rivastigmine, a drug used to treat dementia associated with Alzheimer's and Parkinson's diseases.
Zinc Chloride-Catalyzed Synthesis of Carbamates
This protocol describes a general method for the synthesis of carbamates from alcohols and N-ethyl-N-methylcarbamoyl chloride using zinc chloride as a catalyst.[2]
Experimental Protocol:
-
To a round-bottom flask under a nitrogen atmosphere, add anhydrous toluene (10 volumes).
-
Add zinc chloride (0.5 equivalents) and N-ethyl-N-methylcarbamoyl chloride (1.0 equivalent) to the toluene and stir at room temperature for 10 minutes.
-
Add the desired alcohol or phenol (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and quench with water.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Alcohol/Phenol Substrate | Product | Reaction Time (h) | Yield (%) |
| p-Nitrophenol | p-Nitrophenyl N-ethyl-N-methylcarbamate | 12 | 87 |
| Phenol | Phenyl N-ethyl-N-methylcarbamate | 16 | 72 |
| (S)-3-(1-(Dimethylamino)ethyl)phenol | Rivastigmine | 13 | 80 |
Synthesis of Rivastigmine
This protocol details a specific application in the synthesis of the pharmaceutical agent Rivastigmine.[3][4][5]
Experimental Protocol:
-
Suspend (S)-α-(m-hydroxyphenyl)ethyldimethylamine (1.0 equivalent) in acetonitrile (5 volumes).
-
Add N-ethyl-N-methylcarbamoyl chloride (1.6 equivalents) to the suspension.
-
Cool the reaction mixture to 0 °C.
-
Add sodium hydroxide (1.2 equivalents) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction completion by High-Performance Liquid Chromatography (HPLC).
-
Filter the reaction mixture to remove salts and concentrate the filtrate.
-
Adjust the pH of the concentrate to 11 with an aqueous NaOH solution and extract with diethyl ether.
-
Concentrate the ether extracts to obtain the crude product.
-
Further purification can be achieved by forming the hydrochloride salt and recrystallizing from ethyl acetate.[3]
Application in the Synthesis of Ureas
The reaction of this compound with primary or secondary amines provides a direct route to N,N'-disubstituted or N,N,N'-trisubstituted ureas.
Experimental Protocol:
-
Dissolve the primary or secondary amine (1.0 equivalent) and a base such as triethylamine (1.1 equivalents) in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude urea by recrystallization or column chromatography.
Quantitative Data (Representative):
| Amine Substrate | Product | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | 1-Ethyl-3-phenylurea | Dichloromethane | 4 | >90 |
| Diethylamine | 1,1-Diethyl-3-ethylurea | Tetrahydrofuran | 6 | >90 |
| Pyrrolidine | 1-(N-Ethylcarbamoyl)pyrrolidine | Dichloromethane | 3 | >95 |
Application in the Synthesis of Thiocarbamates
This compound reacts with thiols in the presence of a base to yield S-alkyl or S-aryl thiocarbamates, which have applications in the agrochemical industry.
Experimental Protocol:
-
In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a dry aprotic solvent like tetrahydrofuran or dichloromethane.
-
Cool the mixture to 0 °C.
-
Add this compound (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 4-12 hours, monitoring progress by TLC.
-
After the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting thiocarbamate by column chromatography or distillation.
Quantitative Data (Representative):
| Thiol Substrate | Product | Solvent | Reaction Time (h) | Yield (%) |
| Ethanethiol | S-Ethyl N-ethylthiocarbamate | Tetrahydrofuran | 6 | ~85 |
| Thiophenol | S-Phenyl N-ethylthiocarbamate | Dichloromethane | 8 | ~80 |
| Benzyl mercaptan | S-Benzyl N-ethylthiocarbamate | Tetrahydrofuran | 5 | ~90 |
Application in Drug Development: Mechanism of Action of Rivastigmine
This compound is a crucial building block in the synthesis of Rivastigmine. Rivastigmine functions as an acetylcholinesterase (AChE) inhibitor. In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine. Rivastigmine inhibits the enzyme responsible for breaking down acetylcholine, thereby increasing its levels in the brain and improving cognitive function.[3][6]
References
- 1. Parallel synthesis of ureas and carbamates from amines and CO2 under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rivastigmine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. patents.justia.com [patents.justia.com]
- 5. jocpr.com [jocpr.com]
- 6. CN103304447A - Synthesis process of (S)-rivastigmine - Google Patents [patents.google.com]
Application Notes and Protocols: Derivatization of Alcohols with N-Ethylcarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatization of alcohols is a fundamental transformation in organic synthesis, crucial for the development of new pharmaceuticals and other bioactive molecules. The introduction of a carbamate moiety can significantly alter the physicochemical properties of a molecule, influencing its solubility, stability, and biological activity. N-ethylcarbamoyl chloride is a versatile reagent for this purpose, reacting with alcohols to form stable N-ethylcarbamate derivatives. This document provides detailed application notes and experimental protocols for the derivatization of alcohols using this compound, employing both Lewis acid catalysis and base-mediated conditions.
Reaction Principle
The derivatization of an alcohol with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion to form the corresponding N-ethylcarbamate and hydrochloric acid as a byproduct. The reaction can be facilitated by the use of a Lewis acid catalyst, such as zinc chloride, or a base to neutralize the HCl byproduct and deprotonate the alcohol, increasing its nucleophilicity.
Applications in Research and Drug Development
The N-ethylcarbamoyl group is a key structural feature in numerous therapeutic agents. Its incorporation can modulate a molecule's pharmacological profile, affecting its efficacy and target binding.[1] this compound serves as a critical building block in the synthesis of various pharmaceutical intermediates.[1] A prominent example is its role in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the treatment of Alzheimer's disease.
Experimental Protocols
Two primary methods for the derivatization of alcohols with this compound are detailed below: a Zinc Chloride-Catalyzed Protocol and a Base-Mediated Protocol.
Protocol 1: Zinc Chloride-Catalyzed Derivatization of Alcohols
This protocol is adapted from a study by Gayke et al. and is effective for a wide range of aromatic and aliphatic alcohols.[2] Zinc chloride acts as a Lewis acid, activating the carbamoyl chloride towards nucleophilic attack.
Materials:
-
Alcohol substrate
-
N-ethyl-N-methylcarbamoyl chloride (or this compound)
-
Zinc Chloride (ZnCl₂)
-
Anhydrous Toluene
-
Water
-
Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 mmol), N-ethyl-N-methylcarbamoyl chloride (1.0 mmol), and anhydrous toluene (10 volumes).
-
To this stirred solution, add zinc chloride (0.5 mmol).
-
Heat the reaction mixture to 110 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with water (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Base-Mediated Derivatization of Alcohols
This protocol is a general procedure suitable for various alcohols, including phenols. The base neutralizes the HCl byproduct, driving the reaction to completion. Common bases include potassium carbonate, sodium hydride, or tertiary amines like pyridine. The following is an example using potassium carbonate.
Materials:
-
Alcohol substrate (e.g., a phenol)
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the alcohol (1.0 equiv.) in acetonitrile.
-
Add potassium carbonate (2.5 equiv.).
-
To the stirred suspension, add this compound (1.2 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to 70-80 °C and stir for the appropriate time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
Data Presentation
The following tables summarize the yields obtained for the derivatization of various alcohols with carbamoyl chlorides under different reaction conditions.
Table 1: Zinc Chloride-Catalyzed Derivatization of Alcohols with N-Ethyl-N-methylcarbamoyl Chloride
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | Phenol | Phenyl ethyl(methyl)carbamate | 85 |
| 2 | 4-Methoxyphenol | 4-Methoxyphenyl ethyl(methyl)carbamate | 87 |
| 3 | 4-Chlorophenol | 4-Chlorophenyl ethyl(methyl)carbamate | 82 |
| 4 | 4-Nitrophenol | 4-Nitrophenyl ethyl(methyl)carbamate | 78 |
| 5 | Benzyl alcohol | Benzyl ethyl(methyl)carbamate | 84 |
| 6 | 1-Phenylethanol | 1-Phenylethyl ethyl(methyl)carbamate | 80 |
| 7 | Cinnamyl alcohol | Cinnamyl ethyl(methyl)carbamate | 81 |
| 8 | Cyclohexanol | Cyclohexyl ethyl(methyl)carbamate | 75 |
| 9 | (S)-3-(1-(dimethylamino)ethyl)phenol | Rivastigmine | 80 |
Data adapted from Gayke et al.[2]
Table 2: Base-Mediated Derivatization of a Phenol with N-Ethyl-N-methylcarbamoyl Chloride
| Entry | Alcohol Substrate | Base | Product | Yield (%) |
| 1 | 3-(1-dimethylaminoethyl) phenol | Potassium Carbonate | Rivastigmine | 70 |
| 2 | 3-(1-dimethylaminoethyl) phenol | Sodium Hydride | Rivastigmine | Not specified, oily residue obtained |
Data adapted from commercially available experimental procedures.
Visualizations
Reaction Mechanism
The derivatization of alcohols with this compound typically proceeds through a nucleophilic addition-elimination mechanism.
Caption: Nucleophilic addition-elimination mechanism for carbamate formation.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-ethylcarbamates.
Caption: General workflow for the synthesis and purification of carbamates.
Conclusion
The derivatization of alcohols with this compound is a robust and versatile method for the synthesis of N-ethylcarbamates. The choice between a Lewis acid-catalyzed or a base-mediated protocol will depend on the specific substrate and the desired reaction conditions. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to effectively utilize this important chemical transformation in their synthetic endeavors. Careful optimization of reaction parameters and appropriate purification techniques are key to achieving high yields and purity of the final products.
References
Application Notes & Protocols: N-Ethylcarbamoyl Chloride in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-ethylcarbamoyl chloride (C₃H₆ClNO) is a highly reactive organic compound classified as a carbamoyl chloride.[1] Its significance in synthetic chemistry stems from the electrophilic nature of its carbonyl carbon, which readily undergoes nucleophilic substitution. This reactivity makes it an invaluable building block for introducing the N-ethylcarbamoyl moiety into various molecular scaffolds, a common structural feature in many bioactive molecules.[1] Principally, it serves as a key intermediate in the manufacturing of pharmaceuticals and agrochemicals, enabling the synthesis of complex carbamates and ureas with diverse biological activities.[1][2][3]
Core Application: Synthesis of Carbamates and Ureas
This compound's primary utility lies in its reaction with nucleophiles such as alcohols, phenols, and amines to form carbamates and ureas, respectively. The reaction proceeds via a nucleophilic acyl substitution mechanism.
General Reaction Workflow
The fundamental reaction involves the attack of a nucleophile (an alcohol or amine) on the carbonyl carbon of this compound, leading to the displacement of the chloride ion and the formation of a stable carbamate or urea linkage.
Caption: General workflow for synthesizing bioactive molecules using this compound.
Application Note 1: Synthesis of the Anti-Alzheimer's Drug Rivastigmine
A prominent application of N-ethyl-N-methylcarbamoyl chloride is in the synthesis of Rivastigmine, a reversible cholinesterase inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[2][4] The synthesis involves the carbamoylation of a chiral phenol precursor.
Rivastigmine Synthesis Workflow
The key step is the reaction between (S)-3-(1-(dimethylamino)ethyl)phenol and N-ethyl-N-methylcarbamoyl chloride in the presence of a base to form the carbamate ester linkage.
Caption: Synthetic pathway for Rivastigmine via O-carbamoylation.
Data Presentation: Rivastigmine Synthesis Conditions
| Precursor | Reagent | Base / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (+/-)-3-<1-(Dimethylamino)ethyl>phenol | N-ethyl-N-methylcarbamoyl chloride | Sodium Hydroxide | Acetonitrile / Water | 0 - 20 | 24 | 58 | [5] |
| (1S)-3-(1-Dimethylamino-ethyl)-phenol | N-Ethyl N-methyl carbamoyl chloride | Sodium Hydride (NaH) | Methylene Dichloride (MDC) | Reflux | 4 - 5 | 62.6 (as Tartrate) | [6] |
| (S)-3-(1-(dimethylamino)ethyl)phenol | N-ethyl,N-methyl carbamoyl chloride | Zinc Chloride (ZnCl₂) | Toluene | 110 | 13 | 80 | [7] |
| 3-(l-dimethylaminoethyl) phenol | Ethylmethylcarbamoyl chloride | Potassium Carbonate | Acetonitrile | 70 - 80 | N/A | 66 | [8] |
Experimental Protocol: Synthesis of Racemic Rivastigmine Hydrochloride[5]
Materials:
-
(±)-3-<1-(Dimethylamino)ethyl>phenol (50.0 g, 0.3 mol)
-
N-ethyl-N-methylcarbamoyl chloride (58.3 g, 0.48 mol)
-
Sodium hydroxide (14.4 g, 0.36 mol)
-
Acetonitrile (250 ml)
-
Diethyl ether
-
Concentrated HCl
-
Water
Procedure:
-
Suspend (±)-3-<1-(Dimethylamino)ethyl>phenol in 250 ml of acetonitrile in a reaction flask.
-
Add N-ethyl-N-methylcarbamoyl chloride to the suspension.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium hydroxide to the cooled solution.
-
Remove the ice bath and allow the mixture to gradually warm to room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor reaction completion by HPLC.
-
Upon completion, filter the mixture to remove precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Adjust the pH of the concentrated residue to 11 using water and a sodium hydroxide solution.
-
Extract the product with diethyl ether and concentrate the ether layer.
-
To the resulting concentrate, add water and concentrated HCl. Stir at room temperature for one hour.
-
Wash the aqueous layer twice with diethyl ether to remove impurities.
-
Concentrate the aqueous layer and recrystallize the solid from ethyl acetate to yield racemic rivastigmine hydrochloride.
Application Note 2: Synthesis of Urea-Based Herbicides (Linuron)
N-alkylcarbamoyl chlorides are crucial for synthesizing urea-based compounds, many of which are potent herbicides. The reaction involves the amination of the carbamoyl chloride with an appropriate aniline derivative. An example is the synthesis of Linuron, a widely used herbicide for controlling broadleaf weeds and grasses.
Urea Synthesis Workflow for Herbicides
The process involves reacting an N-substituted carbamoyl chloride with a substituted aniline to create the urea linkage characteristic of this class of herbicides.
Caption: General workflow for the synthesis of urea-based herbicides.
Data Presentation: Synthesis of Linuron
| Precursor | Reagents | Temp. (°C) | Pressure | Yield (%) | Reference |
| 3,4-dichlorophenyl hydroxyurea | Methyl chloride, 30% NaOH solution, Water | 50 | N/A | 90 | [9] |
Experimental Protocol: Synthesis of Linuron[9]
Materials:
-
3,4-dichlorophenyl hydroxyurea (100.5 g)
-
Liquefied methyl chloride (60 g)
-
30% Sodium Hydroxide (NaOH) solution
-
Water (150 ml)
-
Stainless steel reactor equipped with stirrer, condenser, and dropping funnel
Procedure:
-
Charge the stainless steel reactor with 100.5 g of 3,4-dichlorophenyl hydroxyurea, 150 ml of water, and 60 g of liquefied methyl chloride.
-
Heat the reaction mixture to 50°C.
-
Slowly add the 30% NaOH solution dropwise to the reactor.
-
Maintain the reaction at 50°C for 3 hours.
-
After the reaction period, cool the mixture.
-
Discharge the contents and filter the solid product.
-
Wash the filtered product with water.
-
Dry the product to obtain the finished Linuron.
Safety and Handling Protocols
This compound and its derivatives are hazardous reagents and must be handled with appropriate safety precautions.
-
Hazards: These compounds are often corrosive and can cause severe skin burns and eye damage.[10][11] They are harmful if swallowed or inhaled and may be toxic.[11][12] Contact with water can liberate toxic gas.[13]
-
Handling Precautions:
-
Always handle in a well-ventilated place, preferably within a fume hood.[12]
-
Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[12][13]
-
Avoid contact with skin, eyes, and clothing.[12]
-
Prevent the generation of vapor or mist. Use a closed system where possible.[12]
-
Keep away from moisture, strong bases, alcohols, and amines, as they are incompatible.[13]
-
-
Storage:
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin gently with plenty of soap and water. Seek immediate medical attention.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12]
-
References
- 1. This compound | 41891-13-8 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. N-Ethyl-N-methylcarbamoyl Chloride [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. Rivastigmine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. patents.justia.com [patents.justia.com]
- 7. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 42252-34-6|N-Ethyl-N-methylcarbamoyl Chloride| Ambeed [ambeed.com]
- 9. CN102942507A - Novel method for preparing linuron - Google Patents [patents.google.com]
- 10. N-Ethyl-N-methylcarbamoyl Chloride 42252-34-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. This compound | C3H6ClNO | CID 12321963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
Protecting Group Strategies Involving N-Ethylcarbamoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-ethylcarbamoyl chloride as a protecting group for amines, alcohols, and thiols in organic synthesis. The N-ethylcarbamoyl group offers a stable protective moiety under various reaction conditions and can be selectively removed, making it a valuable tool in multi-step synthesis, particularly in drug development and peptide synthesis.
Introduction to this compound as a Protecting Group
This compound is a versatile reagent used to introduce the N-ethylcarbamoyl group onto nucleophilic functional groups such as amines, alcohols, and thiols. This protection strategy is employed to temporarily block the reactivity of these functional groups, allowing for chemical transformations on other parts of a molecule without unintended side reactions. The resulting carbamates (from amines and alcohols) and thiocarbamates (from thiols) exhibit varying stability, which can be exploited for selective deprotection in complex molecular architectures. A key advantage of this protecting group is its role as a crucial building block in the synthesis of pharmaceutical intermediates, influencing the pharmacological profile of the final molecule.[1]
Protection of Functional Groups
The reaction of this compound with amines, alcohols, and thiols typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the heteroatom (N, O, or S) attacks the electrophilic carbonyl carbon of the carbamoyl chloride, leading to the displacement of the chloride ion and the formation of the protected functional group.
Protection of Alcohols (Phenols)
The protection of hydroxyl groups, particularly phenolic hydroxyls, as N-ethylcarbamates is a common application, notably in the synthesis of pharmaceuticals like Rivastigmine.
Experimental Protocol: N-Ethylcarbamoylation of a Phenolic Hydroxyl Group
This protocol is adapted from the synthesis of Rivastigmine intermediates.
-
Materials:
-
Phenolic substrate (e.g., 3-hydroxyphenyl derivative)
-
This compound (or N-ethyl-N-methylcarbamoyl chloride for Rivastigmine synthesis)
-
Base (e.g., Sodium Hydroxide, Triethylamine, or Sodium Hydride)
-
Solvent (e.g., Acetonitrile, Dichloromethane (DCM))
-
Water
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
-
Drying agent (e.g., Anhydrous Magnesium Sulfate or Sodium Sulfate)
-
-
Procedure:
-
Dissolve or suspend the phenolic substrate in the chosen solvent (e.g., acetonitrile or DCM) in a reaction flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the reaction mixture. The choice of base and its equivalents will depend on the substrate and reaction conditions (see table below).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add this compound (typically 1.1 to 1.5 equivalents) to the reaction mixture.
-
Allow the reaction to stir for the specified time, monitoring its progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction by adding water or a dilute acid solution.
-
If necessary, adjust the pH of the aqueous layer.
-
Extract the product into an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Quantitative Data for Alcohol Protection:
| Phenolic Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (S)-3-(1-Dimethylamino-ethyl)-phenol | Sodium Hydride | MDC | 20-25 | 4-5 | Not specified | Patent |
| 3-Hydroxyacetophenone | Triethylamine | Acetone | 60-65 | 1 | Not specified | Patent |
| (+/-)-3-<1-(Dimethylamino)ethyl>phenol | Sodium Hydroxide | Acetonitrile/Water | 0 - 20 | 24 | 58 | Patent |
Protection of Amines
The protection of primary and secondary amines as N-ethylcarbamates is a crucial step in preventing their undesired reactions in multi-step synthetic sequences.
Experimental Protocol: N-Ethylcarbamoylation of an Aliphatic Amine
-
Materials:
-
Aliphatic amine
-
This compound
-
Base (e.g., Triethylamine, Diisopropylethylamine (DIEA), or Pyridine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Chloroform)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Drying agent (e.g., Anhydrous Sodium Sulfate)
-
-
Procedure:
-
Dissolve the amine and the base (typically 1.1 to 1.5 equivalents) in the anhydrous solvent in a reaction flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.0 to 1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over the anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the resulting N-ethylcarbamate by flash column chromatography or recrystallization.
-
Quantitative Data for Amine Protection:
Protection of Thiols
Thiols can be protected as N-ethylthiocarbamates, which are generally more stable than their carbamate counterparts.
Experimental Protocol: N-Ethylthiocarbamoylation of a Thiol
-
Materials:
-
Thiol
-
This compound
-
Base (e.g., Sodium hydride, Potassium carbonate, or Triethylamine)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Drying agent (e.g., Anhydrous Magnesium Sulfate)
-
-
Procedure:
-
In a flask under an inert atmosphere, dissolve the thiol in the anhydrous solvent.
-
Add the base (1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture for 15-30 minutes at 0 °C to form the thiolate.
-
Add this compound (1.05 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 1-4 hours, with TLC monitoring.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over the anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data for Thiol Protection:
Detailed quantitative data for the N-ethylcarbamoylation of various thiols is not extensively reported in the searched literature. However, the reaction is generally efficient.
Deprotection of the N-Ethylcarbamoyl Group
The removal of the N-ethylcarbamoyl group can be achieved under various conditions, depending on the nature of the protected functional group and the overall stability of the molecule.
Deprotection of N-Ethylcarbamates from Amines
N-alkyl carbamates can be cleaved under acidic or basic conditions, or through nucleophilic attack.
Experimental Protocol: Acidic Hydrolysis of N-Ethylcarbamoyl Protected Amine
-
Materials:
-
N-Ethylcarbamoyl protected amine
-
Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)
-
Solvent (e.g., Water, Dioxane, or a biphasic system)
-
Base for neutralization (e.g., Sodium hydroxide or Sodium bicarbonate)
-
Organic solvent for extraction
-
-
Procedure:
-
Dissolve the protected amine in the chosen solvent.
-
Add the concentrated acid and stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by the evolution of carbon dioxide.
-
After the reaction is complete (as indicated by TLC or LC-MS), carefully neutralize the mixture with a base.
-
Extract the deprotected amine with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate to obtain the product.
-
Experimental Protocol: Basic Hydrolysis of N-Ethylcarbamoyl Protected Amine
-
Materials:
-
N-Ethylcarbamoyl protected amine
-
Base (e.g., Sodium Hydroxide, Potassium Hydroxide, or Barium Hydroxide)
-
Solvent (e.g., Water, Ethanol, or a mixture)
-
-
Procedure:
-
Dissolve the protected amine in the solvent.
-
Add the base (typically a strong base in excess).
-
Heat the reaction mixture to reflux and monitor the reaction progress.
-
Upon completion, cool the reaction mixture and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase to yield the deprotected amine.
-
Quantitative Data for Amine Deprotection:
| Protected Substrate | Deprotection Conditions | Yield (%) | Reference |
| Noroxycodone/Noroxymorphone ethylcarbamate | Reflux in concentrated HCl | Not specified | Forum Discussion |
| General Carbamates | 2-mercaptoethanol, K₃PO₄, DMAc, 75°C | Good for Cbz, Alloc, methyl carbamates | Scientific Publication |
Deprotection of N-Ethylcarbamates from Alcohols
The cleavage of N-ethylcarbamates from alcohols is typically achieved through hydrolysis under acidic or basic conditions.
Experimental Protocol: Hydrolysis of N-Ethylcarbamate from an Alcohol
-
Procedure:
-
The protected alcohol is dissolved in a suitable solvent (e.g., a mixture of alcohol and water).
-
A strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added.
-
The mixture is heated, often to reflux, to facilitate the hydrolysis of the carbamate.
-
Workup involves neutralization and extraction of the deprotected alcohol.
-
Quantitative Data for Alcohol Deprotection:
Specific quantitative data for the deprotection of N-ethylcarbamates from a variety of alcohols is not well-documented in the available literature. The conditions and yields are highly substrate-dependent.
Application in Multi-Step Synthesis: An Experimental Workflow
The strategic use of protecting groups is fundamental in complex organic synthesis. The N-ethylcarbamoyl group can be employed to mask a reactive amine or alcohol while other transformations are carried out.
Workflow Example: Hypothetical Multi-Step Synthesis
This workflow illustrates the use of N-ethylcarbamoyl protection in a hypothetical multi-step synthesis of a bioactive molecule.
Caption: A logical workflow for a multi-step synthesis using N-ethylcarbamoyl protection.
Signaling Pathway Context
While this compound is primarily a synthetic tool, the resulting N-ethylcarbamoyl moiety can be a key pharmacophore in drug molecules. For instance, in the case of Rivastigmine, an acetylcholinesterase inhibitor used to treat Alzheimer's disease, the carbamate group is essential for its mechanism of action.
Caption: Role of the carbamoyl moiety of Rivastigmine in inhibiting AChE.
Conclusion
This compound provides a valuable strategy for the protection of amines, alcohols, and thiols. The resulting carbamates and thiocarbamates offer stability under a range of reaction conditions, and their cleavage can be accomplished using various methods, allowing for their integration into complex multi-step synthetic routes. The application of this protecting group is particularly notable in the pharmaceutical industry, where the N-ethylcarbamoyl moiety can also contribute to the biological activity of the final drug substance. The protocols and data presented herein serve as a guide for researchers in the effective implementation of this protecting group strategy.
References
Application Notes and Protocols for Monitoring N-ethylcarbamoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the reactions of N-ethylcarbamoyl chloride (ECC), a crucial reagent in the synthesis of pharmaceuticals and other fine chemicals. Accurate monitoring of ECC reactions is essential for ensuring reaction completion, optimizing yields, and minimizing the formation of impurities. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier Transform Infrared (FTIR) Spectroscopy are designed to be adapted for various reaction setups.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for quantifying the consumption of ECC and the formation of products over time. A reversed-phase method is generally suitable for this purpose.
Experimental Protocol: HPLC Analysis
Objective: To determine the concentration of this compound and its reaction products in a given sample.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment of the mobile phase)
-
This compound standard of known purity
-
Reaction product standards (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape. The mobile phase composition may need to be optimized depending on the polarity of the reactants and products.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: At various time points during the reaction, withdraw an aliquot of the reaction mixture. Quench the reaction immediately by diluting the aliquot in a cold solvent (e.g., acetonitrile) to a known volume. This prevents further reaction. The dilution factor should be chosen to bring the analyte concentrations within the range of the calibration standards. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water (acidified).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the prepared samples from the reaction time points.
-
Data Processing: Quantify the concentration of this compound and the reaction product(s) at each time point by comparing their peak areas to the calibration curve.
Quantitative Data Summary
The following table illustrates hypothetical data that could be obtained from monitoring a reaction of this compound with an amine using HPLC.
| Time (minutes) | This compound Conc. (mM) | Product Conc. (mM) |
| 0 | 100 | 0 |
| 10 | 75 | 25 |
| 30 | 40 | 60 |
| 60 | 15 | 85 |
| 120 | <1 | >99 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile compounds like ECC and its byproducts. This technique is particularly useful for identifying and quantifying trace impurities.
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify this compound and related volatile compounds in a reaction mixture.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column (e.g., DB-35, 30 m x 0.32 mm, 0.5 µm film thickness)
-
Autosampler and data acquisition software
Reagents:
-
Helium (carrier gas)
-
Solvent for sample dilution (e.g., dichloromethane, ethyl acetate)
-
This compound standard of known purity
Procedure:
-
Sample Preparation: At specified time intervals, take a sample from the reaction. Dilute the sample in a suitable solvent. If necessary, derivatization can be performed to improve the volatility and thermal stability of the analytes. For example, quenching with an alcohol like ethanol can form the more stable ethyl N-ethylcarbamate, which can then be quantified.
-
GC-MS Conditions:
-
Injector Temperature: 180 °C
-
Carrier Gas: Helium at a constant pressure of 10 kPa
-
Split Ratio: 1:2
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Conditions:
-
Ion Source Temperature: 250 °C
-
Interface Temperature: 200 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Mode: Full scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
-
Analysis and Data Processing: Inject the prepared samples. Identify the peaks based on their retention times and mass spectra. For quantification, create a calibration curve using standards of this compound or its derivative.
Quantitative Data Summary
The following table presents example data for the quantification of a potential impurity alongside the starting material.
| Component | Retention Time (min) | Target Ion (m/z) | Concentration (µg/g) |
| This compound | 8.5 | 107 | 50.2 |
| Byproduct X | 10.2 | 121 | 5.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for in-situ monitoring of reactions, providing structural information on reactants, intermediates, and products in real-time.
Experimental Protocol: ¹H NMR Monitoring
Objective: To monitor the conversion of this compound to its product by observing changes in the ¹H NMR spectrum.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the reaction
-
Internal standard (e.g., tetramethylsilane - TMS, or a stable compound with a known concentration and a signal that does not overlap with other signals)
Procedure:
-
Reaction Setup: The reaction can be carried out directly in an NMR tube. Add the deuterated solvent, the starting materials (e.g., this compound and an amine), and the internal standard to the NMR tube.
-
Data Acquisition: Acquire an initial ¹H NMR spectrum (t=0). Then, acquire spectra at regular intervals to monitor the progress of the reaction.
-
Spectral Analysis:
-
Identify the characteristic signals for the ethyl group of this compound (a triplet for the -CH₃ and a quartet for the -CH₂-).
-
Identify the signals for the product. For example, in the reaction with an amine, new signals corresponding to the protons of the resulting urea derivative will appear.
-
The disappearance of the reactant signals and the appearance of the product signals can be integrated and compared to the internal standard to determine the relative concentrations over time.
-
Expected ¹H NMR Spectral Changes
-
This compound:
-
-CH₂- (quartet)
-
-CH₃ (triplet)
-
-
Product (e.g., N-ethyl-N'-benzylurea):
-
Appearance of new signals for the benzyl protons and a shift in the signals for the ethyl group protons.
-
Quantitative Data Summary
The relative integration of reactant and product peaks can be used to determine the percent conversion over time.
| Time (minutes) | % Conversion of this compound |
| 0 | 0 |
| 15 | 35 |
| 45 | 80 |
| 90 | >95 |
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy allows for real-time monitoring of changes in functional groups during a reaction, providing valuable kinetic and mechanistic information without the need for sampling.
Experimental Protocol: In-situ FTIR Monitoring
Objective: To monitor the reaction of this compound by observing the changes in the carbonyl stretching frequency.
Instrumentation:
-
FTIR spectrometer with an in-situ probe (e.g., ATR probe)
-
Reaction vessel equipped with a port for the probe
Procedure:
-
Setup: Insert the in-situ FTIR probe into the reaction vessel containing the solvent and reactants.
-
Background Spectrum: Collect a background spectrum of the solvent and starting materials before initiating the reaction.
-
Reaction Monitoring: Start the reaction (e.g., by adding the final reagent or increasing the temperature). Collect FTIR spectra at regular intervals.
-
Data Analysis:
-
Monitor the disappearance of the characteristic carbonyl (C=O) stretching band of this compound (typically around 1760-1780 cm⁻¹).
-
Monitor the appearance of the carbonyl stretching band of the product. For example, a urethane product will have a C=O stretch at a lower wavenumber (around 1700-1730 cm⁻¹), and a urea product will show a C=O stretch around 1630-1680 cm⁻¹.
-
The absorbance of these peaks can be plotted against time to generate a reaction profile.
-
Quantitative Data Summary
The change in absorbance of the reactant and product carbonyl peaks provides a relative measure of reaction progress.
| Time (minutes) | Absorbance of ECC C=O (a.u.) | Absorbance of Product C=O (a.u.) |
| 0 | 0.85 | 0.00 |
| 5 | 0.60 | 0.25 |
| 15 | 0.25 | 0.60 |
| 30 | 0.05 | 0.80 |
| 60 | <0.01 | 0.84 |
Visualizations
Reaction Pathway of this compound
The primary reaction pathway for this compound involves nucleophilic acyl substitution.
Caption: General reaction pathway for this compound.
Experimental Workflow for Reaction Monitoring
The general workflow for monitoring an ECC reaction involves sampling, sample preparation, and analysis.
Caption: General experimental workflow for reaction monitoring.
Troubleshooting & Optimization
Side reactions of N-ethylcarbamoyl chloride with water
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-ethylcarbamoyl chloride, focusing on its side reactions with water.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the reaction between this compound and water?
When this compound reacts with water, it undergoes hydrolysis to form N-ethylcarbamic acid and hydrochloric acid. However, N-ethylcarbamic acid is generally unstable and can further decompose.[1]
Q2: What are the common side products observed in aqueous reactions of this compound?
Several side products can form, primarily due to the instability of the initial hydrolysis product and subsequent reactions. These include:
-
Ethylamine and Carbon Dioxide: These are the decomposition products of the unstable N-ethylcarbamic acid.[2]
-
N,N'-Diethylurea: This can form if the ethylamine generated from the decomposition of N-ethylcarbamic acid reacts with unreacted this compound.
-
Ethyl Isocyanate: At elevated temperatures, this compound can decompose to form ethyl isocyanate and hydrogen chloride.
Q3: What factors influence the formation of these side products?
The formation and distribution of side products are primarily influenced by:
-
Temperature: Higher temperatures can favor the formation of ethyl isocyanate.
-
Concentration: Higher concentrations of this compound and the generated ethylamine can increase the likelihood of N,N'-diethylurea formation.
Troubleshooting Guide
Issue 1: Low yield of the desired carbamoylated product and formation of a white precipitate.
-
Possible Cause: The white precipitate is likely N,N'-diethylurea, a common byproduct. This occurs when ethylamine, formed from the hydrolysis of this compound, reacts with the starting material.
-
Troubleshooting Steps:
-
Control Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) to minimize the rate of hydrolysis and subsequent side reactions.
-
Control pH: If permissible for your reaction, maintaining a slightly acidic pH can help to protonate the generated ethylamine, rendering it less nucleophilic and reducing the formation of N,N'-diethylurea.
-
Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the bimolecular reaction leading to the urea byproduct.
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Product Characterization: Confirm the identity of the precipitate using analytical techniques such as NMR, IR spectroscopy, or mass spectrometry.
-
Issue 2: My reaction is producing a volatile and reactive species, especially at elevated temperatures.
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Possible Cause: You are likely forming ethyl isocyanate through the thermal decomposition of this compound.
-
Troubleshooting Steps:
-
Reaction Temperature: Avoid high temperatures. If heating is necessary, use the lowest effective temperature and monitor the reaction closely for the formation of byproducts.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent any potential side reactions of the isocyanate with atmospheric moisture.
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Trapping Experiments: If you suspect the formation of ethyl isocyanate, you can perform a trapping experiment by adding a nucleophile, such as a primary or secondary amine, to the reaction mixture to form a stable urea derivative that can be more easily identified.
-
Issue 3: Inconsistent reaction outcomes and poor reproducibility.
-
Possible Cause: this compound is highly sensitive to moisture. Inconsistent results can arise from variations in the water content of your reagents and solvents, or from atmospheric moisture.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
-
Inert Atmosphere: Perform the reaction under a dry, inert atmosphere.
-
Fresh Reagent: Use a fresh bottle of this compound or purify the existing stock if it is old or has been exposed to air.
-
Data Presentation
Table 1: Summary of Potential Side Reactions and Influencing Factors
| Side Product | Formation Pathway | Favorable Conditions |
| Ethylamine + CO₂ | Decomposition of N-ethylcarbamic acid | Presence of water |
| N,N'-Diethylurea | This compound + Ethylamine | Higher concentrations, Neutral to basic pH |
| Ethyl Isocyanate + HCl | Thermal decomposition of this compound | Elevated temperatures |
Experimental Protocols
Protocol 1: Identification and Quantification of N,N'-Diethylurea by High-Performance Liquid Chromatography (HPLC)
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Sample Preparation:
-
Quench a small aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Filter the sample to remove any particulate matter.
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
-
HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
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Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
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Prepare a calibration curve using a certified standard of N,N'-diethylurea.
-
Calculate the concentration of N,N'-diethylurea in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Detection of Ethyl Isocyanate by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
-
Derivatization:
-
In a sealed vial, add a small aliquot of the reaction headspace or a quenched reaction sample.
-
Introduce a solution of a derivatizing agent, such as dibutylamine in an inert solvent (e.g., toluene). The ethyl isocyanate will react with dibutylamine to form the corresponding urea derivative.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 40-400.
-
-
Identification:
-
Identify the derivatized product by its characteristic mass spectrum and retention time, which should be compared to a standard prepared from authentic ethyl isocyanate and the derivatizing agent.
-
Mandatory Visualization
Caption: Side reactions of this compound with water.
Caption: Troubleshooting workflow for this compound reactions.
References
Technical Support Center: N-Ethylcarbamoyl Chloride Reactions
Welcome to the technical support center for N-ethylcarbamoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (C₃H₆ClNO) is a reactive organic compound belonging to the carbamoyl chloride class.[1] Its primary use is as a chemical intermediate or building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] It serves to introduce the N-ethylcarbamoyl group into molecules, which is a key structural feature in many biologically active compounds.[1]
Q2: What are the main safety concerns when handling this compound?
A2: this compound is harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing cancer.[2] It is also sensitive to moisture and will hydrolyze, so it must be handled under anhydrous conditions.[1] Always consult the Safety Data Sheet (SDS) before use and handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Q3: Why is a base typically required in reactions with this compound?
A3: Reactions with this compound, especially with nucleophiles like amines or alcohols, produce hydrochloric acid (HCl) as a byproduct.[3][4] This HCl can react with the starting materials (especially basic amines) to form inactive salts, thereby halting the reaction and reducing the yield.[5] A non-nucleophilic base is added to scavenge or neutralize the HCl as it forms, allowing the primary reaction to proceed to completion.[6]
Q4: Can I use a safer alternative to phosgene for synthesizing this compound in the lab?
A4: Yes. While the industrial synthesis often involves the reaction of ethylamine with the highly toxic phosgene gas, a much safer and more convenient laboratory-scale alternative is triphosgene.[1] Triphosgene is a stable, crystalline solid that generates phosgene in situ under reaction conditions, avoiding the need to handle the hazardous gas directly.[1]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction with an amine substrate is resulting in a very low yield or no desired product at all. What could be the cause?
A: Several factors can contribute to low yields. The most common are outlined in the troubleshooting workflow below.
Issue 2: Presence of Significant Impurities in the Crude Product
Q: My NMR/LC-MS analysis shows multiple unexpected peaks. What are the likely side reactions?
A: The primary side reactions involve the reactivity of this compound with itself or with byproducts.
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Hydrolysis: If moisture is present, the carbamoyl chloride will hydrolyze to form ethylamine and carbon dioxide.[1] This is often the most common issue.
-
Urea Formation: When reacting with a primary or secondary amine, if the this compound is added too quickly or the reaction is too concentrated, the desired product can act as a nucleophile itself, reacting with another molecule of the carbamoyl chloride to form a substituted urea. Using 2 equivalents of the starting amine can sometimes lead to the formation of an ethyl-substituted urea as well.
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Isocyanate Formation: Monosubstituted carbamoyl chlorides like this compound can be in equilibrium with the corresponding isocyanate (ethyl isocyanate) and HCl.[7] Heating the reaction can push this equilibrium towards the isocyanate, which can then undergo its own set of side reactions.
Experimental Protocols & Data
Protocol: General Procedure for Reaction with a Primary Amine
This protocol provides a standardized method for the reaction of this compound with a primary amine to yield an N,N'-substituted urea.
References
- 1. This compound | 41891-13-8 | Benchchem [benchchem.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Ethylcarbamoyl Chloride Reaction Workup
This guide provides troubleshooting and frequently asked questions (FAQs) for the reaction workup of N-ethylcarbamoyl chloride. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound and its reaction mixtures?
A1: this compound is a hazardous substance. Key safety precautions include:
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Corrosivity: It can cause severe skin burns and eye damage.[1]
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Toxicity: It is harmful if swallowed and may cause respiratory irritation.[1]
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Carcinogenicity: It is suspected of causing cancer.[1]
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Moisture Sensitivity: It reacts with water, potentially releasing corrosive and toxic fumes.
Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q2: My reaction workup is resulting in a low yield. What are the potential causes?
A2: Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
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Hydrolysis of this compound: this compound is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.[2]
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Product Loss During Extraction: Your product may have some solubility in the aqueous layer. Perform multiple extractions with the organic solvent to maximize recovery.
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Side Reactions: The formation of byproducts can consume your starting material or product.
-
Improper pH Adjustment: Ensure the pH is adjusted correctly during the workup to ensure your product is in the desired form for extraction.
Q3: I am observing an unexpected byproduct in my final product. What could it be?
A3: Common byproducts in reactions involving this compound include:
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N-ethyl-N-methylurea derivatives: These can form from the hydrolysis of the carbamoyl chloride.[3]
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Unreacted starting materials: If the reaction did not go to completion.
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Side products from reaction with the solvent or base.
Characterize the byproduct using techniques like NMR or mass spectrometry to identify its structure and adjust the reaction or workup conditions accordingly.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Milky/Cloudy Organic Layer After Extraction | Incomplete phase separation or emulsion formation. | - Add brine (saturated NaCl solution) to the separatory funnel to "break" the emulsion. - Centrifuge the mixture if the emulsion persists. - Filter the organic layer through a drying agent like sodium sulfate or magnesium sulfate. |
| Product is an Oil Instead of a Solid | Presence of residual solvent or impurities. | - Ensure all solvent is removed under reduced pressure. - Attempt to purify the oil using column chromatography. - Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. |
| Difficulty Filtering Precipitated Salts | Fine salt particles clogging the filter paper. | - Use a wider-frit filter or a Celite pad to aid filtration. - Allow the salts to settle and decant the supernatant before filtering. |
| Product Decomposes During Workup | Product may be sensitive to pH, temperature, or air. | - Perform the workup at a lower temperature (e.g., in an ice bath). - Work quickly and avoid prolonged exposure to acidic or basic conditions. - If the product is air-sensitive, perform the workup under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocol: General Workup Procedure
This is a generalized workup procedure. The specific details may need to be adjusted based on the specific reaction and product properties.
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Quenching: Once the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully add a suitable quenching agent, such as cold water or a saturated aqueous solution of ammonium chloride, to neutralize any remaining reactive reagents.
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Filtration (if applicable): If any solid byproducts (e.g., salts) have precipitated, remove them by filtration. Wash the filter cake with a small amount of the reaction solvent to recover any entrained product.
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Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the reaction solvent.
-
pH Adjustment: Dilute the residue with water and adjust the pH to the appropriate level for your product. For example, in the synthesis of Rivastigmine, the pH is adjusted to around 11 with a sodium hydroxide solution before extraction.
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Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Perform the extraction three times to ensure complete recovery of the product.
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Washing: Combine the organic extracts and wash them with water and then with brine to remove any remaining water-soluble impurities.
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Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
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Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes typical yields and purities for the synthesis of Rivastigmine, a common application of this compound.
| Parameter | Value | Reference |
| Yield (Racemic Rivastigmine Hydrochloride) | 58% | [4] |
| Yield ((S)-Rivastigmine) | 80% | [5] |
| Purity (by HPLC) | >99% | [6] |
| Enantiomeric Excess (ee) | 91.23% | [5] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound reaction workup.
References
- 1. This compound | C3H6ClNO | CID 12321963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 41891-13-8 | Benchchem [benchchem.com]
- 3. N-Ethyl-N-methylcarbamoyl chloride | 42252-34-6 | Benchchem [benchchem.com]
- 4. Rivastigmine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 42252-34-6|N-Ethyl-N-methylcarbamoyl Chloride| Ambeed [ambeed.com]
Technical Support Center: Catalyst Selection for N-Ethylcarbamoyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-ethylcarbamoyl chloride reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for reactions with this compound?
A1: this compound undergoes nucleophilic acyl substitution with various nucleophiles.[1] The choice of catalyst depends on the nucleophile (e.g., alcohol, amine, thiol).
-
For reactions with alcohols (to form carbamates): Lewis acids are effective catalysts. Zinc chloride (ZnCl₂) is a commonly used, inexpensive, and efficient catalyst.[1][2] Other Lewis acids like bismuth chloride (BiCl₃), zinc oxide (ZnO), alumina (Al₂O₃), and zirconium oxychloride (ZrOCl₂) can also be employed.[3]
-
For reactions with amines (to form ureas): Basic catalysts are typically used to scavenge the HCl byproduct. Tertiary amines like triethylamine (TEA) and pyridine are common choices.[4] 4-Dimethylaminopyridine (DMAP) can also be used, often as a more potent nucleophilic catalyst.[3]
Q2: What is the general mechanism for this compound reactions?
A2: The reaction proceeds via a nucleophilic addition-elimination mechanism. The nucleophile (e.g., an alcohol or amine) attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of the chloride ion, forming the final carbamate or urea product.[5][6] In the case of Lewis acid catalysis with alcohols, the catalyst coordinates to the carbamoyl chloride, which may facilitate the formation of a reactive isocyanate intermediate that is then trapped by the alcohol.[1][2]
Q3: How do I choose between different catalysts for my specific reaction?
A3: Catalyst selection depends on several factors:
-
Substrate Reactivity: Highly nucleophilic alcohols or amines may react without a catalyst, or with a simple base like triethylamine to neutralize the HCl byproduct. Less reactive nucleophiles will likely require a more active catalyst, such as DMAP or a Lewis acid like ZnCl₂.[3]
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Reaction Conditions: Consider the desired reaction temperature and time. Stronger catalysts may allow for milder conditions.
-
Solubility: Ensure your catalyst is soluble in the chosen reaction solvent.
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Cost and Availability: For large-scale synthesis, the cost and availability of the catalyst are important considerations. Zinc chloride is an example of a cost-effective catalyst.[1]
Q4: Can I perform the reaction without a catalyst?
A4: In some cases, yes. The reaction between a highly nucleophilic amine or alcohol and this compound can proceed without a catalyst, although it may be slow. However, a stoichiometric amount of base is generally required to neutralize the hydrochloric acid that is formed.[4] For less reactive substrates, a catalyst is typically necessary to achieve a reasonable reaction rate and yield.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage (e.g., moisture for Lewis acids).2. Poor Nucleophile: The alcohol or amine substrate may not be sufficiently nucleophilic.3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate.4. Hydrolysis of this compound: The starting material may have been hydrolyzed by moisture.[7] | 1. Use a fresh batch of catalyst. Ensure anhydrous conditions, especially when using Lewis acids.2. Switch to a more powerful catalyst (e.g., from TEA to DMAP for amines, or use ZnCl₂ for alcohols).[2][3]3. Increase the reaction temperature, monitoring for potential side reactions.4. Use anhydrous solvents and reagents. Store this compound under an inert atmosphere. |
| Formation of Side Products | 1. Dimerization/Polymerization: This can occur if the concentration of the reagents is too high.2. Reaction with Solvent: Some solvents may react with this compound, especially under harsh conditions.3. Ketene Formation: With certain substrates, elimination to form a ketene can be a side reaction.[4] | 1. Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration.2. Choose an inert solvent (e.g., DCM, THF, acetonitrile). Avoid using solvents with nucleophilic groups.3. Adjust the base and reaction temperature. A weaker, non-nucleophilic base may be preferable. |
| Difficult Purification | 1. Catalyst Residue: The catalyst or its byproducts may be difficult to remove from the product.2. Unreacted Starting Material: The reaction may not have gone to completion. | 1. For basic catalysts like TEA or pyridine, an acidic wash (e.g., dilute HCl) during workup can remove them. For Lewis acids like ZnCl₂, an aqueous workup followed by extraction is typically effective.2. Monitor the reaction by TLC or LC-MS to ensure completion. If necessary, increase the reaction time or add a slight excess of one reagent. |
Data Presentation
Table 1: Comparison of Catalysts for Carbamate Synthesis from Alcohols and N-Alkyl Carbamoyl Chlorides
| Catalyst | Nucleophile | Carbamoyl Chloride | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂ | p-hydroxy acetophenone | N,N-dimethyl carbamoyl chloride | 110 | 12 | 72 | [2] |
| ZnCl₂ | m-hydroxy acetophenone | N,N-dimethyl carbamoyl chloride | 110 | 12 | 63 | [2] |
| ZnCl₂ | (S)-3-(1-(dimethylamino)ethyl)phenol | N-ethyl,N-methyl carbamoyl chloride | 110 | 13 | 80 | [2] |
| None (Base only) | 2-amino-1,3,4-oxadiazole derivative | Chloroacetyl chloride | 0 to RT | - | No Reaction | [4] |
Experimental Protocols
Protocol 1: Zinc Chloride-Catalyzed Synthesis of Carbamates [2]
This protocol is adapted for the synthesis of Rivastigmine, a carbamate drug.
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To a solution of (S)-3-(1-(dimethylamino)ethyl)phenol (1.0 mmol) in an appropriate solvent, add N-ethyl,N-methyl carbamoyl chloride (1.0 mmol).
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Add zinc chloride (0.5 mmol) to the mixture.
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Heat the reaction mixture to 110 °C and stir for 13 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature.
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Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain the pure carbamate.
Protocol 2: Amide Synthesis Using a Tertiary Amine Base [4]
This is a general procedure for the reaction of an amine with an acyl chloride.
-
In an oven-dried flask under a nitrogen atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.2-2.0 eq.) in dry dichloromethane (DCM).
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Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in dry DCM dropwise to the cooled mixture.
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After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
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Separate the organic layer, and wash successively with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the product as needed by crystallization or column chromatography.
Visualizations
Caption: Generalized nucleophilic addition-elimination pathway for this compound reactions.
Caption: A decision-making workflow for troubleshooting low-yield this compound reactions.
References
- 1. This compound | 41891-13-8 | Benchchem [benchchem.com]
- 2. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. N-Ethyl-N-methylcarbamoyl chloride | 42252-34-6 | Benchchem [benchchem.com]
Technical Support Center: N-ethylcarbamoyl chloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-ethylcarbamoyl chloride.
Frequently Asked Questions (FAQs)
1. What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial to maintain the integrity of this compound and ensure experimental success and safety. The compound is sensitive to moisture and can decompose over time if not stored correctly.
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Storage Temperature: It is recommended to store this compound in a cool, dry, and well-ventilated area. Specific temperature ranges of 10°C - 25°C and 2°C - 8°C have been noted.[1][2] Always refer to the supplier's specific recommendations.
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Atmosphere: Store under an inert atmosphere, such as nitrogen, to prevent contact with moisture.[1][3]
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Container: Keep the container tightly closed to prevent moisture ingress and potential leakage.[1]
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Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area, preferably under a fume hood.[1] Wash hands thoroughly after handling.[1] Due to its reactivity with water, avoid any contact with moisture during handling.
2. My reaction with this compound is showing poor yield and multiple byproducts. What are the likely causes related to temperature?
Temperature is a critical parameter in reactions involving this compound. Deviation from the optimal temperature range can lead to side reactions and reduced yield.
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Exothermic Reactions: The reaction of this compound with nucleophiles can be exothermic.[4] Without adequate cooling, the reaction temperature can rise, leading to the formation of undesired byproducts.
-
Side Reactions: Controlling the reaction temperature is crucial to prevent side reactions such as over-chlorination or hydrolysis.[4]
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Decomposition: Although the decomposition temperature for a related compound, diethylcarbamoyl chloride, is 170°C, localized heating or reaction with incompatible materials at lower temperatures could lead to degradation and the release of hazardous gases.[5]
To troubleshoot, it is recommended to:
-
Monitor the internal reaction temperature closely.
-
Use an appropriate cooling bath (e.g., ice-water, ice-salt) to maintain the target temperature.
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Add reagents dropwise to control the rate of reaction and heat generation.
3. What are common side reactions with this compound and how can temperature control mitigate them?
The primary side reaction of concern is hydrolysis due to the compound's moisture sensitivity.[4]
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Hydrolysis: this compound reacts with water to form N-ethylcarbamic acid, which is unstable and decomposes to ethylamine and carbon dioxide.[4] This reaction is often accelerated at higher temperatures.
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Mitigation: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will also minimize exposure to atmospheric moisture. Maintaining a low reaction temperature can help to slow the rate of hydrolysis if trace amounts of water are present.
-
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Over-chlorination: In some synthetic preparations involving chlorinating agents, excessive temperature can lead to the formation of over-chlorinated byproducts.[4]
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Mitigation: Strict adherence to the recommended reaction temperature and controlled addition of reagents is essential.
-
Troubleshooting Guide
| Issue | Potential Cause (Temperature-Related) | Suggested Solution |
| Low or No Product Yield | Reaction temperature is too low, preventing the reaction from proceeding at a reasonable rate. | Gradually increase the reaction temperature in small increments while monitoring the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). |
| Reaction temperature is too high, leading to decomposition of the starting material or product. | Repeat the reaction at a lower temperature. Ensure the internal reaction temperature is being monitored accurately. | |
| Formation of Multiple Byproducts | Poor temperature control leading to side reactions. | Implement a more efficient cooling system. Add reagents slowly and portion-wise to manage any exotherms. |
| Reaction temperature is too high, promoting side reactions like hydrolysis or over-chlorination.[4] | Lower the reaction temperature. For moisture-sensitive reactions, ensure all reagents and solvents are anhydrous. | |
| Reaction Runaway (Uncontrolled Exotherm) | Inadequate cooling for a highly exothermic reaction. | Immediately implement emergency cooling. In the future, use a larger cooling bath, dilute the reaction mixture, and add reagents more slowly. |
Quantitative Data Summary
| Property | Value | Reference |
| Storage Temperature | 10°C - 25°C | [1] |
| 2°C - 8°C | [2][3] | |
| Boiling Point | 165.1 °C | [3] |
| 88-89 °C @ 40 Torr | [6] | |
| Flash Point | 53.7 °C | [3] |
| Decomposition Temperature (for Diethylcarbamoyl chloride) | 170 °C | [5] |
Experimental Protocols
Synthesis of an Amide using this compound (General Procedure)
This protocol describes a general procedure for the reaction of this compound with an amine to form the corresponding urea derivative. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
-
Preparation:
-
Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Ensure all solvents are anhydrous.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the amine substrate and an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Add a suitable base (e.g., triethylamine, pyridine) to act as an HCl scavenger. The amount should be at least stoichiometric with the this compound.
-
Cool the reaction mixture to 0-5°C using an ice bath.
-
-
Addition of this compound:
-
Dissolve this compound in a minimal amount of the anhydrous solvent.
-
Add the this compound solution dropwise to the cooled reaction mixture over a period of 15-30 minutes, ensuring the internal temperature does not exceed 5°C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0-5°C for a specified time or warm up to room temperature, depending on the specific substrate.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: A logical diagram for troubleshooting low product yield.
References
Technical Support Center: Overcoming Low Reactivity of N-ethylcarbamoyl Chloride with Hindered Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of N-ethylcarbamoyl chloride with sterically hindered amines.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction between this compound and a hindered secondary amine (e.g., diisopropylamine, dicyclohexylamine) showing low to no conversion?
A1: The low reactivity is primarily due to steric hindrance. The bulky substituents on the amine impede the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of this compound. This increases the activation energy of the reaction, leading to slow or negligible product formation under standard conditions.
Q2: What are the common side reactions to be aware of?
A2: The most common side reaction is the hydrolysis of this compound by any trace moisture in the reaction setup. This decomposition pathway forms ethylamine and carbon dioxide, consuming your reagent and reducing the potential yield.[1] It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: Can I simply increase the reaction temperature or prolong the reaction time?
A3: While increasing the temperature can sometimes improve reaction rates, it may also promote the decomposition of this compound and lead to the formation of undesired byproducts. Similarly, excessively long reaction times can increase the likelihood of side reactions. A more effective approach is to employ a suitable catalyst or a stronger base to facilitate the reaction under milder conditions.
Q4: Are there alternatives to this compound for introducing the N-ethylcarbamoyl group to a hindered amine?
A4: Yes, one common alternative is to use ethyl isocyanate. Hindered amines can react with ethyl isocyanate, often with heating, to form the desired urea product. Another approach involves the use of carbamoylimidazolium salts, which can act as effective carbamoylating reagents.[2][3]
Troubleshooting Guide
This guide provides potential solutions to common problems encountered during the N-carbamoylation of hindered amines.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Insufficient amine nucleophilicity due to steric hindrance. | 1. Use a stronger, non-nucleophilic base to deprotonate the amine, thereby increasing its nucleophilicity. Sodium hydride (NaH) is a common choice. 2. Employ a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) to accelerate the reaction. 3. Utilize a Lewis acid catalyst like zinc chloride (ZnCl₂) to activate the this compound. |
| Hydrolysis of this compound. | Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (N₂ or Ar). | |
| Multiple Products Observed | Decomposition of reactants or products at elevated temperatures. | Attempt the reaction at a lower temperature using a catalyst or a stronger base to improve the reaction rate. |
| Side reactions with the solvent. | Choose an inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene. Avoid protic solvents. | |
| Difficulty in Product Isolation | Formation of hydrochloride salt of the product or starting amine. | A basic workup (e.g., washing with aqueous sodium bicarbonate) can neutralize the HCl byproduct and facilitate extraction of the neutral product into an organic solvent. |
Experimental Protocols
Below are detailed methodologies for key experiments to overcome the low reactivity of this compound with hindered amines.
Method 1: Catalysis with 4-(Dimethylamino)pyridine (DMAP)
Reaction Scheme:
Experimental Procedure:
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To an oven-dried round-bottom flask under a nitrogen atmosphere, add the hindered amine (1.0 eq.), triethylamine (TEA) (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.).
-
Dissolve the components in an anhydrous solvent (e.g., dichloromethane or THF).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the stirred mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Expected Yield: Moderate to good, depending on the steric hindrance of the amine.
Method 2: Deprotonation with Sodium Hydride (NaH)
For highly hindered amines, deprotonation with a strong, non-nucleophilic base like sodium hydride can generate a more potent nucleophile (the corresponding amide anion).
Reaction Scheme:
Experimental Procedure:
-
To an oven-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add a 60% dispersion of sodium hydride in mineral oil (1.2 eq.).
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Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully each time.
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Add anhydrous THF to the flask to create a slurry.
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Cool the slurry to 0 °C and slowly add a solution of the hindered amine (1.0 eq.) in anhydrous THF.
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Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases.
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Cool the resulting amide solution back to 0 °C.
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Slowly add a solution of this compound (1.1 eq.) in anhydrous THF.
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Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
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Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
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Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography.
Expected Yield: Good to excellent, even for highly hindered amines.
Method 3: Lewis Acid Catalysis with Zinc Chloride (ZnCl₂)
Lewis acids can activate the carbamoyl chloride, making it more susceptible to nucleophilic attack by the hindered amine.
Reaction Scheme:
Experimental Procedure:
-
To an oven-dried flask under a nitrogen atmosphere, add anhydrous zinc chloride (0.5 - 1.0 eq.) and suspend it in anhydrous toluene.
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Stir the suspension at room temperature for 10 minutes.
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Add the hindered amine (1.0 eq.) to the mixture.
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Add this compound (1.1 eq.) to the reaction mixture and stir at room temperature or heat to 50-80 °C if necessary.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with water.
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Separate the organic layer, and extract the aqueous layer with an organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography.
Expected Yield: Moderate to good.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the different methods. Note that optimal conditions may vary depending on the specific hindered amine used.
| Method | Base/Catalyst | Stoichiometry | Typical Solvent | Temperature | Typical Reaction Time | Relative Yield for Hindered Amines |
| Standard | Triethylamine (TEA) | 1.5 eq. | DCM, THF | 0 °C to RT | 24-48 h | Low |
| Method 1 | DMAP (catalyst) + TEA | 0.1 eq. DMAP, 1.5 eq. TEA | DCM, THF | 0 °C to RT | 12-24 h | Moderate to Good |
| Method 2 | Sodium Hydride (NaH) | 1.2 eq. | THF, Toluene | 0 °C to RT | 4-12 h | Good to Excellent |
| Method 3 | Zinc Chloride (ZnCl₂) | 0.5 - 1.0 eq. | Toluene, DCM | RT to 80 °C | 6-24 h | Moderate to Good |
Visualizations
Below are diagrams illustrating the logical workflow for troubleshooting and the catalytic cycle for the DMAP-catalyzed reaction.
Caption: Troubleshooting workflow for low reactivity.
Caption: DMAP catalytic cycle for carbamoylation.
References
Technical Support Center: N-Ethylcarbamoyl Chloride Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-ethylcarbamoyl chloride, a key intermediate in pharmaceutical and agrochemical development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. Firstly, this compound is highly sensitive to moisture, which can lead to hydrolysis back to the corresponding carbamic acid and ultimately decomposition.[1][2] It is crucial to ensure all glassware is oven-dried and the reaction is conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon).
Another common issue is the formation of side products. Depending on the synthetic route, these can include N,N'-diethylurea if there is any water present during the reaction of ethyl isocyanate with HCl, or dimerization byproducts when using triphosgene.[2] Optimizing the stoichiometry of your reagents is critical. For instance, when using triphosgene, a 1:1 molar ratio of N-ethylamine to triphosgene is often optimal to minimize dimerization.[2]
Finally, inadequate temperature control can lead to undesired side reactions.[1][2] For many procedures, maintaining a low temperature (e.g., 0-5°C) is essential to maximize yield and purity.[2]
Q2: I am observing an unexpected byproduct in my reaction mixture. What could it be?
The most common byproduct is N,N'-diethylurea, which forms from the reaction of this compound with any excess ethylamine or from the hydrolysis of the product followed by reaction with ethylamine. The presence of water will exacerbate this issue.
If you are using phosgene or a phosgene equivalent like triphosgene, incomplete reaction can leave unreacted starting materials. Furthermore, side reactions with the solvent or impurities can lead to other unexpected products. Careful analysis of your crude product by techniques such as GC-MS or NMR spectroscopy can help in identifying the specific byproduct and elucidating its formation pathway.
Q3: How can I effectively purify this compound?
Vacuum distillation is the most common method for purifying this compound.[2] Due to its reactive nature, it is important to perform the distillation at the lowest possible temperature to avoid thermal decomposition. It is also crucial to ensure the distillation apparatus is completely dry to prevent hydrolysis during purification.
Q4: What are the primary safety precautions I should take when synthesizing this compound?
This compound is a corrosive and moisture-sensitive compound.[3] It causes severe skin burns and eye damage.[3] Therefore, it is imperative to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Furthermore, the reagents often used in its synthesis, such as phosgene or triphosgene, are extremely toxic and require specialized handling procedures.[2] Always consult the safety data sheets (SDS) for all chemicals used in the synthesis and follow all institutional safety guidelines.
Data Summary
| Parameter | Phosgene Method | Triphosgene Method | Reference |
| Starting Materials | Ethylamine, Phosgene | N-Ethylmethylamine, Triphosgene, Triethylamine | [2] |
| Solvent | Benzene or Acetonitrile | Toluene | [2] |
| Temperature | -5°C | 0-5°C | [2] |
| Reaction Time | Not specified | 12 hours post-addition | [2] |
| Typical Yield | Not specified | 70-75% | [2] |
| Purity (by GC) | Not specified | >98% | [2] |
Experimental Protocols
Synthesis of this compound using Triphosgene:
This method is adapted from Chinese Patent CN102503858A and is a safer alternative to using phosgene gas.[2]
-
Preparation: Under an inert atmosphere (e.g., nitrogen), equip a three-necked, oven-dried flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Reagents: Charge the flask with a solution of N-ethylamine in an anhydrous solvent like toluene.
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Reaction: Cool the flask to 0-5°C in an ice bath.[2] Slowly add a solution of triphosgene in toluene via the dropping funnel while maintaining the temperature between 0-5°C.[2]
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Base Addition: After the triphosgene addition is complete, add triethylamine dropwise over a period of 30 minutes to scavenge the HCl byproduct.[2]
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Reaction Monitoring: Allow the reaction to stir at 0-5°C for 12 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Purification: The filtrate, containing the this compound, can be concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield the final product.
Visualizations
Caption: General reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Caption: Common side reactions leading to the formation of impurities.
References
Optimizing Solvent Conditions for N-Ethylcarbamoyl Chloride Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent conditions for reactions involving N-ethylcarbamoyl chloride. Through a series of frequently asked questions (FAQs) and troubleshooting guides, this resource aims to address common challenges encountered during experimentation, ensuring successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for reactions with this compound?
A1: The choice of solvent is critical for the success of this compound reactions. Generally, polar aprotic solvents are recommended, especially when working with amine nucleophiles. These solvents can solvate the accompanying cation of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. Recommended polar aprotic solvents include:
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Acetonitrile (ACN)
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Tetrahydrofuran (THF)
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Dichloromethane (DCM)
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N,N-Dimethylformamide (DMF)
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N-Methyl-2-pyrrolidone (NMP)
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Toluene [1]
Polar protic solvents, such as water and alcohols, should be used with caution as they can react with this compound, leading to hydrolysis and the formation of unwanted byproducts.[2] Furthermore, protic solvents can form hydrogen bonds with amine nucleophiles, reducing their nucleophilicity and slowing down the reaction rate.
Q2: How does solvent polarity affect the reaction rate and yield?
A2: Solvent polarity plays a significant role in the reaction kinetics. For the reaction of this compound with amines, which typically proceeds through a nucleophilic addition-elimination mechanism, polar aprotic solvents are favored. They effectively dissolve the reactants and stabilize the charged intermediates formed during the reaction, leading to faster reaction rates and higher yields. In contrast, nonpolar solvents may result in poor solubility of reactants and slower reaction rates. Protic solvents can competitively react with the carbamoyl chloride and also deactivate the amine nucleophile through hydrogen bonding, leading to lower yields and the formation of byproducts.
Q3: What is the role of a base in these reactions, and which one should I use?
A3: A base is essential in reactions of this compound with amines or alcohols to neutralize the hydrochloric acid (HCl) generated as a byproduct.[3] If not neutralized, the HCl will react with the amine nucleophile to form an unreactive ammonium salt, which can halt the reaction and significantly reduce the yield.
Commonly used bases include:
-
Triethylamine (TEA)
-
Pyridine
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Diisopropylethylamine (DIPEA)
-
Potassium Carbonate (for reactions with phenols)
Triethylamine is a widely used and effective base for these reactions. Typically, at least a stoichiometric equivalent of the base is required.
Q4: What are the common side reactions to be aware of?
A4: The primary side reaction is the hydrolysis of this compound in the presence of water or moisture, which produces N-ethylcarbamic acid and subsequently ethylamine and carbon dioxide.[2] This highlights the importance of using anhydrous solvents and inert reaction conditions.
Another common issue is the reaction of the generated HCl with the starting amine, forming an ammonium salt. This can be mitigated by the addition of a non-nucleophilic base, as mentioned above.
When reacting with primary amines, there is a possibility of double acylation, although this is less common under controlled conditions. With alcohols, particularly in the presence of a strong base, there is a potential for side reactions if other functional groups sensitive to bases are present in the molecule.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive nucleophile (amine or alcohol).2. Hydrolysis of this compound.3. Insufficient or inappropriate base.4. Unsuitable solvent. | 1. Ensure the amine has not formed an ammonium salt; consider using a stronger base or a different solvent.2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Use at least one equivalent of a non-nucleophilic base like triethylamine or DIPEA. For less reactive nucleophiles, a stronger base might be necessary.4. Switch to a polar aprotic solvent like ACN, THF, or DCM. |
| Formation of Multiple Products/Impurities | 1. Presence of water leading to hydrolysis byproducts.2. Reaction with a protic solvent.3. Side reactions due to high temperature.4. Impure starting materials. | 1. Ensure all reagents and solvents are anhydrous.2. Avoid using protic solvents like alcohols unless it is the intended nucleophile.3. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).4. Check the purity of this compound and the nucleophile before starting the reaction. |
| Reaction is Very Slow or Stalls | 1. Poor solubility of reactants.2. Deactivation of the nucleophile by a protic solvent.3. Insufficiently reactive nucleophile. | 1. Choose a solvent that effectively dissolves all reactants. A polar aprotic solvent is generally a good choice.2. Switch to a polar aprotic solvent.3. Consider using a catalyst, such as DMAP (4-dimethylaminopyridine), in small amounts, or a stronger base to enhance the nucleophilicity of the substrate. |
| Formation of a Precipitate (Starting Material) | 1. Formation of the amine hydrochloride salt.2. Low solubility of the product in the reaction solvent. | 1. This indicates the reaction has started but the generated HCl is reacting with the starting amine. Ensure a sufficient amount of base is present and is added correctly.2. If the precipitate is the desired product, this can be beneficial for purification. If it hinders the reaction, a solvent with higher solubilizing power for the product may be needed. |
Quantitative Data on Solvent Effects
While comprehensive comparative data for this compound is limited in the literature, the following table provides an illustrative summary of expected outcomes based on general principles of solvent effects on similar acylation reactions. The reaction of 3-fluorobenzoyl chloride and aniline in the presence of triethylamine has been shown to proceed to completion in under 5 minutes in solvents like DMF, NMP, and acetonitrile.[2]
| Solvent | Solvent Type | Dielectric Constant (approx.) | Expected Reaction Rate | Expected Yield | Potential Issues |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Fast | High | None |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Moderate to Fast | Good to High | Lower polarity may reduce reaction rate compared to ACN or DMF. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Moderate | Good | Lower polarity than DCM. |
| Toluene | Nonpolar | 2.4 | Slow | Moderate to Low | Poor solubility of polar reactants and intermediates. |
| Ethanol (EtOH) | Polar Protic | 24.5 | Variable | Low to Moderate | Can react with this compound; deactivates amine nucleophiles. |
| Water | Polar Protic | 80.1 | Fast Hydrolysis | Very Low (desired product) | Rapidly hydrolyzes this compound. |
Experimental Protocols
General Protocol for the Reaction of this compound with a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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This compound
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Primary amine (e.g., aniline or benzylamine)
-
Triethylamine (TEA)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile or dichloromethane)
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Anhydrous sodium sulfate or magnesium sulfate
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Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and anhydrous solvent.
-
Cool the mixture to 0 °C using an ice bath.
-
Add triethylamine (1.1 - 1.2 eq) to the stirred solution.
-
Slowly add this compound (1.0 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Visualizing Reaction Workflows and Pathways
Experimental Workflow for Solvent Optimization
Caption: Workflow for optimizing solvent conditions.
Logical Troubleshooting Flowchart
Caption: Troubleshooting guide for low-yield reactions.
References
Enhancing the stability of N-ethylcarbamoyl chloride in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of N-ethylcarbamoyl chloride in solution during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Rapid degradation of this compound in solution | Presence of nucleophiles (e.g., water, alcohols, amines) | Use anhydrous solvents and reagents. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid protic solvents if possible. |
| High temperature | Store solutions at low temperatures (2-8°C or below). Avoid unnecessary exposure to heat. | |
| Presence of strong bases or acids | Maintain a neutral pH. Use non-reactive buffer systems if pH control is necessary. | |
| Precipitation in the solution | Formation of insoluble degradation products | Characterize the precipitate to confirm its identity. Review the solvent choice and reaction conditions to minimize degradation. |
| Supersaturation | Gently warm the solution to redissolve the compound. Prepare more dilute solutions if the issue persists. | |
| Inconsistent experimental results | Variable rates of degradation | Prepare fresh solutions of this compound before each experiment. Standardize storage conditions and handling procedures. |
| Inaccurate quantification | Use a validated, stability-indicating analytical method to accurately measure the concentration of this compound and its degradation products. |
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway for this compound in solution?
The primary degradation pathway for this compound in the presence of water (hydrolysis) is through a nucleophilic attack on the carbonyl carbon. This forms an unstable carbamic acid intermediate, which then decomposes into ethylamine and carbon dioxide.[1] In alcoholic solvents (solvolysis), a similar nucleophilic attack occurs, leading to the formation of the corresponding carbamate ester. This solvolysis is believed to proceed through a unimolecular (SN1) mechanism.[2]
2. What are the best solvents for dissolving this compound to enhance its stability?
Aprotic, non-polar, and anhydrous solvents are generally preferred to enhance the stability of this compound.[1] Examples include:
-
Aprotic Solvents: Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).
-
Important Note: Even in aprotic solvents, trace amounts of water can lead to degradation. It is crucial to use high-purity, anhydrous grades of these solvents.
3. How should I store solutions of this compound?
To maximize stability, solutions of this compound should be stored under the following conditions:
-
Temperature: At low temperatures, such as 2-8°C. For long-term storage, temperatures of -20°C are recommended.
-
Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.
-
Container: In tightly sealed, dry glass containers.
4. How can I monitor the stability of my this compound solution?
A stability-indicating analytical method is required to monitor the concentration of this compound and detect the formation of its degradation products over time. A common and effective technique is Gas Chromatography-Mass Spectrometry (GC-MS), which can separate and quantify the parent compound and its volatile degradation products.[3] High-Performance Liquid Chromatography (HPLC) with a suitable detector can also be developed for this purpose.
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound to understand its stability profile, based on ICH guidelines.[4][5][6][7][8]
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
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Anhydrous aprotic solvent (e.g., acetonitrile)
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Hydrochloric acid (HCl) solution (0.1 N)
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Sodium hydroxide (NaOH) solution (0.1 N)
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Hydrogen peroxide (H₂O₂) solution (3%)
-
High-purity water
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pH meter
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Thermostatically controlled oven
-
Photostability chamber
-
Validated stability-indicating analytical method (e.g., GC-MS)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen anhydrous aprotic solvent at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 40°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 40°C).
-
Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at a controlled temperature (e.g., 40°C).
-
Thermal Degradation: Expose the stock solution to elevated temperatures (e.g., 60°C) in a controlled oven.
-
Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
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Sample Analysis: Analyze the aliquots using a validated stability-indicating analytical method to determine the concentration of this compound and identify and quantify any degradation products.
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Data Analysis: Plot the concentration of this compound as a function of time for each stress condition to determine the degradation kinetics.
Data Presentation
The following table can be used to summarize the quantitative data from stability studies.
Table 1: Stability of this compound in Various Solvents at 25°C
| Solvent | Initial Concentration (mM) | Concentration after 24h (mM) | % Degradation | Major Degradation Product(s) |
| Acetonitrile (anhydrous) | User-defined | User-defined | User-defined | User-defined |
| Dichloromethane (anhydrous) | User-defined | User-defined | User-defined | User-defined |
| Tetrahydrofuran (anhydrous) | User-defined | User-defined | User-defined | User-defined |
| Methanol | User-defined | User-defined | User-defined | Methyl N-ethylcarbamate |
| Water | User-defined | User-defined | User-defined | Ethylamine, CO₂ |
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. This compound | 41891-13-8 | Benchchem [benchchem.com]
- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. sgs.com [sgs.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Technical Support Center: Characterization of Impurities in N-ethylcarbamoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-ethylcarbamoyl chloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
Impurities in this compound can generally be categorized into three main types:
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Synthesis-Related Impurities: These are byproducts formed during the manufacturing process. The synthesis of this compound typically involves the reaction of N-ethylmethylamine with phosgene or a phosgene substitute like triphosgene.[1] Potential impurities from this process include unreacted starting materials, dimerization byproducts, and side-products from the use of bases like triethylamine.[1][2]
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Degradation Products: this compound is highly sensitive to moisture and can hydrolyze.[1][3] Contact with water leads to its decomposition into N-ethyl-N-methylcarbamic acid and hydrochloric acid.[1] It is crucial to handle and store the compound under inert and dry conditions.[4][5] Hazardous decomposition can also produce carbon dioxide, carbon monoxide, nitrogen oxides (NOx), and hydrogen chloride.[3][6]
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Solvent-Related Impurities: Residual solvents from the synthesis or purification process can be present. Furthermore, this compound is a reactive compound and can react with certain solvents, especially protic solvents like alcohols. For instance, in the presence of methanol or ethanol, it can form methyl N-ethyl-N-methylcarbamate and ethyl N-ethyl-N-methylcarbamate, respectively.[7]
Q2: How should I properly store this compound to minimize the formation of degradation impurities?
To ensure the stability of this compound and prevent degradation, the following storage conditions are recommended:
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Atmosphere: Keep under an inert atmosphere, such as a nitrogen blanket, to prevent contact with moisture and air.[4]
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Container: Use a tightly sealed, corrosive-resistant container.[6][9] The material is hygroscopic, so a secure seal is critical.[5][6]
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Incompatible Materials: Store away from incompatible materials such as water, oxidizing agents, and bases.[3]
Q3: My analytical results show unexpected peaks. How can I identify these unknown impurities?
The identification of unknown impurities typically requires advanced analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for this purpose.[7][10][11] The gas chromatograph separates the individual components of the sample, and the mass spectrometer provides mass-to-charge ratio data for each component, which can be used to elucidate their chemical structures. By comparing the obtained mass spectra with spectral libraries or by interpreting the fragmentation patterns, the identity of the unknown peaks can often be determined.
Troubleshooting Guides
Problem 1: Rapid degradation of this compound is observed upon opening a new bottle.
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Possible Cause: Exposure to atmospheric moisture. This compound is highly reactive with water.[1][3]
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Solution:
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Handle the compound exclusively in a dry, inert atmosphere, such as a glovebox or under a stream of dry nitrogen.
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Use dry solvents and reagents for any reactions involving this compound.
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After use, ensure the container is tightly sealed under an inert atmosphere before returning it to cold storage.
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Problem 2: The purity of my this compound, as determined by GC, is lower than specified.
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Possible Cause 1: Improper sample preparation for GC analysis. The sample may have been exposed to moisture or reactive solvents during preparation.
-
Solution 1:
-
Prepare the sample for GC analysis in a non-reactive, anhydrous aprotic solvent.
-
Analyze the sample promptly after preparation to minimize the potential for degradation.
-
-
Possible Cause 2: The presence of synthesis-related byproducts that were not removed during the initial purification.
-
Solution 2:
-
If high purity is critical, consider re-purification of the this compound, for example, by vacuum distillation. However, this should be done with extreme caution due to the compound's reactivity.
-
Contact the supplier for a certificate of analysis (CoA) to understand the specified impurity profile.
-
Quantitative Data Summary
The following table summarizes known impurities and their typical context. Please note that specific impurity levels can vary significantly between batches and manufacturers.
| Impurity Name | Chemical Formula | Molar Mass ( g/mol ) | Common Origin | Analytical Method |
| N-ethyl-N-methylcarbamic acid | C₄H₉NO₂ | 103.12 | Hydrolysis | GC-MS (after derivatization) |
| Hydrochloric acid | HCl | 36.46 | Hydrolysis | Titration, IC |
| Methyl N-ethyl-N-methylcarbamate | C₅H₁₁NO₂ | 117.15 | Reaction with methanol | GC-MS[7] |
| Ethyl N-ethyl-N-methylcarbamate | C₆H₁₃NO₂ | 131.17 | Reaction with ethanol | GC-MS[7] |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This protocol provides a general guideline for the analysis of impurities in this compound. Method parameters may need to be optimized for specific instruments and impurity profiles.
-
Sample Preparation:
-
In a dry environment (e.g., glovebox), accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a dry, aprotic solvent (e.g., dichloromethane, acetonitrile) to a final concentration of 10 mg/mL.
-
Vortex the sample until fully dissolved.
-
-
GC-MS Conditions:
-
GC System: Agilent 6890N or equivalent.
-
Column: DB-35 or equivalent fused silica capillary column (30 m length, 0.32 mm internal diameter, 0.5 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 40:1.[10]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS System: Mass spectrometer with Electron Impact (EI) ionization.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Visualizations
References
- 1. N-Ethyl-N-methylcarbamoyl chloride | 42252-34-6 | Benchchem [benchchem.com]
- 2. WO2007080430A1 - Novel process - Google Patents [patents.google.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. N-Ethyl-N-methylcarbamoyl chloride | 42252-34-6 | FE23162 [biosynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. jocpr.com [jocpr.com]
- 8. glpbio.com [glpbio.com]
- 9. N-Ethyl-N-methylcarbamoyl Chloride 42252-34-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. documents.thermofisher.cn [documents.thermofisher.cn]
- 11. aidic.it [aidic.it]
Validation & Comparative
A Comparative Guide to Carbamoylation: N-Ethylcarbamoyl Chloride vs. Phosgene
For Researchers, Scientists, and Drug Development Professionals
The introduction of a carbamoyl moiety is a crucial transformation in the synthesis of a wide array of pharmaceuticals and agrochemicals. Historically, the highly reactive and efficient gas, phosgene (COCl₂), has been a cornerstone reagent for this purpose. However, its extreme toxicity necessitates stringent safety protocols and has driven the search for safer alternatives. One such alternative that has gained traction is N-ethylcarbamoyl chloride (C₂H₅NHCOCl), a more manageable liquid reagent. This guide provides an objective comparison of this compound and phosgene for carbamoylation reactions, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic needs.
At a Glance: Key Differences
| Feature | This compound | Phosgene |
| Physical State | Liquid | Colorless Gas |
| Handling | Easier and safer to handle | Requires specialized equipment and extreme caution |
| Toxicity | Harmful and corrosive | Extremely toxic, chemical warfare agent[1][2] |
| Reactivity | Good electrophile for carbamoylation | Highly reactive, often leading to high yields[3] |
| Byproducts | Primarily HCl | Primarily HCl |
| Applications | Synthesis of ureas, carbamates, and other pharmaceutical intermediates | Large-scale industrial synthesis of isocyanates, polycarbonates, and pharmaceuticals[1] |
Performance in Carbamoylation: A Data-Driven Comparison
While direct, side-by-side comparative studies under identical conditions are limited in published literature, we can construct a comparative performance overview based on representative experimental data for the carbamoylation of primary amines.
Table 1: Carbamoylation of Primary Amines
| Amine Substrate | Reagent | Reaction Conditions | Product | Yield | Reference |
| Butylamine Hydrochloride | Phosgene | 170-190°C, 60 min | n-Butylcarbamoyl chloride | 88% | [3] |
| Aniline | Phosgene | Toluene, heat | Phenyl isocyanate (via carbamoyl chloride intermediate) | 98% | [3] |
| Methylamine (aqueous solution) | Ethyl Chloroformate* | Ether, 5°C, with NaOH | Ethyl N-methylcarbamate | 88-90% | [4] |
| Hexamethylenediamine Dihydrochloride | Phosgene | 200°C, 5 hours | Hexamethylene diisocyanate | 85% | [3] |
Reaction Mechanisms and Experimental Workflows
The carbamoylation reactions with both this compound and phosgene proceed via a nucleophilic attack of the amine on the electrophilic carbonyl carbon.
This compound Carbamoylation
The reaction of this compound with a primary amine typically occurs in the presence of a base to neutralize the hydrochloric acid byproduct, leading to the formation of a substituted urea.
Caption: Carbamoylation with this compound.
Phosgene Carbamoylation
Phosgene reacts with a primary amine in a two-step process. The initial reaction forms a carbamoyl chloride intermediate, which can then be reacted with another amine to form a urea or be converted to an isocyanate.
Caption: Carbamoylation pathway using phosgene.
Experimental Protocols
General Procedure for Carbamoylation of a Primary Amine with Phosgene (to form a Carbamoyl Chloride)
This protocol is adapted from a general procedure for the synthesis of carbamoyl chlorides from primary amine salts.[3]
Materials:
-
Primary amine hydrochloride (1.0 eq)
-
Phosgene (excess)
-
Inert solvent (e.g., toluene)
Procedure:
-
In a suitable reactor equipped for handling toxic gases, the solid primary amine hydrochloride is heated to a temperature approximately 10-70°C below its melting point (typically 145-250°C).
-
A stream of phosgene gas is passed through the heated amine salt.
-
The reaction is monitored for the consumption of the starting material.
-
Upon completion, the excess phosgene and HCl gas are removed by purging with an inert gas.
-
The resulting carbamoyl chloride can be isolated by quenching the gaseous product stream in an inert solvent.
Example Data: Using this method, n-butylamine hydrochloride was converted to n-butylcarbamoyl chloride in 88% yield by reacting it with phosgene at 170-190°C for 60 minutes.[3]
General Procedure for Carbamoylation of a Primary Amine with this compound (to form a Substituted Urea)
This is a general protocol for the synthesis of a disubstituted urea from a carbamoyl chloride and a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 eq)
-
Tertiary amine base (e.g., triethylamine, 1.1 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
To a stirred solution of the primary amine and triethylamine in the chosen solvent at 0°C, add a solution of this compound in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically washed with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Safety Considerations: A Critical Factor
The most significant differentiator between this compound and phosgene is their safety profiles.
Phosgene:
-
Extreme Toxicity: Phosgene is a potent pulmonary agent and was used as a chemical weapon.[1][2] Inhalation can cause severe respiratory distress, pulmonary edema, and death, with symptoms often delayed.[5]
-
Handling: As a gas at room temperature, it requires specialized equipment, including a well-ventilated fume hood, dedicated gas scrubbers, and continuous monitoring systems.[6] All manipulations must be performed with extreme caution by highly trained personnel.
This compound:
-
Hazards: this compound is a corrosive and toxic liquid.[7] It can cause severe skin burns and eye damage and is harmful if swallowed.
-
Handling: While hazardous, it is a liquid with a lower vapor pressure than phosgene, making it significantly easier and safer to handle in a standard laboratory setting with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and working within a fume hood.
Conclusion: Making the Right Choice
The choice between this compound and phosgene for carbamoylation hinges on a balance of reactivity, scale, and, most importantly, safety.
Phosgene remains a valuable reagent for large-scale industrial processes where its high reactivity and atom economy are paramount, and the significant investment in safety infrastructure can be justified. The high yields often achieved with phosgene make it an attractive option from a process chemistry perspective.
This compound , on the other hand, presents a much safer and more practical alternative for laboratory-scale synthesis and in environments where the infrastructure for handling highly toxic gases is not available. Its ease of handling as a liquid significantly reduces the risks associated with its use. While it may be slightly less reactive than phosgene, for many applications, it provides a good balance of reactivity and safety, enabling the efficient synthesis of carbamoyl-containing molecules without the extreme hazards of phosgene.
For drug development and research professionals, where safety and ease of use are often primary concerns, This compound is generally the more prudent choice for carbamoylation reactions. The development of even safer, solid phosgene surrogates like triphosgene further expands the options for researchers seeking to avoid the handling of gaseous phosgene.
References
- 1. Phosgene | COCl2 | CID 6371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phosgene | Chemical Emergencies | CDC [cdc.gov]
- 3. DE2625075A1 - Carbamoyl chlorides and isocyanates prodn. - by reacting solid amine salts with phosgene - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. nj.gov [nj.gov]
- 7. tcichemicals.com [tcichemicals.com]
A Comparative Guide to the Reactivity of N-Substituted Carbamoyl Chlorides
For researchers, scientists, and professionals in drug development, understanding the reactivity of N-substituted carbamoyl chlorides is crucial for their effective use as reagents in the synthesis of pharmaceuticals and other bioactive molecules. This guide provides an objective comparison of the reactivity of various N-substituted carbamoyl chlorides, supported by experimental data, to aid in the selection of the appropriate reagent for a specific application. The reactivity of these compounds is primarily governed by the electronic and steric nature of the substituents on the nitrogen atom.
Factors Influencing Reactivity
The reactivity of N-substituted carbamoyl chlorides in nucleophilic substitution reactions is influenced by several key factors. These include the electronic effects (inductive and resonance) and steric hindrance imparted by the N-substituents, the nature of the nucleophile, and the polarity of the solvent. Generally, electron-donating groups on the nitrogen increase the electron density on the carbonyl carbon, making it less electrophilic and thus decreasing reactivity towards nucleophiles. Conversely, electron-withdrawing groups enhance reactivity. Steric bulk around the nitrogen atom can hinder the approach of the nucleophile, slowing down the reaction rate.
Caption: Factors influencing the reactivity of N-substituted carbamoyl chlorides.
Comparative Reactivity Data: Solvolysis
The most extensively studied reaction for comparing the reactivity of N-substituted carbamoyl chlorides is solvolysis, where the solvent acts as the nucleophile. The following table summarizes the relative rates of solvolysis for a series of N,N-dialkylcarbamoyl chlorides in ethanol at 50.0 °C, with N,N-dimethylcarbamoyl chloride as the reference point.
| N-Substituent (R₂NCOCl) | Relative Rate (k_rel) |
| Morpholino | 0.60 |
| **Dimethyl (Me₂) ** | 1.00 |
| n-Butyl (n-Bu₂) | 2.8 |
| n-Propyl (n-Pr₂) | 3.0 |
| Diethyl (Et₂) | 4.5 |
| Piperidino | 8.36 |
| Isopropyl (i-Pr₂) | 232 |
Data sourced from a review on mechanistic studies of carbamoyl chloride solvolyses.[1]
The data reveals a clear trend in reactivity based on the N-alkyl substituents. The significantly lower reactivity of the morpholino derivative compared to the piperidino derivative can be attributed to the electron-withdrawing inductive effect of the oxygen atom in the morpholine ring, which reduces the nucleophilicity of the nitrogen and stabilizes the ground state.[1]
In the case of acyclic N,N-dialkylcarbamoyl chlorides, the reactivity generally increases with increasing steric bulk of the alkyl groups, which seems counterintuitive. For instance, N,N-diethylcarbamoyl chloride is 4.5 times more reactive than N,N-dimethylcarbamoyl chloride, and the diisopropyl derivative is dramatically more reactive.[1] This trend suggests that for solvolysis reactions, which often proceed through a dissociative or Sₙ1-like mechanism, steric strain in the tetrahedral ground state is relieved in the transition state leading to the planar carbamoyl cation. The larger alkyl groups increase this ground-state strain, thus accelerating the rate of ionization.
A direct comparison of the solvolysis of N,N-dimethylcarbamoyl chloride and N,N-diethylcarbamoyl chloride in 80% ethanol at 25.0 °C shows the diethyl-substituted compound to be 4.2 times faster.[1] In 100% methanol at the same temperature, the rate enhancement for the diethyl derivative is even more pronounced, at 6.6 times that of the dimethyl analogue.[1]
Experimental Protocols
To provide a framework for the reproducible assessment of carbamoyl chloride reactivity, a general experimental protocol for a kinetic study using UV-Vis spectrophotometry is outlined below. This method is suitable for monitoring reactions where either a reactant or a product has a distinct chromophore.
Objective: To determine the second-order rate constant for the reaction of an N-substituted carbamoyl chloride with a nucleophile (e.g., a substituted aniline) in a suitable solvent.
Materials:
-
N-substituted carbamoyl chloride (e.g., N,N-dimethylcarbamoyl chloride, N,N-diethylcarbamoyl chloride)
-
Nucleophile with a chromophore (e.g., 4-nitroaniline)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dioxane)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Standard laboratory glassware and syringes
Experimental Workflow:
Caption: Workflow for a kinetic study of a carbamoyl chloride reaction.
Procedure:
-
Solution Preparation: Prepare stock solutions of the N-substituted carbamoyl chloride and the nucleophile in the chosen anhydrous solvent. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the carbamoyl chloride to ensure pseudo-first-order kinetics.
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the species being monitored. Equilibrate the temperature of the cell holder to the desired reaction temperature.
-
Reaction Initiation: In a quartz cuvette, rapidly mix the pre-equilibrated solutions of the carbamoyl chloride and the nucleophile.
-
Data Acquisition: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the chosen wavelength as a function of time.
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (if monitoring a reactant) or ln(A∞ - At) (if monitoring a product, where A∞ is the final absorbance) versus time.
-
The slope of the linear fit will give the pseudo-first-order rate constant (k_obs).
-
Repeat the experiment with different concentrations of the excess nucleophile.
-
Plot k_obs versus the concentration of the nucleophile. The slope of this plot will be the second-order rate constant (k₂).
-
By performing this experiment with different N-substituted carbamoyl chlorides under identical conditions, a direct and quantitative comparison of their reactivities can be achieved.
References
A Comparative Guide to LC-MS Methods for the Analysis of N-ethylcarbamoyl Chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
N-ethylcarbamoyl chloride is a reactive chemical intermediate used in the synthesis of various compounds, including pharmaceuticals and agricultural chemicals. Its high reactivity, particularly towards nucleophiles, can lead to the formation of a diverse range of reaction products, including N-ethylcarbamates, N,N'-disubstituted ureas, and adducts with biological macromolecules. The accurate and sensitive analysis of these products is crucial for reaction monitoring, impurity profiling, and toxicological assessment. Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for this purpose due to its high sensitivity, selectivity, and versatility.
This guide provides a comparative overview of different LC-MS strategies for the analysis of this compound reaction products, supported by experimental data and detailed protocols.
Comparison of LC-MS Methodologies
The choice of an appropriate LC-MS method depends largely on the physicochemical properties of the analytes of interest. The reaction products of this compound can range from relatively nonpolar to highly polar, necessitating different analytical approaches. The following tables summarize and compare key performance parameters of various LC-MS methods applicable to these products.
Method 1: Reversed-Phase LC-MS/MS for N-Ethylcarbamates and Urea Derivatives
This approach is well-suited for the analysis of less polar reaction products, such as those formed from the reaction of this compound with alcohols and amines.
| Parameter | Method Details | Performance Characteristics |
| Chromatography | Column: C18 (e.g., 2.1 x 100 mm, 1.8 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile Gradient: 5-95% B over 10 min Flow Rate: 0.3 mL/min Column Temp: 40 °C | Retention: Good retention for nonpolar to moderately polar analytes. Selectivity: Excellent separation of isomers and closely related compounds. |
| Mass Spectrometry | Ionization: Electrospray Ionization (ESI), Positive Mode Scan Type: Multiple Reaction Monitoring (MRM) Key Transitions: Analyte-specific (e.g., for ethyl carbamate: m/z 90.1 -> 62.1, 44.0)[1] | Sensitivity: LOQ reported in the range of 0.5 µg/L for ethyl carbamate in complex matrices.[2] Specificity: High specificity due to MS/MS detection. |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with ethyl acetate or Solid-Phase Extraction (SPE) with a reversed-phase sorbent.[2][3] | Recovery: Typically >90% for LLE and SPE.[2] Matrix Effects: Can be minimized with appropriate sample cleanup. |
Method 2: HILIC-MS/MS for Polar Reaction Products and Adducts
Hydrophilic Interaction Liquid Chromatography (HILIC) is advantageous for retaining and separating highly polar compounds that are not well-retained by reversed-phase columns. This is particularly relevant for the analysis of adducts with polar biomolecules like amino acids or DNA nucleosides.
| Parameter | Method Details | Performance Characteristics |
| Chromatography | Column: Amide or Silica-based (e.g., 2.1 x 100 mm, 1.7 µm) Mobile Phase A: Acetonitrile with 0.1% Formic Acid Mobile Phase B: 10 mM Ammonium Formate in Water Gradient: 95-50% A over 10 min Flow Rate: 0.4 mL/min Column Temp: 35 °C | Retention: Enhanced retention of polar analytes. Selectivity: Orthogonal selectivity to reversed-phase, beneficial for complex mixtures. |
| Mass Spectrometry | Ionization: ESI, Positive or Negative Mode Scan Type: MRM or Full Scan with High-Resolution MS Key Transitions: Dependent on the specific adduct. | Sensitivity: Generally high due to the high organic content of the mobile phase enhancing ESI efficiency. Specificity: High, especially with high-resolution mass spectrometry. |
| Sample Preparation | Protein precipitation (for biological samples) followed by SPE. | Recovery: Variable depending on the analyte and matrix. Matrix Effects: Can be significant; use of internal standards is crucial. |
Method 3: LC-MS/MS with Derivatization for Enhanced Sensitivity and Retention
For certain reaction products, particularly those with poor chromatographic retention or ionization efficiency, chemical derivatization can significantly improve analytical performance. Benzoyl chloride is a common derivatizing agent for primary and secondary amines and phenols.
| Parameter | Method Details | Performance Characteristics |
| Derivatization | Reagent: Benzoyl Chloride Reaction: In a basic buffer (e.g., sodium carbonate), react the sample with benzoyl chloride in acetonitrile. | Applicability: Enhances retention of polar analytes on reversed-phase columns and improves ionization efficiency. |
| Chromatography | Column: C18 (e.g., 2.1 x 100 mm, 1.8 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile Gradient: Optimized for the separation of derivatized products. | Retention: Significantly increased retention for derivatized polar compounds. Selectivity: Altered selectivity profile compared to underivatized analytes. |
| Mass Spectrometry | Ionization: ESI, Positive Mode Scan Type: MRM Key Transitions: Based on the benzoylated derivative. | Sensitivity: Can improve sensitivity by several orders of magnitude. Specificity: High, with characteristic fragmentation of the derivative. |
| Sample Preparation | Derivatization step is integrated into the sample preparation workflow. | Considerations: Reaction conditions must be optimized for complete derivatization and to avoid side products. |
Experimental Protocols
Protocol 1: Analysis of N-Ethyl-N'-phenylurea (a Urea Derivative) by Reversed-Phase LC-MS/MS
-
Sample Preparation (LLE):
-
To 1 mL of aqueous sample, add 2 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of 50:50 water:acetonitrile.
-
-
LC-MS/MS Conditions:
-
Use the parameters outlined in Method 1.
-
The specific MRM transitions for N-ethyl-N'-phenylurea would need to be determined by infusing a standard solution.
-
Protocol 2: Analysis of a Hypothetical N-ethylcarbamoyl-Guanosine Adduct by HILIC-MS/MS
-
Sample Preparation (SPE):
-
For a sample of hydrolyzed DNA, dilute with 95% acetonitrile.
-
Condition a HILIC SPE cartridge with 95% acetonitrile.
-
Load the sample onto the SPE cartridge.
-
Wash with 95% acetonitrile.
-
Elute the adduct with 50:50 acetonitrile:water.
-
Evaporate the eluent and reconstitute in 95% acetonitrile.
-
-
LC-MS/MS Conditions:
-
Use the parameters outlined in Method 2.
-
High-resolution mass spectrometry is recommended for structural confirmation of the adduct.
-
Visualizing Experimental Workflows
A clear understanding of the analytical workflow is essential for reproducible results. The following diagrams, generated using Graphviz, illustrate the logical steps in the analysis of this compound reaction products.
Caption: General workflow for LC-MS analysis of reaction products.
Caption: Decision tree for selecting an appropriate LC-MS method.
Conclusion
The analysis of this compound reaction products by LC-MS requires a methodical approach, with the selection of the chromatographic and sample preparation techniques tailored to the specific analytes. For nonpolar to moderately polar products like N-ethylcarbamates and substituted ureas, reversed-phase LC-MS/MS offers robust and sensitive analysis. For highly polar products, such as adducts with biomolecules, HILIC-MS/MS is a more suitable choice due to its enhanced retention capabilities. Furthermore, chemical derivatization can be a powerful tool to improve the analysis of challenging analytes by increasing their retention and ionization efficiency. By carefully considering the nature of the reaction products and employing the appropriate LC-MS methodology, researchers can achieve reliable and accurate characterization and quantification, which is essential for advancing drug development and ensuring chemical safety.
References
- 1. CN102788858A - Method for LC-MS/MS (Liquid Chromatography-Mass Spectrometry/ Mass Spectrometry) jointly detecting ethyl carbamate content in cigarette main stream smoke - Google Patents [patents.google.com]
- 2. HTC-15 Abstract [ilmexhibitions.com]
- 3. Development of a novel solid-phase extraction, LC-MS/MS method for the analysis of ethyl carbamate in alcoholic beverages: application to South African wine and spirits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Ethylcarbamoyl Chloride and Isocyanates in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the choice of reagents for introducing a carbamate functional group is a critical decision. This guide provides an objective comparison of two key classes of reagents used for this purpose: N-ethylcarbamoyl chloride and isocyanates. By examining their reactivity, synthetic applications, and safety profiles, supported by experimental data, this document aims to equip researchers with the information needed to make informed decisions in their synthetic endeavors.
At a Glance: Key Differences
| Feature | This compound | Isocyanates |
| Reactivity | Moderately electrophilic; often requires a catalyst or base. | Highly electrophilic; reacts readily with nucleophiles. |
| Primary Use | Synthesis of carbamates, particularly O-aryl carbamates. | Synthesis of urethanes (carbamates), ureas, and polyurethanes. |
| Key Advantage | Generally considered a safer alternative to isocyanates. | High reactivity can lead to faster reaction times and high yields. |
| Key Disadvantage | May require harsher reaction conditions (e.g., heating, strong base). | High toxicity, particularly respiratory sensitization. |
| Byproducts | Typically hydrochloric acid, which needs to be neutralized. | None in the main reaction, but prone to side reactions. |
Performance in Carbamate Synthesis: A Comparative Overview
The synthesis of carbamates, essential moieties in numerous bioactive molecules, serves as a primary battleground for comparing this compound and isocyanates. Both can react with alcohols and phenols to yield the desired carbamate products, but their reactivity profiles and the conditions required often differ significantly.
Reaction with Alcohols and Phenols
N-alkylcarbamoyl chlorides, including this compound, are effective reagents for the carbamoylation of a wide range of alcohols and phenols. These reactions typically require the presence of a base to neutralize the hydrochloric acid byproduct or a catalyst to enhance the electrophilicity of the carbonyl carbon.
In contrast, isocyanates are highly reactive electrophiles that readily undergo nucleophilic attack from alcohols and phenols to form urethanes (carbamates) without the need for a stoichiometric base.[1] Catalysts can be employed to accelerate these reactions, especially with less reactive alcohols.[2]
Table 1: Comparative Yields in the Synthesis of O-Aryl Carbamates
The following table presents a comparison of reported yields for the synthesis of various O-aryl carbamates using a carbamoyl chloride approach versus an isocyanate approach. While a direct, side-by-side comparative study under identical conditions is not extensively available in the literature, the data below, gathered from various sources, provides a useful illustration of their relative performance.
| Phenol Substrate | Reagent System | Product Yield (%) | Reference |
| 4-Nitrophenol | N,N-Dimethylcarbamoyl chloride, ZnCl₂ | 86 | [3] |
| 4-Nitrophenol | N-Ethyl,N-methylcarbamoyl chloride, ZnCl₂ | 87 | [3] |
| 4-Methoxyphenol | Diethylamine, Triphosgene (in-situ carbamoyl chloride formation) | 92 | [4] |
| Phenol | Phenyl isocyanate, Diethylcyclohexylamine | (Qualitative) | [5] |
| 2,6-Dimethylphenol | Phenyl isocyanate, Dibutyltin dilaurate | (Qualitative) | [5] |
Note: The data presented is for illustrative purposes and is compiled from different studies with varying reaction conditions. A direct comparison of yields should be made with caution.
Experimental Protocols: Representative Procedures
To provide a practical understanding of the synthetic utility of these reagents, detailed experimental protocols for the synthesis of O-aryl carbamates are presented below.
Protocol 1: One-Pot Synthesis of O-Aryl Carbamates from N-Substituted Carbamoyl Chlorides
This procedure outlines a versatile, one-pot method for synthesizing substituted O-aryl carbamates where the N-substituted carbamoyl chloride is formed in situ.[4]
Materials:
-
Substituted amine (1.0 equiv)
-
Triphosgene (0.4 equiv)
-
Substituted phenol (1.0 equiv)
-
Pyridine (2.0 equiv)
-
Toluene (as solvent)
Procedure:
-
To a solution of the substituted amine in toluene, add triphosgene at room temperature.
-
Stir the mixture for 1 hour.
-
Add the substituted phenol and pyridine to the reaction mixture.
-
Heat the reaction to 110 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Yields for this one-pot procedure are reported to be as high as 99%.[4]
Protocol 2: Zinc Chloride-Catalyzed Synthesis of Carbamates
This protocol describes the synthesis of carbamates from pre-formed carbamoyl chlorides and alcohols using zinc chloride as a catalyst.[1]
Materials:
-
Alcohol (aromatic or aliphatic) (1.0 equiv)
-
N,N-Disubstituted carbamoyl chloride (1.0 equiv)
-
Zinc chloride (0.5 equiv)
-
Anhydrous toluene (as solvent)
Procedure:
-
Under a nitrogen atmosphere, add zinc chloride and the carbamoyl chloride to anhydrous toluene.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the alcohol to the reaction mixture.
-
Heat the reaction to 110 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Separate the layers and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Reported yields for this method range from 49% to 87%.[3]
Protocol 3: Synthesis of Carbamates from Isocyanates and Alcohols
This general procedure illustrates the reaction between an isocyanate and an alcohol to form a carbamate (urethane).
Materials:
-
Isocyanate (1.0 equiv)
-
Alcohol (1.0 equiv)
-
Anhydrous solvent (e.g., THF, toluene)
-
Catalyst (optional, e.g., dibutyltin dilaurate)
Procedure:
-
Dissolve the alcohol in the anhydrous solvent in a flask equipped with a nitrogen inlet.
-
If using a catalyst, add it to the alcohol solution.
-
Slowly add the isocyanate to the reaction mixture at a controlled temperature (often room temperature).
-
Stir the reaction mixture until completion, monitoring by TLC or IR spectroscopy (disappearance of the NCO stretch at ~2270 cm⁻¹).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Reaction Mechanisms and Side Reactions
The choice between this compound and isocyanates can also be influenced by their respective reaction mechanisms and propensities for side reactions.
This compound Reaction Pathway
The reaction of this compound with an alcohol or phenol is a nucleophilic acyl substitution. The reaction can proceed through a direct displacement of the chloride by the nucleophile, often facilitated by a base. Alternatively, under Lewis acidic conditions, the catalyst can activate the carbamoyl chloride, making it more susceptible to nucleophilic attack.[1] A plausible mechanism for the zinc chloride-catalyzed reaction involves the coordination of the zinc chloride to the carbamoyl chloride, which may lead to the in-situ formation of a highly reactive isocyanate intermediate.[1]
Isocyanate Reaction Pathway and Side Reactions
Isocyanates react with alcohols via a nucleophilic addition to the carbonyl carbon of the isocyanate group.[1] While this reaction is generally clean and high-yielding, isocyanates are prone to several side reactions, particularly in the presence of excess isocyanate or moisture.
-
Allophanate Formation: An isocyanate can react with the N-H bond of a newly formed urethane to create an allophanate linkage. This is a reversible reaction that is more prevalent at elevated temperatures.[6][7]
-
Biuret Formation: In the presence of water, isocyanates can hydrolyze to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a urea, which can further react with another isocyanate to form a biuret.[8][9]
-
Trimerization: Isocyanates can trimerize to form a stable isocyanurate ring, especially in the presence of certain catalysts.[9]
Safety and Handling
A critical consideration in the selection of these reagents is their safety profile.
This compound
This compound is a corrosive and moisture-sensitive compound. It is harmful if swallowed and causes severe skin burns and eye damage.[10] It is also suspected of causing cancer.[10] Therefore, appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this reagent. Work should be conducted in a well-ventilated fume hood.
Isocyanates
Isocyanates are well-known for their toxicity, particularly their ability to cause respiratory sensitization.[11] Inhalation of isocyanate vapors can lead to asthma and other respiratory problems. They are also irritants to the skin and eyes. Due to these significant health risks, stringent safety precautions are necessary when working with isocyanates. This includes the use of respiratory protection, specialized gloves, and working in a dedicated, well-ventilated area.
Conclusion
Both this compound and isocyanates are valuable reagents for the synthesis of carbamates. The choice between them depends on a careful evaluation of the specific synthetic requirements, including the nature of the substrate, desired reaction conditions, and, importantly, the safety infrastructure available.
-
This compound offers a generally safer alternative, particularly for the synthesis of O-aryl carbamates, and can provide high yields, although it may require catalysts or harsher conditions.
-
Isocyanates are highly reactive and can provide rapid and high-yielding access to carbamates, but their significant health hazards necessitate strict handling protocols.
For drug development professionals and researchers, the milder nature of carbamoyl chlorides may be advantageous in later-stage synthesis where process safety is a primary concern. However, the high reactivity of isocyanates makes them a powerful tool for discovery chemistry and the rapid generation of compound libraries. Ultimately, a thorough understanding of the properties of both classes of reagents will enable the synthetic chemist to select the most appropriate tool for the task at hand.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine | Semantic Scholar [semanticscholar.org]
- 3. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of O-Aryl Carbamates [organic-chemistry.org]
- 5. zenodo.org [zenodo.org]
- 6. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 7. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.tue.nl [research.tue.nl]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Comparative Guide to the Biological Activity of Compounds Synthesized with N-Ethylcarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various compounds synthesized using N-ethylcarbamoyl chloride and related carbamoylating agents. The data presented is collated from multiple studies to offer a broad perspective on the potential therapeutic and agrochemical applications of this class of compounds.
Introduction
This compound is a reactive chemical intermediate used in organic synthesis to introduce the N-ethylcarbamoyl moiety into molecules. This functional group is a key structural feature in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. Derivatives containing the N-ethylcarbamoyl group, or the broader class of carbamates and ureas, have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, antifungal, and insecticidal properties. This guide summarizes key quantitative data, details common experimental protocols for activity assessment, and visualizes relevant synthesis and signaling pathways.
Data Presentation: Comparative Biological Activities
The following tables summarize the biological activities of various compounds featuring the N-ethylcarbamoyl group or related structures. It is important to note that the data is compiled from different studies, and direct comparison of absolute values may be limited by variations in experimental conditions.
Table 1: Anticancer Activity of N-Ethylcarbamoyl and Related Derivatives
| Compound Class | Specific Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| N-Ethyl-N-(ethylcarbamoyl)benzamides | 2,4-dichloro-N-ethyl-N-(ethylcarbamoyl)benzamide | MCF-7 (Breast) | IC50 | 3.41 µM | [1][2] |
| N-Ethyl-N-(ethylcarbamoyl)benzamides | 3,5-dichloro-N-ethyl-N-(ethylcarbamoyl)benzamide | MCF-7 (Breast) | IC50 | Not specified, but showed activity | [1] |
| N-Ethyl-N-(ethylcarbamoyl)benzamides | 4-nitro-N-ethyl-N-(ethylcarbamoyl)benzamide | MCF-7 (Breast) | IC50 | Not specified, but showed activity | [1] |
| Sucrose Octa(N-ethyl)carbamate | Sucrose octa(N-ethyl)carbamate | Human Breast | GI50 | 357.20 ± 14.12 µM | [3] |
| Sucrose Octa(N-ethyl)carbamate | Sucrose octa(N-ethyl)carbamate | Human Colon | GI50 | 332.43 ± 11.19 µM | [3] |
| Sucrose Octa(N-ethyl)carbamate | Sucrose octa(N-ethyl)carbamate | Human Cervical | GI50 | 282.67 ± 3.97 µM | [3] |
| Ethylenediurea Derivatives | 2-(2-oxoimidazolidin-1-yl)ethyl-N-(2-ethylphenyl) carbamate | MDA-MB-231 (Breast) & U-87 MG (Glioblastoma) | - | Enhanced doxorubicin and temozolomide cytotoxicity by 20-30% | [4] |
| Di- and tri-substituted s-triazine | Compound 97 | MCF-7 (Breast) | IC50 | 0.77 ± 0.01 µM | [5] |
| Di- and tri-substituted s-triazine | Compound 98 | MCF-7 (Breast) | IC50 | 0.1 ± 0.01 µM | [5] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Table 2: Antimicrobial and Antifungal Activity of N-Ethylcarbamoyl and Related Derivatives
| Compound Class | Specific Compound | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Sucrose Octa(N-ethyl)carbamate | Sucrose octa(N-ethyl)carbamate | Staphylococcus aureus | MIC | 0.18 ± 0.006 | [3] |
| Sucrose Octa(N-ethyl)carbamate | Sucrose octa(N-ethyl)carbamate | Bacillus cereus | MIC | 0.094 ± 0.000 | [3] |
| Sucrose Octa(N-ethyl)carbamate | Sucrose octa(N-ethyl)carbamate | Pseudomonas aeruginosa | MIC | 0.094 ± 0.002 | [3] |
| Sucrose Octa(N-ethyl)carbamate | Sucrose octa(N-ethyl)carbamate | Escherichia coli | MIC | 0.18 ± 0.006 | [3] |
| Sucrose Octa(N-ethyl)carbamate | Sucrose octa(N-ethyl)carbamate | Trichoderma viride (Fungus) | MIC | 0.09 ± 0.006 | [3] |
| Sucrose Octa(N-ethyl)carbamate | Sucrose octa(N-ethyl)carbamate | Aspergillus versicolor (Fungus) | MIC | 0.18 ± 0.01 | [3] |
| N-Aryl Carbamate Derivatives | Compound 1af | Fusarium graminearum (Fungus) | EC50 | 12.50 | [6] |
| N-Aryl Carbamate Derivatives | Compound 1z | Fusarium oxysporum (Fungus) | EC50 | 16.65 | [6] |
| Urea Derivatives | Adamantyl urea derivative (3l) | Acinetobacter baumannii | % Inhibition | 94.5% | [7] |
MIC: Minimum Inhibitory Concentration; EC50: Half-maximal effective concentration.
Table 3: Insecticidal and Herbicidal Activity of N-Ethylcarbamoyl and Related Derivatives
| Compound Class | Specific Compound | Target Organism | Activity Metric | Value | Reference |
| Furfural-based carbamate | Not specified | Insect | LC50 | 254.22 µg/cm² | [8] |
| N-Nitro Urea Derivatives | Various | Echinochloa crusgalli (Weed) | Herbicidal Activity | Moderate | [9] |
| N-Nitro Urea Derivatives | Various | Amaranthus albus (Weed) | Herbicidal Activity | Moderate | [9] |
| Sulfonylurea Derivatives | Various | Brassica napus (Weed) | Herbicidal Activity | Good | [10][11] |
LC50: Median lethal concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays cited in the literature for determining the biological activity of carbamate derivatives.
MTT Assay for Cytotoxicity[12][13][14][15][16]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (synthesized with this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.
Broth Microdilution Method for MIC Determination[17][18][19][20][21]
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium to determine the lowest concentration that inhibits visible growth.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates a general synthetic pathway for producing N-ethylcarbamoyl derivatives from this compound.
Caption: A generalized workflow for the synthesis of N-ethylcarbamoyl derivatives.
Signaling Pathway
Carbamate compounds have been shown to induce toxic effects by affecting the Nrf2 signaling pathway.[12][13]
Caption: Carbamate interference with the Nrf2 antioxidant response pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 41891-13-8 | Benchchem [benchchem.com]
- 3. Synthesis, Characterization, Antimicrobial and Antitumor Activities of Sucrose Octa(N-ethyl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters [gavinpublishers.com]
- 10. Quantitative structure–activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives [cjcu.jlu.edu.cn]
- 12. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Future of Carbamate Synthesis: A Guide to Greener Alternatives for N-ethylcarbamoyl Chloride
For researchers, scientists, and professionals in drug development, the synthesis of carbamates is a cornerstone of modern chemistry. However, the traditional reliance on hazardous reagents like N-ethylcarbamoyl chloride presents significant safety and environmental challenges. This guide offers a comprehensive comparison of greener, more sustainable alternatives, supported by experimental data and detailed protocols, to facilitate the transition to safer and more efficient chemical practices.
This compound, a derivative of the highly toxic phosgene, is classified as a hazardous substance. It is known to be harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing cancer.[1][2][3] Its reactive and corrosive nature necessitates stringent handling procedures and gives rise to hazardous byproducts, including hydrogen chloride gas.[4][5] The drive towards green chemistry has spurred the development of safer and more environmentally benign synthetic routes to carbamates, moving away from phosgene-derived reagents.
This guide explores two primary green alternatives: the direct synthesis from urea and alcohols, and the utilization of carbon dioxide as a C1 source. These methods offer significant advantages in terms of safety, sustainability, and atom economy.
Performance Comparison: this compound vs. Green Alternatives
To provide a clear and objective comparison, the following table summarizes the performance of this compound against key green alternatives in the synthesis of ethyl carbamate.
| Parameter | This compound | Urea-based Synthesis | CO2-based Synthesis |
| Starting Materials | Ethylamine, Phosgene (precursor) | Urea, Ethanol | Amines, CO2, Alcohols |
| Key Reagents/Catalysts | Base (e.g., triethylamine) | Metal oxides (e.g., TiO2/SiO2, ZnO)[6] | Metal alkoxides, various catalysts[7] |
| Reaction Conditions | Typically low temperature, inert atmosphere | 100-200 °C, 0.1-2.0 MPa[8] | Varies with catalyst and substrate |
| Yield | Generally high (often >90%) | Up to 97% for ethyl carbamate[6] | Varies, can be high with optimized catalysts |
| Byproducts | Triethylamine hydrochloride (salt waste) | Ammonia (can be recovered and reused)[8] | Water, depends on specific route |
| Safety Profile | Highly toxic, corrosive, suspected carcinogen[1][2][3] | Urea is a low-hazard reagent | CO2 is non-toxic, but reactions may be under pressure |
| Environmental Impact | Use of phosgene derivative, generation of salt waste | "Zero emission" potential with ammonia recovery[9] | Utilizes a greenhouse gas as a feedstock |
Experimental Protocols
Synthesis of Ethyl Carbamate using this compound (Illustrative Protocol)
Materials:
-
This compound
-
Ethanol
-
Triethylamine
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ethanol and triethylamine in anhydrous diethyl ether dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or distillation.
Green Synthesis of Ethyl Carbamate from Urea and Ethanol
This protocol is based on the findings of a study on the environmental-friendly synthesis of alkyl carbamates.[6]
Materials:
-
Urea
-
Ethanol
-
Cr2O3-NiO/SiO2 catalyst[6]
Procedure:
-
In a sealed reactor, mix urea and ethanol in a molar ratio of 1:15.7.[6]
-
Add the Cr2O3-NiO/SiO2 catalyst (10 wt% of urea).[6]
-
Heat the sealed reactor to 170 °C and maintain this temperature for the duration of the reaction.[6] The pressure will be in the range of 0.1-2.0 MPa.[8]
-
After the reaction is complete (typically 1-12 hours), cool the reactor and recover the product.
-
The ammonia generated during the reaction can be absorbed and recovered.[8]
-
The product can be purified by distillation. A yield of up to 97% can be achieved under these optimized conditions.[6]
Reaction Pathways and Workflows
To visualize the chemical transformations and experimental processes, the following diagrams are provided.
Caption: Traditional synthesis of ethyl carbamate using this compound.
Caption: Green synthesis of ethyl carbamate using urea and ethanol.
Caption: Experimental workflow for the green synthesis of ethyl carbamate.
Conclusion
The transition to greener alternatives for carbamate synthesis is not merely an ethical imperative but a strategic move towards safer, more efficient, and sustainable chemical manufacturing. The urea-based method, in particular, stands out as a robust and high-yielding alternative to the hazardous this compound. By providing detailed comparisons and experimental protocols, this guide aims to empower researchers and drug development professionals to adopt these greener methodologies, fostering a culture of safety and environmental responsibility in the scientific community. The exploration of CO2 as a feedstock also presents an exciting frontier in green chemistry, promising further innovations in sustainable carbamate production.
References
- 1. This compound | C3H6ClNO | CID 12321963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.es [fishersci.es]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN100349861C - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]
- 9. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Acylating Agents: Benchmarking N-ethylcarbamoyl Chloride
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an objective comparison of N-ethylcarbamoyl chloride against other commonly used acylating agents, supported by experimental data and detailed protocols to aid in your research and development endeavors.
This compound is a versatile reagent employed in organic synthesis for the introduction of an ethylcarbamoyl group. Its performance characteristics, particularly when compared to traditional acylating agents like acyl chlorides and acid anhydrides, are of significant interest in the synthesis of pharmaceuticals and other fine chemicals. This comparison will delve into the reactivity, selectivity, safety, and applications of these agents.
Performance Comparison: this compound vs. Alternatives
The choice of an acylating agent is often a trade-off between reactivity and selectivity. Highly reactive agents may lead to faster reaction times but can suffer from a lack of selectivity and the formation of unwanted byproducts. Conversely, less reactive agents may offer better selectivity but require harsher reaction conditions or longer reaction times.
To provide a quantitative comparison, we will consider the acylation of a common substrate, aniline, with this compound, benzoyl chloride, and acetic anhydride.
| Acylating Agent | Product | Typical Reaction Conditions | Typical Yield (%) | Reaction Time | Byproduct |
| This compound | N-ethyl-N-phenylurea | Varies; often requires a base | High | Moderate | HCl |
| Benzoyl Chloride | Benzanilide | Aqueous NaOH, vigorous shaking | ~90-95% | 10-15 min | HCl |
| Acetic Anhydride | Acetanilide | Aqueous solution with HCl and NaOAc | ~85-90% | ~15-20 min | Acetic Acid |
Note: The data presented are typical and can vary based on specific reaction conditions, scale, and purification methods.
Experimental Protocols
Detailed and directly comparable experimental protocols are essential for making an informed decision on reagent selection. The following are representative procedures for the acylation of aniline with the three acylating agents.
Protocol 1: Synthesis of N-ethyl-N-phenylurea using this compound
Materials:
-
Aniline
-
This compound
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Standard laboratory glassware and workup reagents
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Add triethylamine (1.1 eq) to the solution and stir.
-
Slowly add this compound (1.05 eq) to the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-ethyl-N-phenylurea.
Protocol 2: Synthesis of Benzanilide using Benzoyl Chloride
Materials:
-
10% Sodium Hydroxide (NaOH) solution (25 mL)[2]
-
Benzoyl chloride (3.5 mL)[2]
-
Water
-
Ethanol (for recrystallization)
-
Iodine flask or conical flask, beakers, glass rod, measuring cylinder, Buchner funnel
Procedure:
-
In an iodine flask, combine 2.5 mL of aniline and 25 mL of 10% aqueous NaOH solution.[1][2]
-
Add 3.5 mL of benzoyl chloride to the mixture.[2]
-
Stopper the flask and shake the mixture vigorously for 10-15 minutes.[1][2] Heat is generated during the reaction.
-
Continue shaking until the odor of benzoyl chloride is no longer detectable.[3]
-
A white solid, benzanilide, will precipitate.
-
Filter the solid product using a Buchner funnel and wash it thoroughly with cold water.[3]
-
Recrystallize the crude benzanilide from hot ethanol to obtain the purified product.[3]
Protocol 3: Synthesis of Acetanilide using Acetic Anhydride
Materials:
-
Aniline (500 mg)[4]
-
Water (14 mL)
-
Concentrated Hydrochloric Acid (HCl) (0.45 mL)[4]
-
Acetic anhydride (0.6 mL)[4]
-
Sodium acetate (530 mg)[4]
-
95% Ethanol (for recrystallization)
-
Standard laboratory glassware
Procedure:
-
Dissolve 500 mg of aniline in 14 mL of water in a flask. Note that aniline is not fully miscible and will form two layers.[4]
-
Add 0.45 mL of concentrated hydrochloric acid to form aniline hydrochloride, which is soluble in water.[4]
-
In a separate container, prepare a solution of 530 mg of sodium acetate in 3 mL of water.[4]
-
Add 0.6 mL of acetic anhydride to the aniline hydrochloride solution and swirl to mix.[4]
-
Immediately add the sodium acetate solution to the reaction mixture.[4]
-
A white precipitate of acetanilide will form.[4]
-
Cool the mixture in an ice bath to maximize precipitation.[4]
-
Collect the solid acetanilide by vacuum filtration and wash with cold water.[4]
-
Recrystallize the crude product from 95% ethanol.[4]
Visualizing the Process: Experimental Workflow
To provide a clear overview of the comparative experimental process, the following workflow diagram is presented.
Caption: Experimental workflow for comparing acylating agents.
Biological Context: Acylation in G-Protein Coupled Receptor (GPCR) Signaling
Acylation is a crucial post-translational modification that regulates the function of many proteins, including G-protein coupled receptors (GPCRs), which are a large family of cell surface receptors and important drug targets.[5][6] Palmitoylation, the attachment of a 16-carbon palmitic acid to cysteine residues, is a common form of acylation that affects GPCR trafficking, localization, and signaling.[5][6][7]
The following diagram illustrates a simplified signaling pathway involving GPCR palmitoylation.
Caption: Simplified GPCR signaling with palmitoylation.
Safety Considerations
When working with acylating agents, it is crucial to adhere to strict safety protocols.
-
This compound: This compound is harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing cancer.[8] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Benzoyl Chloride: This is a corrosive liquid that can cause severe skin burns and eye damage. It is also a lachrymator. Use in a fume hood with appropriate PPE is mandatory.
-
Acetic Anhydride: This is a corrosive and flammable liquid. It reacts with water to produce acetic acid, which is also corrosive. Handle with care in a well-ventilated area, away from ignition sources, and wear appropriate PPE.
Conclusion
The selection of an acylating agent is a multifaceted decision that requires careful consideration of reactivity, selectivity, cost, and safety. While highly reactive agents like benzoyl chloride can offer rapid reaction times and high yields, alternatives like acetic anhydride may be preferred for their lower cost and the less corrosive nature of their byproduct. This compound provides a means to introduce a specific functional group and its reactivity profile makes it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry. By understanding the comparative performance and having access to detailed experimental protocols, researchers can make more informed decisions to optimize their synthetic strategies.
References
- 1. dnrcollege.org [dnrcollege.org]
- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 3. Benzanilide from aniline | PPTX [slideshare.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Role of palmitoylation/depalmitoylation reactions in G-protein-coupled receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Post-Translational Modifications of G Protein–Coupled Receptors Revealed by Proteomics and Structural Biology [frontiersin.org]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. This compound | C3H6ClNO | CID 12321963 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Commercially Available N-Ethylcarbamoyl Chloride for Pharmaceutical Research and Development
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that can significantly impact the outcome of a synthesis, the impurity profile of an active pharmaceutical ingredient (API), and ultimately, patient safety. N-ethylcarbamoyl chloride is a key reagent in the synthesis of various pharmaceutical compounds. This guide provides a framework for the comparative purity analysis of this compound sourced from different commercial suppliers. The methodologies detailed herein, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are designed to offer a robust assessment of product quality.
Comparative Purity Overview
The purity of this compound from commercial suppliers is typically stated to be above 98%. However, lots can vary, and the presence of even small amounts of impurities can be detrimental to sensitive applications. The following table summarizes the stated purity levels from a selection of suppliers. It is important to note that these are supplier specifications and independent verification is recommended.
| Supplier | Stated Purity | Analysis Method |
| Supplier A | >98.0% | GC |
| Supplier B | 90% | Not Specified |
| Supplier C | >99.0% | Not Specified |
Recommended Experimental Approach for Purity Verification
To independently verify the purity of this compound and identify potential impurities, a combination of chromatographic techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the separation and identification of volatile compounds, making it well-suited for analyzing this compound and related volatile impurities. High-Performance Liquid Chromatography (HPLC) can be employed as an orthogonal method to detect less volatile or thermally labile impurities.
A workflow for this comparative analysis is presented below:
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is adapted from a procedure for determining related carbamoyl chloride impurities and is suitable for the purity assessment of this compound.[1]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary GC column: DB-35 (30 m x 0.32 mm, 0.5 µm film thickness) or equivalent.[1]
Reagents:
-
Dichloromethane (DCM), GC grade or higher.
-
This compound reference standard (highest available purity).
-
Helium (carrier gas), 99.999% purity or higher.
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in dichloromethane at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample from each supplier into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 180°C[1]
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200.
-
Acquisition Mode: Full Scan and Selective Ion Monitoring (SIM) for targeted impurities.
-
Data Analysis:
-
Calculate the purity of each sample by the area normalization method. The purity is the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram.
-
Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Quantify identified impurities using the calibration curve of the this compound reference standard, assuming a response factor of 1 if standards for the impurities are not available.
High-Performance Liquid Chromatography (HPLC) Method
This method provides an alternative approach for purity assessment, particularly for non-volatile or thermally unstable impurities. The following is a general reverse-phase HPLC method that can be optimized.[2]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic acid, 0.1% (v/v) in water and acetonitrile.
Procedure:
-
Standard and Sample Preparation: Prepare standard and sample solutions as described for the GC-MS method, using a mobile phase-compatible solvent like acetonitrile.
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A and 5% B, hold for 1 minute. Ramp to 5% A and 95% B over 10 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Data Analysis:
-
Calculate purity using the area normalization method as described for GC-MS.
Potential Impurities and Their Origin
Impurities in this compound can arise from the starting materials, side reactions during synthesis, or degradation. A potential synthetic route and the origin of impurities are illustrated below.
Common impurities to monitor for include:
-
Unreacted starting materials: Ethylamine.
-
Side-reaction products: Diethylurea.
-
Intermediates: Ethyl isocyanate.
-
Degradation products: Hydrolysis to ethylamine and HCl.
Conclusion
The purity of this compound is paramount in drug development and synthesis. While suppliers provide specifications, independent verification using robust analytical methods like GC-MS and HPLC is crucial for quality assurance. The protocols and workflow presented in this guide offer a comprehensive approach to comparing the purity of commercially available this compound, enabling researchers to make informed decisions when selecting reagents for their critical applications. This due diligence can prevent downstream complications, improve reaction efficiency, and ensure the quality and safety of the final pharmaceutical product.
References
N-Ethylcarbamoyl Chloride in Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Ethylcarbamoyl chloride and its derivatives are pivotal reagents in pharmaceutical synthesis, primarily utilized for the introduction of the carbamoyl moiety, a functional group present in numerous approved drugs. This guide provides a comparative analysis of this compound with alternative reagents in the synthesis of key drug molecules, supported by experimental data and detailed protocols.
Case Study 1: Rivastigmine Synthesis
Rivastigmine, a cholinesterase inhibitor for the treatment of dementia associated with Alzheimer's and Parkinson's diseases, features a characteristic N-ethyl-N-methylcarbamoyl group. Its synthesis offers a prime example for comparing different carbamoylation strategies.
Method 1: N-Ethyl-N-methylcarbamoyl Chloride
This is a widely employed method for the synthesis of Rivastigmine. The reaction involves the O-carbamoylation of the phenolic hydroxyl group of (S)-3-(1-(dimethylamino)ethyl)phenol.
Experimental Protocol:
A common procedure involves the reaction of (S)-3-(1-(dimethylamino)ethyl)phenol with N-ethyl-N-methylcarbamoyl chloride in the presence of a base or a catalyst.
-
With Sodium Hydroxide: (S)-3-(1-(dimethylamino)ethyl)phenol is suspended in a solvent like acetonitrile, and N-ethyl-N-methylcarbamoyl chloride is added. The reaction mixture is cooled, and an aqueous solution of sodium hydroxide is added. The reaction proceeds at room temperature for several hours.[1]
-
With Sodium Hydride: In a variation of this method, sodium hydride can be used as a base in a solvent like tetrahydrofuran (THF).[2][3]
-
With Zinc Chloride Catalyst: A more recent development utilizes zinc chloride as a catalyst in a solvent such as toluene, with the reaction carried out at reflux temperature.[4][5]
Data Presentation: N-Ethyl-N-methylcarbamoyl Chloride in Rivastigmine Synthesis
| Catalyst/Base | Solvent | Temperature | Reaction Time | Yield | Reference |
| Sodium Hydroxide | Acetonitrile | 0°C to rt | 24 h | 58% | --INVALID-LINK--[1] |
| Sodium Hydride | THF | rt | 2 h | - | --INVALID-LINK--[6] |
| Zinc Chloride | Toluene | 110°C (reflux) | 13 h | 80% | --INVALID-LINK--[4][5] |
Note: Yields can vary based on the specific reaction conditions and scale.
Method 2: Isocyanates (Alternative to Carbamoyl Chlorides)
An alternative approach to forming the carbamate linkage in Rivastigmine and its analogs involves the use of isocyanates. This method avoids the use of potentially hazardous carbamoyl chlorides.
Experimental Protocol:
The synthesis of Rivastigmine-INDY hybrids provides an example of this approach. The phenolic precursor is reacted with an appropriate isocyanate, such as ethyl isocyanate, in the presence of a base like triethylamine in a solvent like DMF or dichloromethane.
Data Presentation: Isocyanates in the Synthesis of Rivastigmine Analogs
| Reagent | Solvent | Temperature | Reaction Time | Yield Range | Reference |
| Alkyl Isocyanate | DMF or CH2Cl2 | 20-65°C | 18 h | 12-95% | --INVALID-LINK-- |
Note: The wide yield range is due to the synthesis of a variety of different analogs.
Comparison and Workflow
The choice between this compound and an isocyanate for the synthesis of Rivastigmine and related compounds depends on several factors including desired yield, reaction conditions, and safety considerations. The zinc chloride-catalyzed method using N-ethyl-N-methylcarbamoyl chloride appears to offer a high yield.
Experimental Workflow: Rivastigmine Synthesis
Caption: Comparative synthetic routes to Rivastigmine.
Case Study 2: CEP-37440
CEP-37440 is a dual inhibitor of focal adhesion kinase (FAK) and anaplastic lymphoma kinase (ALK).[7] A review of its chemical structure reveals a complex benzamide moiety, but it does not contain an N-ethylcarbamoyl group.[8] Therefore, this compound is not a relevant reagent in the synthesis of CEP-37440.
Case Study 3: Taltobulin (HTI-286)
Taltobulin is a synthetic analog of the marine natural product hemiasterlin and acts as a potent antimitotic agent.[9][10] The total synthesis of Taltobulin is a multi-step process involving peptide couplings.[9][10] Examination of the structure of Taltobulin, a tripeptide analogue, and its published synthetic routes indicates that this compound is not utilized in its production.[9][10][11]
Signaling Pathway: Taltobulin's Mechanism of Action
Caption: Taltobulin's mechanism of action.
Conclusion
This compound and its analogs are valuable reagents in drug discovery, particularly for the synthesis of carbamate-containing drugs like Rivastigmine. While it remains a widely used and effective reagent, alternatives such as isocyanates offer a different synthetic approach that may be preferable in certain contexts. The choice of reagent should be guided by a thorough evaluation of reaction efficiency, safety, and economic viability for each specific application. For drug candidates like CEP-37440 and Taltobulin, their unique chemical structures dictate synthetic pathways where this compound is not a required building block.
References
- 1. researchgate.net [researchgate.net]
- 2. patents.justia.com [patents.justia.com]
- 3. US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN103664703A - Synthesis process of rivastigmine tartrate - Google Patents [patents.google.com]
- 7. Discovery of Clinical Candidate CEP-37440, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cep-37440 | C30H38ClN7O3 | CID 71721648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Environmental Impact of N-ethylcarbamoyl Chloride Synthesis
For researchers, scientists, and drug development professionals, the synthesis of N-ethylcarbamoyl chloride, a key intermediate in the production of various pharmaceuticals and agrochemicals, presents a critical choice between traditional efficiency and modern environmental responsibility. This guide provides an objective comparison of different synthetic routes to this compound, focusing on their environmental impact, supported by available experimental data.
Comparison of Synthesis Routes
The selection of a synthetic pathway for this compound has significant implications for environmental impact, safety, and process efficiency. The following tables summarize the quantitative data for the traditional phosgene-based method and its greener alternatives.
Table 1: Comparison of Reagents for this compound Synthesis
| Reagent | Chemical Formula | Key Hazards | Physical State at STP |
| Phosgene | COCl₂ | Extremely toxic, corrosive, chemical warfare agent.[1] | Gas |
| Triphosgene | C₃Cl₆O₃ | Toxic, corrosive, decomposes to phosgene.[2][3] | Solid |
| Dimethyl Carbonate (DMC) | C₃H₆O₃ | Flammable liquid, low toxicity.[4] | Liquid |
| Carbon Dioxide (CO₂) | CO₂ | Non-toxic, asphyxiant at high concentrations. | Gas |
Table 2: Performance Metrics of this compound Synthesis Routes
| Synthesis Route | Reaction Yield (%) | Reaction Conditions | Solvents | Key Byproducts |
| Phosgene | ~99% (for a similar carbamoyl chloride) | 75-80°C | Toluene | HCl |
| Triphosgene | 70-75% (for N-ethyl-N-methyl amido formyl chloride) | 0-5°C | Toluene | Triethylamine hydrochloride |
| Dimethyl Carbonate (DMC) | ~98% (for n-hexyl carbamate)[5] | 170°C | Ionic Liquid (e.g., 1-methyl-3-butylimidazolium chloride)[5] | Methanol |
| Carbon Dioxide (CO₂) | Data not available for direct synthesis | High pressure and temperature often required | Various, including ionic liquids | Water, depending on the specific reaction |
Experimental Protocols
To provide a framework for assessing the environmental impact of these synthesis routes, the following are detailed methodologies for key experiments.
Protocol 1: Life Cycle Assessment (LCA)
A "cradle-to-gate" Life Cycle Assessment (LCA) is crucial for a holistic environmental evaluation of each synthesis route.[6][7][8][9][10]
1. Goal and Scope Definition:
-
Functional Unit: Production of 1 kg of this compound.
-
System Boundaries: From the extraction of raw materials for all reactants, solvents, and catalysts to the synthesis of the final product at the factory gate. This includes the energy consumption for all processes.
2. Life Cycle Inventory (LCI):
-
Inputs:
-
Mass of all raw materials (ethylamine, phosgene/triphosgene/DMC/CO₂, catalysts).
-
Mass of all solvents used in the reaction and purification steps.
-
Energy consumption (electricity, heating, cooling) for each process step.
-
Water usage.
-
-
Outputs:
-
Mass of the desired product (this compound).
-
Mass of all byproducts and waste streams (solid, liquid, and gaseous).
-
Emissions to air, water, and soil.
-
3. Life Cycle Impact Assessment (LCIA):
-
The collected LCI data is translated into potential environmental impacts using established characterization models. Key impact categories to consider include:
-
Global Warming Potential (GWP) (kg CO₂ eq.)
-
Acidification Potential (kg SO₂ eq.)
-
Eutrophication Potential (kg N eq.)
-
Ozone Depletion Potential (kg CFC-11 eq.)
-
Human Toxicity Potential (CTUh)
-
Ecotoxicity Potential (CTUe)
-
4. Interpretation:
-
Analyze the LCIA results to identify the major environmental hotspots in each synthesis route.
-
Compare the overall environmental performance of the different routes to identify the most sustainable option.
-
Conduct sensitivity analysis to assess the influence of key assumptions and data uncertainties.
Protocol 2: E-Factor (Environmental Factor) Calculation
The E-Factor is a simple and effective metric to quantify the amount of waste generated per unit of product.[11][12][13][14][15]
1. Objective:
-
To calculate the E-Factor for the synthesis of this compound by different routes.
2. Materials and Data:
-
Detailed experimental records including the mass of all raw materials, solvents, and catalysts used.
-
The mass of the isolated, purified this compound.
3. Procedure:
-
Step 1: Determine the Total Mass of Inputs.
-
Sum the mass of all materials introduced into the reaction, including reactants, solvents, catalysts, and any processing aids.
-
Total Mass In = Mass (ethylamine) + Mass (phosgene/triphosgene/DMC/CO₂) + Mass (solvent) + Mass (catalyst) + ...
-
-
Step 2: Determine the Mass of the Product.
-
Measure the mass of the pure, isolated this compound.
-
Mass (Product)
-
-
Step 3: Calculate the Total Mass of Waste.
-
Subtract the mass of the product from the total mass of inputs.
-
Total Mass of Waste = Total Mass In - Mass (Product)
-
-
Step 4: Calculate the E-Factor.
-
Divide the total mass of waste by the mass of the product.
-
E-Factor = Total Mass of Waste / Mass (Product)
-
4. Interpretation:
-
A lower E-Factor indicates a more environmentally friendly process with less waste generation. Compare the E-Factors of the different synthesis routes to identify the greenest option.
Protocol 3: Waste Toxicity Assessment (Toxicity Characteristic Leaching Procedure - TCLP)
The TCLP is a regulatory method used to determine if a waste is characteristically hazardous by simulating leaching through a landfill.[16][17][18][19][20] This protocol is adapted for the assessment of solid waste generated from the synthesis process.
1. Objective:
-
To determine the mobility of toxic organic and inorganic analytes in the solid waste generated from the synthesis of this compound.
2. Sample Preparation:
-
Collect a representative sample of the solid waste.
-
Reduce the particle size of the sample so that it can pass through a 9.5 mm sieve.
-
Determine the percent solids of the waste sample.
3. Extraction Fluid Selection:
-
Determine the pH of the waste sample.
-
Based on the pH, select the appropriate extraction fluid as specified in EPA Method 1311.
4. Leaching Procedure:
-
Place a known mass of the solid waste sample in an extraction vessel.
-
Add the selected extraction fluid at a liquid-to-solid ratio of 20:1.
-
Rotate the vessel in a rotary agitation apparatus at 30 ± 2 rpm for 18 ± 2 hours.
5. Leachate Analysis:
-
After agitation, filter the mixture to separate the liquid leachate from the solid waste.
-
Analyze the leachate for the presence and concentration of specific toxic analytes relevant to the synthesis process (e.g., residual reactants, byproducts, heavy metals from catalysts).
6. Interpretation:
-
Compare the concentrations of the analytes in the leachate to the regulatory limits defined by the EPA. If the concentrations exceed these limits, the waste is considered hazardous.
Visualizing the Green Assessment Workflow
The following diagram illustrates the logical flow of a comprehensive green chemistry assessment for the synthesis of this compound, from the initial choice of synthesis route to the final environmental impact evaluation.
References
- 1. epa.gov [epa.gov]
- 2. Triphosgene or (bis(trichloromethyl) carbonate Manufacturers, with SDS [mubychem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. iris.unive.it [iris.unive.it]
- 5. Carbamoyl-Decorated Cyclodextrins for Carbon Dioxide Adsorption [mdpi.com]
- 6. Life Cycle Assessment (LCA) in Green Chemistry: A Guide to Sustainable Decision-Making — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Rules and benefits of Life Cycle Assessment in green chemical process and synthesis design: a tutorial review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Life Cycle Assessment for the Design of Chemical Processes, Products, and Supply Chains | Annual Reviews [annualreviews.org]
- 11. gctlc.org [gctlc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The E factor at 30: a passion for pollution prevention - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04747K [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. swel.osu.edu [swel.osu.edu]
- 17. hlinstruments.com [hlinstruments.com]
- 18. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 19. getenviropass.com [getenviropass.com]
- 20. epa.gov [epa.gov]
Head-to-head comparison of different synthetic routes to N-ethylcarbamoyl chloride
For Researchers, Scientists, and Drug Development Professionals
N-ethylcarbamoyl chloride is a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its synthesis can be approached through several routes, each with distinct advantages and disadvantages concerning yield, safety, and operational simplicity. This guide provides an objective comparison of the primary synthetic methodologies for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Phosgene Method | Route 2: Triphosgene Method | Route 3: Isocyanate Method |
| Starting Materials | Ethylamine, Phosgene | Ethylamine, Triphosgene | Ethyl Isocyanate, Hydrogen Chloride |
| Reported Yield | High (potentially >90%) | Good (68-70%) | Not explicitly documented |
| Reaction Conditions | Low to reflux temperatures, inert solvent | Low temperature (0-5 °C), inert solvent, base | Not explicitly documented |
| Key Advantages | High reactivity of phosgene can lead to high yields and purity.[1] | Triphosgene is a safer, solid alternative to gaseous phosgene, simplifying handling.[1] | Avoids the direct use of highly toxic phosgene and its solid surrogates. |
| Key Disadvantages | Extreme toxicity of phosgene gas requires specialized handling and safety protocols. | Lower reactivity compared to phosgene may necessitate longer reaction times or catalysts. Byproducts can complicate purification.[1] | Requires the preparation of ethyl isocyanate as a starting material. Limited detailed experimental procedures are available in the literature. |
| Safety Concerns | Phosgene is a highly toxic and corrosive gas. | Triphosgene is also toxic and decomposes to phosgene upon heating or with nucleophiles. | Ethyl isocyanate is a flammable liquid and is harmful if inhaled or in contact with skin. |
Synthetic Pathways Overview
The following diagram illustrates the logical flow of the different synthetic routes to this compound from common starting materials.
Caption: Synthetic pathways to this compound.
Experimental Protocols
Route 1: Synthesis via Phosgenation of Ethylamine
This method involves the direct reaction of ethylamine with phosgene. Due to the extreme toxicity of phosgene, this procedure must be carried out in a well-ventilated fume hood with appropriate safety measures and personal protective equipment.
Procedure (Adapted from a general method for secondary amines):
A solution of ethylamine in an inert solvent, such as toluene, is cooled to approximately 5°C. A stream of phosgene gas is then passed through the stirred solution. The reaction is typically exothermic and the temperature should be carefully controlled. The reaction mixture forms a thick suspension. After the addition of phosgene, the mixture is heated to reflux for several hours to ensure complete reaction. The excess phosgene is then removed by purging with an inert gas. The resulting solution is evaporated under reduced pressure to yield the crude this compound. A patent describing a similar synthesis for a secondary carbamoyl chloride reports a yield as high as 96%.[2]
Route 2: Synthesis using Triphosgene (a Phosgene Surrogate)
Triphosgene, a solid and therefore safer alternative to phosgene, can be used to synthesize this compound. This method avoids the handling of gaseous phosgene but still requires caution as triphosgene can decompose to phosgene.
Procedure (Adapted from the synthesis of N-ethyl-N-methylcarbamoyl chloride):
-
Add toluene to a reaction vessel, followed by the portion-wise addition of triphosgene at room temperature. Stir the mixture for 10 minutes.
-
Cool the reaction vessel to 0°C in an ice bath.
-
Slowly add triethylamine to the mixture over 30 minutes, maintaining the temperature between 0 and 5°C.
-
A solution of ethylamine in toluene is then added dropwise, again keeping the reaction temperature between 0 and 5°C.
-
After the addition is complete, the reaction is stirred at 0-5°C for 12 hours.
-
The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure. The crude product can be purified by vacuum distillation.
-
This method has been reported to yield a similar product, N-ethyl-N-methylcarbamoyl chloride, in 68-70% yield.[3]
Route 3: Synthesis from Ethyl Isocyanate and Hydrogen Chloride
This route offers a phosgene-free synthesis of this compound. It involves the addition of hydrogen chloride to ethyl isocyanate. While this method is known, detailed experimental protocols with yield data are not as readily available in the surveyed literature.
General Reaction Scheme:
CH₃CH₂NCO + HCl → CH₃CH₂NHCOCl
The reaction is a direct addition of HCl to the isocyanate. The conditions for this reaction would likely involve bubbling dry HCl gas through a solution of ethyl isocyanate in an inert aprotic solvent at a controlled temperature.
Head-to-Head Performance and Considerations
Yield and Purity: The direct phosgenation route is reported to provide very high yields, potentially exceeding 90%, and the volatility of phosgene can simplify product purification.[1][2] The triphosgene method offers good yields, typically in the range of 70%, though byproducts from the decomposition of triphosgene might necessitate more rigorous purification steps.[1][3] Quantitative yield data for the isocyanate route is not well-documented in the readily available literature, making a direct comparison difficult.
Safety and Handling: The primary drawback of the phosgene route is the extreme toxicity of the reagent, mandating stringent safety protocols and specialized equipment. Triphosgene is a solid, which significantly simplifies handling and storage, making it a more practical choice for many laboratory settings.[1] However, it is crucial to remember that triphosgene is also toxic and can generate phosgene in situ. The isocyanate route avoids phosgene and its surrogates, but ethyl isocyanate itself is a hazardous chemical that is flammable and toxic.
Green Chemistry Perspective: From a green chemistry standpoint, the isocyanate route is preferable as it avoids the use of phosgene, a substance of very high concern. However, the synthesis of the starting material, ethyl isocyanate, must also be considered in a full lifecycle assessment. The development of catalytic, phosgene-free methods for carbamoyl chloride synthesis is an active area of research aimed at providing safer and more sustainable alternatives.
Conclusion
The choice of synthetic route to this compound is a trade-off between yield, operational simplicity, and, most importantly, safety.
-
The phosgene method is highly efficient but should only be considered in facilities equipped to handle this extremely hazardous material.
-
The triphosgene method represents a good compromise, offering a safer alternative to phosgene with respectable yields, making it suitable for many research and development applications.
-
The isocyanate route is an attractive phosgene-free alternative, though the lack of detailed and validated experimental protocols in the public domain may require significant process development and optimization.
Researchers should carefully evaluate their laboratory capabilities, safety infrastructure, and project requirements before selecting a synthetic strategy.
References
Safety Operating Guide
Proper Disposal of N-ethylcarbamoyl Chloride: A Guide for Laboratory Professionals
Essential safety protocols and step-by-step disposal procedures for N-ethylcarbamoyl chloride are critical for ensuring the well-being of researchers and maintaining a safe laboratory environment. this compound is a corrosive and moisture-sensitive compound that requires careful handling and a clearly defined disposal workflow. This guide provides immediate and essential information on its safe management, from personal protective equipment to final disposal.
This compound is classified as a hazardous substance with multiple risk factors. It is known to be corrosive, causing severe skin burns and eye damage. The compound is harmful if swallowed and is suspected of causing cancer[1]. Due to its reactivity with water, it must be handled with care to prevent uncontrolled reactions that can release hazardous fumes.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to be in a well-ventilated area, preferably within a chemical fume hood. Researchers must wear appropriate Personal Protective Equipment (PPE) to prevent any direct contact with the substance.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To protect skin from corrosive effects and absorption. |
| Eye Protection | Safety goggles and a face shield | To shield eyes and face from splashes and fumes. |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes | To prevent accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of harmful vapors. |
In the event of a spill, it should be absorbed with an inert material, such as sand or vermiculite, and collected in a sealed container for disposal as hazardous waste. Never use water to clean up a spill, as this will lead to a vigorous reaction.
Step-by-Step Disposal Procedure for Small Quantities
For small, laboratory-scale quantities of this compound, a controlled neutralization process is recommended before final disposal. This procedure is based on the principle of controlled hydrolysis, where the compound is reacted with a basic solution to neutralize the substance and the hydrochloric acid byproduct.
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, prepare a 10% aqueous solution of sodium bicarbonate. Ensure you have a container of sufficient size to accommodate the reaction, which may involve some foaming.
-
Cooling: Place the sodium bicarbonate solution in an ice bath to cool it down. This will help to control the rate of the reaction and dissipate the heat generated.
-
Slow Addition: Slowly and carefully add the this compound to the cold sodium bicarbonate solution with constant stirring. The addition should be done dropwise or in very small portions to manage the reaction rate and prevent excessive foaming and splashing.
-
Reaction: Allow the mixture to stir for at least one hour to ensure the complete hydrolysis and neutralization of the this compound. During this time, the carbamoyl chloride will react with water to form an unstable carbamic acid, which decomposes, and the hydrochloric acid byproduct will be neutralized by the sodium bicarbonate.
-
pH Check: After the reaction is complete, check the pH of the solution to ensure it is neutral (pH 6-8). If the solution is still acidic, add more sodium bicarbonate solution until a neutral pH is achieved.
-
Final Disposal: The neutralized solution can now be disposed of in accordance with local and institutional regulations for aqueous chemical waste.
This procedure provides a safer alternative to direct disposal, transforming the reactive this compound into less hazardous substances.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling N-ethylcarbamoyl chloride
This guide provides immediate, essential safety and logistical information for handling N-ethylcarbamoyl chloride in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 41891-13-8
Hazard Identification and Classification
This compound is a hazardous chemical that requires careful handling. The primary hazards are summarized below.
| Hazard Class | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[1][2][3] |
| Carcinogenicity | Category 2 | Suspected of causing cancer.[1] |
| Corrosive to Metals | Category 1 | May be corrosive to metals.[2][3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3][4] | Protects against severe eye damage and skin burns from splashes.[2][3] |
| Hand Protection | Compatible, chemical-resistant gloves (impervious).[2][3] | Prevents severe skin burns upon contact.[2][3] |
| Skin and Body Protection | Impervious protective clothing, including a lab coat, and protective boots if necessary.[2][3] | Minimizes skin exposure to the corrosive chemical.[2][3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[2] In areas with potential for overexposure, a full facepiece respirator or a self-contained breathing apparatus (SCBA) should be used.[3][4] | Protects against inhalation of harmful and potentially carcinogenic vapors.[1] |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls and Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with a closed system or local exhaust.[3]
-
Ensure a safety shower and eye wash station are readily accessible.[2][3]
-
Keep the chemical away from incompatible substances and metals.[2]
-
Store in a cool, dry, and dark place under an inert gas, as it is sensitive to moisture.[3][5]
2. Donning PPE:
-
Before handling, put on all required PPE as specified in the table above.
3. Handling the Chemical:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not inhale vapors or mists.[3]
-
Since the container may develop pressure, open it carefully.[3]
-
Use corrosion-resistant equipment.[3]
4. After Handling:
Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water or shower. Immediately call a poison center or doctor.[3]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Immediately call a poison center or doctor.[2][3]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[3]
-
If swallowed: Rinse the mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[3]
Disposal Plan
1. Waste Collection:
-
Collect waste this compound and any contaminated materials in closed, suitable containers labeled for chemical waste.[2]
2. Disposal Method:
-
The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and a scrubber system.[2][3]
-
Alternatively, consult your local or regional authorities for approved disposal methods.[3]
3. Regulatory Compliance:
-
Observe all federal, state, and local regulations when disposing of this substance.[3]
Safety Workflow Diagram
Caption: A flowchart illustrating the key steps and safety precautions for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
